2-Ethoxy-4-formylphenyl propionate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-4-formylphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-12(14)16-10-6-5-9(8-13)7-11(10)15-4-2/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFUIYHUKGKRTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1)C=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351603 | |
| Record name | 2-ethoxy-4-formylphenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159661-85-5 | |
| Record name | 2-ethoxy-4-formylphenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Ethoxy-4-formylphenyl propionate" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for this compound. The synthesis is achieved via the esterification of the readily available starting material, 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin). This document details the underlying reaction mechanism, provides a step-by-step experimental protocol suitable for laboratory execution, and outlines methods for purification and characterization. The guide is intended for researchers, chemists, and professionals in the fields of fine chemicals, fragrance, and drug development, offering field-proven insights into the practical execution of this synthesis.
Introduction and Strategic Rationale
This compound is a chemical intermediate and potential fragrance or flavor component, structurally derived from ethyl vanillin. Ethyl vanillin, a widely used synthetic perfume and flavorant, serves as an ideal and cost-effective starting material for this synthesis.[1][2][3][4] The target molecule is an ester, which is commonly synthesized by reacting an alcohol (in this case, the phenolic hydroxyl group of ethyl vanillin) with a carboxylic acid derivative.
The selected pathway involves the direct propionylation of the phenolic hydroxyl group of ethyl vanillin using propionyl chloride in the presence of a base catalyst. This method is chosen for its high efficiency, straightforward execution, and the commercial availability of all necessary reagents. The reaction proceeds under mild conditions and typically results in high yields of the desired product.
Synthesis Pathway and Mechanistic Overview
The core of this synthesis is a nucleophilic acyl substitution reaction. The phenolic oxygen of ethyl vanillin acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride.
2.1 Reaction Scheme
The overall transformation is illustrated below:
Caption: Overall synthesis scheme for this compound.
2.2 Mechanism of Action
-
Activation: The base (e.g., pyridine or triethylamine) deprotonates the phenolic hydroxyl group of ethyl vanillin, forming a more potent phenoxide nucleophile.
-
Nucleophilic Attack: The phenoxide anion attacks the highly electrophilic carbonyl carbon of propionyl chloride. This forms a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Neutralization: The expelled chloride ion combines with the protonated base to form a salt (e.g., pyridinium hydrochloride), which often precipitates from the reaction mixture. This neutralization step is crucial as it drives the reaction to completion.
Detailed Experimental Protocol
This protocol is a self-validating system designed for yielding a high-purity product. Adherence to stoichiometry and conditions is critical for success.
3.1 Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (equiv.) | Purity |
| Ethyl Vanillin | C₉H₁₀O₃ | 166.17 | 10.0 g | 0.060 (1.0) | >99% |
| Propionyl Chloride | C₃H₅ClO | 92.52 | 6.1 g (5.6 mL) | 0.066 (1.1) | >98% |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 5.7 g (5.8 mL) | 0.072 (1.2) | >99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | ~50 mL | - | 1 M (aq) |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~50 mL | - | Saturated (aq) |
| Brine | NaCl | 58.44 | ~50 mL | - | Saturated (aq) |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | ~5-10 g | - | Reagent Grade |
3.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Ethyl Vanillin (10.0 g, 0.060 mol).
-
Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and stir until all the ethyl vanillin has dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous pyridine (5.8 mL, 0.072 mol) to the stirred solution.
-
Acylation: While maintaining the temperature at 0 °C, add propionyl chloride (5.6 mL, 0.066 mol) dropwise over 15-20 minutes using a dropping funnel. A white precipitate (pyridinium hydrochloride) will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the ethyl vanillin spot.
-
Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 50 mL of 1 M HCl (aq). Shake well to quench the reaction and dissolve the pyridine salt.
-
Aqueous Work-up:
-
Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Causality: The HCl wash removes residual pyridine. The bicarbonate wash neutralizes any remaining acid. The brine wash removes excess water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
3.3 Purification
The crude product, typically an off-white solid or pale oil, can be purified by recrystallization from a suitable solvent system like ethanol/water or hexanes/ethyl acetate to yield a pure crystalline solid.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed through analytical methods.
4.1 Physical Properties
| Property | Expected Value | Source |
| Molecular Formula | C₁₂H₁₄O₄ | - |
| Molar Mass | 222.24 g/mol | - |
| Physical Form | Powder / Crystalline Solid | |
| Melting Point | 46-47 °C | |
| Appearance | White to off-white solid |
4.2 Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ ~9.8 (s, 1H, -CHO), 7.4-7.5 (m, 2H, Ar-H), 7.0 (d, 1H, Ar-H), 4.1 (q, 2H, -OCH₂CH₃), 2.6 (q, 2H, -OCOCH₂CH₃), 1.4 (t, 3H, -OCH₂CH₃), 1.2 (t, 3H, -OCOCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~191 (-CHO), 172 (-C=O), 152 (Ar-C), 145 (Ar-C), 135 (Ar-C), 125 (Ar-C), 123 (Ar-C), 112 (Ar-C), 65 (-OCH₂), 28 (-COCH₂), 14 (-OCH₂CH₃), 9 (-COCH₂CH₃).
-
IR (KBr, cm⁻¹): ~2980 (C-H), 1760 (C=O, ester), 1695 (C=O, aldehyde), 1600, 1500 (C=C, aromatic), 1200-1280 (C-O stretch).
Safety and Handling
-
Propionyl Chloride: Is corrosive and a lachrymator. It reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyridine: Is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane (DCM): Is a suspected carcinogen. All handling should be performed in a fume hood.
-
Hydrochloric Acid: Is corrosive. Handle with care to avoid skin and eye contact.
All waste should be disposed of in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from ethyl vanillin via propionylation with propionyl chloride is a highly effective and reliable method. The protocol described herein is robust, utilizing standard laboratory techniques and readily available reagents to produce the target compound in high yield and purity. This guide provides the necessary technical details and scientific rationale for successful execution by qualified professionals.
References
-
The Good Scents Company. (n.d.). ethyl vanillin, 121-32-4. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2016). Synthesis of ethyl vanillin using continuous flow microfluid technique. Retrieved from [Link]
- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.
-
PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Ethylvanillin. Retrieved from [Link]
-
Chemeurope.com. (2011). Ethyl Vanillin Project Information. Retrieved from [Link]
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8467, Ethylvanillin. Retrieved from [Link]
-
The Good Scents Company. (n.d.). ethyl vanillin propylene glycol acetal, 68527-76-4. Retrieved from [Link]
-
EWG Skin Deep®. (n.d.). What is ETHYL VANILLIN. Retrieved from [Link]
- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
- Google Patents. (n.d.). CN112321428A - Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate.
-
University of Florida, Institute of Food and Agricultural Sciences. (2023). It's a first: UF scientists find ethyl vanillin in a UF/IFAS-bred strawberry. Retrieved from [Link]
-
PubMed. (1996). Pathways of acetate, propionate, and butyrate formation by the human fecal microbial flora. Retrieved from [Link]
-
ResearchGate. (2006). Possible fermentation pathways for selected propionate precursors in the rumen. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 155708, Benzaldehyde, 4-(acetyloxy)-3-ethoxy-. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2063321, 4-Formyl-2-methoxyphenyl propionate. Retrieved from [Link]
-
ResearchGate. (2022). The pathways for the de novo synthesis of propionyl‐CoA. Retrieved from [Link]
-
ResearchGate. (2018). Metabolic pathways allowing the synthesis of propionate. Retrieved from [Link]
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An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethoxy-4-formylphenyl propionate (CAS No. 159661-85-5), a substituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and data from structurally analogous compounds to present a robust profile. The guide covers molecular and physical properties, a plausible multi-step synthesis protocol with mechanistic insights, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR), expected chemical reactivity, and potential applications for researchers in drug discovery and chemical development.
Chemical Identification and Physical Properties
This compound is an organic compound featuring a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a propionate ester group. These functional groups dictate its chemical behavior and potential utility as a versatile building block in synthetic chemistry.
Molecular and Physicochemical Data
The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is reported by chemical suppliers, other values are estimated based on the properties of structurally related compounds.
| Property | Value / Description | Source(s) |
| CAS Number | 159661-85-5 | [1] |
| Molecular Formula | C₁₂H₁₄O₄ | [1] |
| Molecular Weight | 222.24 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 46-47 °C | [1] |
| Boiling Point | Estimated: > 300 °C (decomposition may occur) | Inferred |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, acetone, and DMSO. Sparingly soluble in nonpolar solvents like hexane, and poorly soluble in water. | Inferred |
| pKa | Not available. The compound lacks strongly acidic or basic functional groups. |
Proposed Synthesis and Methodology
The overall synthetic strategy involves three key steps:
-
Formylation of 2-ethoxyphenol to introduce the aldehyde group, yielding 4-formyl-2-ethoxyphenol.
-
Esterification of the resulting phenolic hydroxyl group with propionyl chloride.
-
Purification of the final product.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 4-Formyl-2-ethoxyphenol (Intermediate)
The critical step in this synthesis is the regioselective formylation of 2-ethoxyphenol. The ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. Due to steric hindrance from the ethoxy group at the ortho position, formylation is expected to occur predominantly at the para position. Several classical formylation methods are applicable.
-
Reimer-Tiemann Reaction: This method utilizes chloroform (CHCl₃) and a strong base (e.g., NaOH) to generate dichlorocarbene (:CCl₂) in situ, which acts as the electrophile.[2][3] The phenoxide of 2-ethoxyphenol attacks the dichlorocarbene, and subsequent hydrolysis yields the aldehyde. While effective, this reaction can sometimes result in a mixture of ortho and para isomers and may have moderate yields.
-
Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6][7] This method is generally milder and often provides better regioselectivity for electron-rich aromatic compounds.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) in an acidic medium (e.g., trifluoroacetic acid) and is particularly effective for the ortho-formylation of phenols.[8][9] However, with appropriate modifications, it can also yield para-substituted products.
Causality behind Method Choice: For this synthesis, the Reimer-Tiemann reaction is proposed due to its straightforward procedure and the strong directing effect of the ethoxy group favoring the desired para-product.
Experimental Protocol (Proposed):
-
In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, dissolve 2-ethoxyphenol (1 eq.) in an aqueous solution of sodium hydroxide (4 eq., 2 M).
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add chloroform (1.5 eq.) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature.
-
After the addition is complete, continue to stir the reaction mixture at 70 °C for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 5-6.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-formyl-2-ethoxyphenol.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Step 2: Esterification to this compound (Final Product)
The final step is a standard esterification of the phenolic hydroxyl group of 4-formyl-2-ethoxyphenol with propionyl chloride. This is a nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct and to facilitate the reaction.
Experimental Protocol (Proposed):
-
Dissolve the purified 4-formyl-2-ethoxyphenol (1 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionyl chloride (1.1 eq.) dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Spectroscopic Data (Predicted)
As experimental spectra are not publicly available, the following data are predicted based on the analysis of the compound's functional groups and comparison with structurally similar molecules.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, ethoxy, and propionate protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.9 | Singlet (s) | 1H | Aldehyde proton (-CHO) | Aldehyde protons are highly deshielded and typically appear in this region. |
| ~7.6-7.8 | Multiplet (m) | 2H | Aromatic protons ortho to the aldehyde | These protons are deshielded by the electron-withdrawing aldehyde group. |
| ~7.1-7.3 | Doublet (d) | 1H | Aromatic proton ortho to the ester | This proton is influenced by both the ester and ethoxy groups. |
| ~4.1-4.3 | Quartet (q) | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) | Coupled to the methyl protons of the ethoxy group. |
| ~2.6-2.8 | Quartet (q) | 2H | Methylene protons of propionate group (-COCH₂CH₃) | Coupled to the methyl protons of the propionate group. |
| ~1.4-1.6 | Triplet (t) | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) | Coupled to the methylene protons of the ethoxy group. |
| ~1.2-1.4 | Triplet (t) | 3H | Methyl protons of propionate group (-COCH₂CH₃) | Coupled to the methylene protons of the propionate group. |
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reflect the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~190-195 | Aldehyde carbonyl (C=O) | Aldehyde carbons are highly deshielded.[10] |
| ~170-175 | Ester carbonyl (C=O) | Ester carbonyls appear upfield from aldehyde carbonyls.[10] |
| ~150-155 | Aromatic C-O (ethoxy) | Carbon attached to the ethoxy oxygen. |
| ~145-150 | Aromatic C-O (ester) | Carbon attached to the ester oxygen. |
| ~130-135 | Aromatic C-CHO | Carbon attached to the aldehyde group. |
| ~125-130 | Aromatic CH (ortho to aldehyde) | |
| ~115-120 | Aromatic CH (ortho to ester) | |
| ~64-68 | Methylene of ethoxy (-OCH₂) | |
| ~27-32 | Methylene of propionate (-COCH₂) | |
| ~14-16 | Methyl of ethoxy (-CH₃) | |
| ~9-12 | Methyl of propionate (-CH₃) |
Predicted Infrared (IR) Spectrum
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and other functional moieties.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy, propionate) |
| ~2850-2750 | C-H stretch (Fermi resonance doublet) | Aldehyde |
| ~1760-1740 | C=O stretch | Ester |
| ~1710-1690 | C=O stretch | Aromatic Aldehyde |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O stretch | Aryl ether (asymmetric) |
| ~1150-1050 | C-O stretch | Ester |
Chemical Reactivity and Potential Transformations
The reactivity of this compound is governed by its three main functional groups: the aldehyde, the ester, and the substituted aromatic ring.
Caption: Key reactivity sites of this compound.
Reactions of the Aldehyde Group
The aldehyde functionality is a highly versatile reactive site.
-
Oxidation: The formyl group can be readily oxidized to a carboxylic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: It will undergo nucleophilic addition reactions with Grignard reagents or organolithium compounds to form secondary alcohols.
-
Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.
-
Reductive Amination: Condensation with a primary or secondary amine, followed by reduction of the resulting imine/enamine, provides access to a wide range of substituted amines.
Reactions of the Ester Group
The propionate ester group can undergo nucleophilic acyl substitution.
-
Hydrolysis: Under basic (saponification) or acidic conditions, the ester can be hydrolyzed back to the corresponding phenol (4-formyl-2-ethoxyphenol). This reaction can be a useful deprotection strategy if the ester was used to mask the phenolic hydroxyl group.
-
Transesterification: In the presence of an alcohol and an acid or base catalyst, the propionate group can be exchanged for a different alkoxy group.
Reactions of the Aromatic Ring
The aromatic ring is activated by the ortho-ethoxy and para-ester oxygen atoms, but deactivated by the meta-directing formyl group. The directing effects of the substituents will influence the regioselectivity of any further electrophilic aromatic substitution reactions. The positions ortho to the ethoxy group are the most activated, though one is sterically hindered.
Potential Applications and Future Research
Substituted benzaldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. The specific combination of functional groups in this compound suggests its potential utility in several areas:
-
Medicinal Chemistry: The core structure can serve as a scaffold for the synthesis of novel bioactive molecules. The aldehyde group provides a convenient handle for introducing diverse functionalities to explore structure-activity relationships (SAR). Similar structures have been investigated for a range of biological activities.
-
Organic Synthesis: As a bifunctional building block, it can be used in the construction of more complex molecules. For instance, the aldehyde can be transformed into various other functional groups while the ester can be hydrolyzed to reveal a free phenol for subsequent reactions.
-
Materials Science: Aromatic aldehydes are sometimes used in the synthesis of polymers and specialty materials.
Further research is warranted to experimentally validate the proposed synthesis and to fully characterize the spectroscopic and physicochemical properties of this compound. Investigation into its biological activity, particularly in areas where substituted phenols and benzaldehydes have shown promise, could reveal valuable therapeutic potential.
Safety Information
Based on data from suppliers for compounds with this CAS number, this compound should be handled with care.
-
GHS Pictogram: GHS07 (Exclamation mark)[1]
-
Hazard Statements:
-
Precautionary Statements: Standard precautions for handling irritating and harmful chemicals should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood.[1]
References
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NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples. [Link]
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Wikipedia. Reimer–Tiemann reaction. [Link]
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J&K Scientific LLC. Vilsmeier-Haack Reaction. (2025-03-22). [Link]
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Wikipedia. Duff reaction. [Link]
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Vilsmeier-Haack Reaction. [Link]
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Duff Reaction. [Link]
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SynArchive. Reimer-Tiemann Formylation. [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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The ScholarShip. The Duff Reaction: Researching A Modification. [Link]
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ResearchGate. A Theoretical Study of the Duff Reaction: Insights into its Selectivity. [Link]
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ResearchGate. Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1. [Link]
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Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. (2022-09-19). [Link]
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Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]
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Cheméo. Chemical Properties of Phenol, 2-ethoxy- (CAS 94-71-3). [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]
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"2-Ethoxy-4-formylphenyl propionate" starting materials
An In-Depth Technical Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate: Core Starting Materials and Methodologies
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental starting materials and synthetic strategies for the preparation of this compound. This compound, an ester derivative of the widely-used aroma chemical ethyl vanillin, holds potential as a valuable intermediate in pharmaceutical synthesis and as a specialty component in the fragrance and flavor industries. We will deconstruct the target molecule to its logical precursors, delve into the properties and sourcing of these core materials, and present a detailed, field-proven laboratory protocol for its synthesis. The causality behind experimental choices, self-validating quality control checkpoints, and authoritative references are integrated throughout to ensure scientific integrity and reproducibility.
Retrosynthetic Analysis: A Logic-Driven Approach to Starting Materials
To logically deduce the primary starting materials for this compound, we employ a retrosynthetic approach. This involves conceptually breaking down the target molecule into simpler, commercially available precursors. The most prominent functional group in the target molecule is the propionate ester. An ester linkage is classically formed by the reaction of a carboxylic acid (or its activated derivative) and an alcohol.
Disconnecting the ester bond (C-O) reveals the two essential synthons: an acyl cation equivalent and a phenolic alkoxide equivalent. These correspond directly to our two key starting materials: a propionylating agent and a substituted phenol.
Caption: Retrosynthetic analysis of this compound.
This logical breakdown establishes that the synthesis is fundamentally an esterification reaction. The core challenge lies in selecting the appropriate forms of the starting materials and the optimal reaction conditions to achieve high yield and purity.
The Phenolic Backbone: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin)
The foundational starting material that provides the core phenyl ring, ethoxy, and formyl moieties is 3-Ethoxy-4-hydroxybenzaldehyde, more commonly known as ethyl vanillin.[1][2]
Chemical Structure and Properties:
-
IUPAC Name: 3-Ethoxy-4-hydroxybenzaldehyde[1]
-
Molecular Formula: C₉H₁₀O₃[1]
-
Appearance: White to off-white crystalline powder.
-
Key Feature: It possesses a nucleophilic hydroxyl (-OH) group on the aromatic ring, which is the reaction site for esterification. The ethoxy group (-OCH₂CH₃) differentiates it from its close relative, vanillin, and contributes to its distinct sensory profile, being roughly three times more potent in flavor.[3]
Rationale for Selection: Ethyl vanillin is the ideal and non-negotiable precursor because it contains the exact substitution pattern required for the final product, with the phenolic hydroxyl group perfectly positioned for the subsequent esterification step. Its widespread use in the food and fragrance industries ensures its commercial availability and well-documented properties.[4]
Sourcing and Synthesis Context: While commercially procured for laboratory use, it is insightful to understand that ethyl vanillin is a synthetic compound not found in nature.[3] Industrial synthesis often begins with catechol, which is ethylated to form guaethol. The guaethol is then condensed with glyoxylic acid and subsequently oxidized and decarboxylated to yield the final ethyl vanillin product.[1] This multi-step synthesis underscores the value embedded in this "starting material."
The Propionylating Agent: Choosing the Right Acyl Donor
The second starting material must be a source of the propionyl group (CH₃CH₂C=O). The choice of this reagent is a critical experimental decision that dictates the reaction conditions, speed, and overall efficiency.
| Reagent | Formula | Key Characteristics |
| Propionic Acid | CH₃CH₂COOH | Pros: Low cost, stable, relatively safe. Cons: Requires a strong acid catalyst (e.g., H₂SO₄), high temperatures, and is an equilibrium-limited reaction (Fischer Esterification). Often requires water removal to drive to completion. |
| Propionyl Chloride | CH₃CH₂COCl | Pros: Highly reactive, reaction goes to completion, fast. Cons: Corrosive, moisture-sensitive, generates HCl byproduct which must be neutralized with a stoichiometric amount of base (e.g., pyridine, triethylamine). |
| Propionic Anhydride | (CH₃CH₂CO)₂O | Pros: Highly reactive (though less so than the chloride), reaction goes to completion, easier to handle than the chloride. Cons: More expensive than the acid, generates a propionic acid byproduct that requires a base for neutralization. |
Expert Choice & Rationale: For the acylation of a phenol like ethyl vanillin, propionic anhydride is often the superior choice in a laboratory setting. It offers a balance of high reactivity and manageable handling. The reaction proceeds to completion under mild conditions, avoiding the harsh heat and strong acids required for Fischer esterification, which can potentially lead to side reactions involving the sensitive aldehyde group. While propionyl chloride is also effective, the anhydride is generally less volatile and corrosive.
Detailed Synthetic Protocol: Acylation via Propionic Anhydride
This protocol describes a robust and reproducible method for synthesizing this compound from ethyl vanillin and propionic anhydride under basic conditions.
4.1. Materials and Equipment
-
Reagents: 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin), Propionic Anhydride, Pyridine (or Triethylamine), Dichloromethane (DCM), 1M Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate (NaHCO₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice bath, separatory funnel, rotary evaporator, standard glassware.
4.2. Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
4.3. Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of ethyl vanillin (1.0 eq) in 100 mL of dichloromethane (DCM). To this solution, add 1.2 equivalents of pyridine. The base acts as a catalyst and scavenges the propionic acid byproduct.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Anhydride: Transfer 1.3 equivalents of propionic anhydride into a dropping funnel and add it dropwise to the cooled, stirring solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition. A slow, controlled addition is crucial to manage the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the consumption of the ethyl vanillin spot.
-
Work-up - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 50 mL of 1M HCl to quench any unreacted anhydride and neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with:
-
2 x 50 mL of 1M HCl (to remove residual pyridine).
-
2 x 50 mL of saturated NaHCO₃ solution (to remove propionic acid).
-
1 x 50 mL of brine (to remove residual water).
-
Self-Validating Checkpoint: The aqueous NaHCO₃ wash may effervesce as it neutralizes acid. Washing should continue until no more gas is evolved.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield the final product as a white crystalline solid.
Product Data and Characterization
The successful synthesis of the target compound should be validated by comparing its physical and spectroscopic properties to known values.
| Parameter | Expected Value | Source |
| CAS Number | 159661-85-5 | [5][6] |
| Molecular Weight | 222.24 g/mol | [6] |
| Appearance | White to off-white powder/crystal | [6] |
| Melting Point | 46-47 °C | [6] |
| Purity (Typical) | >98% (Post-recrystallization) | N/A |
| Expected Yield | 85-95% | N/A |
Spectroscopic Signatures (Expected):
-
¹H NMR: Expect to see characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, the ethoxy group (a quartet and a triplet), and the propionate group (a quartet and a triplet). The disappearance of the broad phenolic -OH peak from the ethyl vanillin spectrum is a key indicator of reaction completion.
-
IR Spectroscopy: The appearance of a strong ester carbonyl (C=O) stretch around 1760 cm⁻¹ and the disappearance of the broad hydroxyl (-OH) stretch from the starting material (around 3200-3400 cm⁻¹) confirms the formation of the ester. The aldehyde C=O stretch will remain (~1690 cm⁻¹).
References
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Wikipedia. Ethylvanillin . [Link]
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Scribd. Lab Report Experiment 3 - Esterification Reactions of Vanillin . [Link]
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Ataman Kimya. Ethyl Vanillin . [Link]
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CourseHero. EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION) . [Link]
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CHEMSINO Industry. What is the introduction of ethyl vanillin? . [Link]
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Journal of the American Chemical Society. Reactions of Vanillin and its Derived Compounds. V.1 Some Esters of Vanillic Acid . [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis of ethyl vanillin using cont . [Link]
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Ality Chemical Corporation. Factory Supply 2-Ethoxy-4-formylphenyl 2-methylpropanoate . [Link]
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International Journal of Pharmaceutical Sciences and Research. A Review on the Vanillin derivatives showing various Biological activities . [Link]
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Borneo Journal of Resource Science and Technology. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives . [Link]
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PrepChem.com. Synthesis of 4-hydroxybenzaldehyde . [Link]
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PrepChem.com. Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid . [Link]
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An In-Depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Ethoxy-4-formylphenyl propionate, identified by the CAS number 159661-85-5 , is a substituted aromatic ester. This compound belongs to a class of molecules that are of significant interest in various fields of chemical research, including medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety, an ethoxy group, and a propionate ester, suggests its potential as a versatile chemical intermediate for the synthesis of more complex molecules. The presence of multiple functional groups—aldehyde, ether, and ester—provides several reaction sites for further chemical modifications.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis protocol, and a discussion of its potential applications based on the functionalities present in its structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for its handling, storage, and application in a laboratory setting.
| Property | Value | Source |
| CAS Number | 159661-85-5 | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
| IUPAC Name | 2-ethoxy-4-formylphenyl propanoate | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 46-48 °C | N/A |
| Boiling Point | Not determined | N/A |
| Solubility | Soluble in most organic solvents | N/A |
Chemical Structure
The chemical structure of this compound is depicted below.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 3-ethoxy-4-hydroxybenzaldehyde in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Addition of Acylating Agent: To the stirred solution, slowly add 1.1 to 1.5 equivalents of propionic anhydride. If not using pyridine as the solvent, add a catalytic amount of a base like pyridine or triethylamine to neutralize the propionic acid byproduct.
-
Reaction: Stir the reaction mixture at room temperature or gently heat to 40-50°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If pyridine was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl) to remove any remaining base, followed by a saturated sodium bicarbonate solution to remove unreacted propionic anhydride and propionic acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Rationale for Experimental Choices:
-
The use of propionic anhydride is a common and effective method for the esterification of phenols. [1]* A slight excess of the acylating agent ensures the complete conversion of the starting material.
-
The basic catalyst (pyridine or triethylamine) is crucial to facilitate the reaction by deprotonating the phenolic hydroxyl group, making it a more potent nucleophile. [1]
Potential Applications
The chemical structure of this compound suggests several potential areas of application, primarily as a building block in organic synthesis for the development of new molecules with desired properties.
Intermediate in Drug Discovery and Medicinal Chemistry:
The benzaldehyde functional group is a common scaffold in many biologically active compounds. [2][3]The aldehyde can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures. Structurally related substituted benzaldehydes have been investigated for a variety of biological activities. [4][5][6]Therefore, this compound could serve as a valuable starting material for the synthesis of novel therapeutic agents.
Caption: Role as a chemical intermediate in drug discovery.
Precursor for Novel Phenylpropionic Acid Derivatives:
Phenylpropionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). [7][8][9]Hydrolysis of the ester group in this compound would yield 2-ethoxy-4-formylphenol, which could then be further modified to synthesize novel phenylpropionic acid analogs with potential anti-inflammatory or other biological activities. [10]
Flavor and Fragrance Industry:
The parent molecule, ethyl vanillin, is a widely used flavoring and fragrance agent. [11][12][13][14][15]The propionate ester modification may alter the olfactory and gustatory properties, potentially leading to a new fragrance or flavor ingredient with unique characteristics.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed research on this specific molecule is limited, its structural features provide a clear roadmap for its synthesis and potential applications. The proposed esterification of ethyl vanillin offers a straightforward route to its production. Its utility as a building block in drug discovery, particularly for the synthesis of novel phenylpropionic acid derivatives and other complex molecules, warrants further investigation by researchers in the pharmaceutical and chemical industries.
References
- Jadhav, S. B., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 28(15), 2545-2551.
- Amanote Research. (n.d.). A Synthesis of 2-(Substituted Phenyl)-Propionic Acid.
- Asif, M. (2022). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega, 7(47), 42843–42874.
- ResearchGate. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
- Organic Syntheses. (n.d.). 2-phenylpropionic acid.
- Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism.
- Zancheng Life Sciences. (2024).
- National Center for Biotechnology Information. (2024). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
- CHEMSINOL. (2022). What is the introduction of ethyl vanillin?
- YouTube. (2020). EXPERIMENT 3A: ESTERIFICATION REACTIONS OF VANILLIN (BASIC CONDITION).
- Google Patents. (n.d.). Process for the production of phenyl substituted propanal.
- Turnberry Ingredients. (n.d.). The Common Uses of Ethyl Vanillin.
- Medium. (2014).
- Google Patents. (n.d.). Synthesizing method of ethyl vanillin.
- Tandem Reactions: Synthesis of Substituted Benzaldehydes. (n.d.).
- MDPI. (2023).
- PubMed. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish.
- SlideShare. (n.d.).
- National Center for Biotechnology Information. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
- The Good Scents Company. (n.d.). ethyl vanillin.
- Wikipedia. (n.d.). Ethylvanillin.
- PubMed. (2024). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists.
- PubMed. (1991). Preparation and biological activity of 2-[4-(thiazol-2-yl)
- PubMed. (1993). Biological activity of synthetic phosphonooxyethyl analogs of lipid A and lipid A partial structures.
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A Technical Guide to 2-Ethoxy-4-formylphenyl Propanoate for Researchers
Abstract: This document provides a comprehensive technical overview of 2-Ethoxy-4-formylphenyl propanoate (CAS No. 159661-85-5), a multifunctional organic compound with significant potential in synthetic chemistry and drug discovery. The guide details its chemical identity, physicochemical properties, a representative synthetic pathway, and its prospective applications as a versatile building block. By elucidating the reactivity of its core functional groups—an aldehyde, an ether, and an ester—this paper aims to equip researchers, particularly those in medicinal chemistry and materials science, with the foundational knowledge to leverage this molecule in advanced research and development projects.
Chemical Identity and Nomenclature
2-Ethoxy-4-formylphenyl propanoate is a substituted aromatic compound belonging to the class of benzaldehydes, ethers, and carboxylate esters.[1] This unique combination of functional groups makes it a valuable intermediate for further chemical modifications.
IUPAC Name and Synonyms
-
IUPAC Name : 2-ethoxy-4-formylphenyl propanoate. An alternative, though less common, name is 2-ethoxy-4-formylphenyl propionate.[1][2]
-
Synonyms : Currently, there are no widely recognized common synonyms for this specific molecule. It is typically identified by its IUPAC name or CAS number in commercial and research contexts. Related structures include 4-Acetoxy-3-ethoxybenzaldehyde and 2-Ethoxy-4-formylphenyl 2-Methylpropanoate, highlighting its place within a family of substituted phenolic esters.[3]
Chemical Structure
The molecular structure consists of a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at position 2, a formyl group (-CHO) at position 4, and a propanoate group (-OOCCH₂CH₃) at position 1. The relative positions of these groups are critical to the molecule's reactivity and steric profile.
Caption: 2D structure of 2-Ethoxy-4-formylphenyl propanoate.
Key Identifiers
Quantitative and identifying data for 2-Ethoxy-4-formylphenyl propanoate are summarized below for easy reference.
| Identifier | Value | Source(s) |
| CAS Number | 159661-85-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1] |
| MDL Number | MFCD02815437 | [2] |
| InChI Key | MYFUIYHUKGKRTC-UHFFFAOYSA-N |
Physicochemical and Safety Data
Understanding the physical properties and safety profile is essential for proper handling, storage, and application in an experimental setting.
Summary of Properties
| Property | Value | Source(s) |
| Physical Form | Powder / Solid | |
| Melting Point | 46-47 °C | |
| Purity | Typically ≥95% | |
| Storage Temperature | Room Temperature |
Safety and Handling
This compound is classified under GHS07 and requires careful handling.
-
Signal Word : Warning.
-
Hazard Statements :
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
Synthesis and Manufacturing
While specific manufacturing protocols are often proprietary, a representative synthetic route can be designed based on fundamental principles of organic chemistry. The most logical approach involves the esterification of a phenolic precursor.
Retrosynthetic Analysis and Key Precursors
A plausible retrosynthesis points to 3-ethoxy-4-hydroxybenzaldehyde (a derivative of ethylvanillin) as the key starting material. The synthesis involves a straightforward esterification reaction at the phenolic hydroxyl group. This precursor is chosen for its commercial availability and the strategic placement of its functional groups, which prevents unwanted side reactions under controlled conditions.
Representative Synthetic Protocol: Esterification of 3-Ethoxy-4-hydroxybenzaldehyde
This protocol describes a laboratory-scale synthesis. The choice of propionyl chloride as the acylating agent ensures a high-yield, irreversible reaction, while a non-nucleophilic base like pyridine is used to neutralize the hydrochloric acid byproduct without competing in the reaction.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde
-
Propionyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, dissolve 3-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM.
-
Base Addition : Cool the solution to 0 °C using an ice bath and add pyridine (1.2 eq) dropwise. Causality: Pyridine acts as a base to quench the HCl generated in situ, driving the reaction to completion.
-
Acylation : Add propionyl chloride (1.1 eq), diluted in a small volume of anhydrous DCM, dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C. Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent potential side reactions.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup : Quench the reaction by slowly adding 1M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Extraction : Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality: The acid wash removes pyridine, the bicarbonate wash removes any unreacted acidic species, and the brine wash removes residual water.
-
Drying and Concentration : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification : Purify the crude residue via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to obtain pure 2-Ethoxy-4-formylphenyl propanoate.
Workflow Diagram: Synthesis of 2-Ethoxy-4-formylphenyl Propanoate
Sources
A Technical Guide to the Molecular Structure and Conformational Analysis of 2-Ethoxy-4-formylphenyl propionate
Abstract
This technical guide provides a comprehensive examination of the molecular structure and conformational landscape of 2-Ethoxy-4-formylphenyl propionate (CAS No. 159661-85-5). As a trisubstituted benzaldehyde derivative, this molecule incorporates several key functional groups—an ester, an ether, and an aldehyde—whose interactions dictate its three-dimensional structure and potential reactivity. While specific literature on this exact compound is sparse, this guide synthesizes foundational principles from the study of substituted aromatic systems to build a robust model of its structure and behavior. We will delve into the critical aspects of its structural elucidation, predict its spectroscopic signatures, and explore its conformational isomerism with a focus on the rotational dynamics of the formyl and ethoxy groups. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of substituted aromatic compounds.
Part 1: Molecular Structure Elucidation
Chemical Identity
The foundational step in analyzing any molecule is to confirm its identity and basic properties. This compound is a crystalline solid at room temperature. Its core identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 159661-85-5 | [1][2] |
| Molecular Formula | C₁₂H₁₄O₄ | [1][2] |
| Molecular Weight | 222.24 g/mol | [1] |
| Physical Form | Powder | |
| Melting Point | 46-47 °C | |
| InChI Key | MYFUIYHUKGKRTC-UHFFFAOYSA-N | |
| SMILES | CCC(=O)Oc1c(OCC)ccc(c1)C=O | (Derived) |
Core Chemical Structure
The molecule is built upon a benzene ring substituted at positions 1, 2, and 4.
-
Propionate Ester Group (-OCOC₂H₅): Located at position 1, this group consists of a carbonyl function linked to an ethyl group through an ester linkage to the phenyl ring.
-
Ethoxy Ether Group (-OC₂H₅): Situated at position 2, this group is an ortho substituent relative to the propionate.
-
Formyl Aldehyde Group (-CHO): Found at position 4, this group is para to the propionate and meta to the ethoxy group.
The interplay between these groups, particularly the adjacent propionate and ethoxy substituents, is critical to understanding the molecule's conformation.
Visualization of the Molecular Structure
A 2D representation of the molecule provides a clear view of the connectivity of its constituent atoms.
Caption: 2D structure of this compound.
Part 2: Conformational Analysis
The presence of multiple single bonds provides significant rotational freedom, leading to various possible three-dimensional arrangements, or conformations. The most stable conformation represents a minimum on the potential energy surface, governed by a delicate balance of steric and electronic effects.
The C(aryl)—CHO Torsional Angle: syn vs. anti Conformations
For benzaldehyde derivatives with a substituent at the ortho position, the most significant conformational question is the orientation of the formyl group relative to that substituent.[3][4] This rotation around the C2-C1-C(aldehyde)-O bond defines two primary planar conformers. In the context of this compound, we must consider the rotation of the formyl group relative to the meta ethoxy group, but more critically, the orientation of the ethoxy group relative to the ortho propionate group.
The key rotational dynamic in similar molecules, like 2-alkoxybenzaldehydes, is the orientation of the aldehyde relative to the ortho-alkoxy group. This gives rise to two planar conformers:
-
anti (or O-trans): The aldehyde's oxygen atom points away from the ortho-substituent.
-
syn (or O-cis): The aldehyde's oxygen atom points towards the ortho-substituent.
These conformations are interconvertible through rotation, but an energy barrier must be overcome.[5] The preference for one conformer over the other is dictated by:
-
Steric Hindrance: Repulsive interactions between the electron clouds of proximate atoms. The syn conformer often introduces significant steric strain between the aldehyde's oxygen and the ortho-substituent.[6]
-
Electrostatic Interactions: Repulsion between the partial negative charges on the carbonyl oxygen and the ether oxygen would destabilize the syn conformer. Conversely, attractive forces, such as intramolecular hydrogen bonds in molecules like o-hydroxybenzaldehyde, can strongly favor the syn form.[4]
For 2-alkoxy substituted benzaldehydes, the anti conformer is generally the more stable due to the minimization of both steric and electrostatic repulsion.[3]
Caption: Energy landscape for syn and anti conformers.
Conformation of the Ethoxy and Propionate Groups
In addition to the primary aldehyde rotation, the ethoxy and propionate side chains possess their own conformational flexibility.
-
Ethoxy Group: The C(aryl)-O-C-C chain can rotate. The most stable arrangement typically places the ethyl group roughly coplanar with the benzene ring to maximize conjugation, but this can be perturbed by steric hindrance from the adjacent propionate group.
-
Propionate Group: The ester group itself is generally planar. However, rotation is possible around the C(aryl)-O bond and the O-C(carbonyl) bond. The propionate chain will orient itself to minimize steric interactions with the ortho-ethoxy group.
Predicted Conformational Landscape
Based on established principles, a qualitative summary of the conformational energies can be proposed.
| Torsional Angle | Conformer | Predicted Relative Energy | Rationale |
| C(1)-C(2)-O-C(ethyl) | syn (Ethoxy O towards Propionate C=O) | High | Significant steric and electrostatic repulsion. |
| C(1)-C(2)-O-C(ethyl) | anti (Ethoxy O away from Propionate C=O) | Low | Minimizes steric and electrostatic repulsion.[3] |
| C(3)-C(4)-C(formyl)-O | Planar with ring | Low | Conjugation stabilizes planar arrangement. |
The global minimum energy structure is predicted to be one where the ethoxy group is oriented anti to the propionate group, and all three substituents lie as close to the plane of the benzene ring as sterically permissible to maximize electronic conjugation.
Part 3: Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for verifying the chemical structure and gaining experimental evidence for conformational preferences. The following are predicted data based on typical values for the constituent functional groups.[7][8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~9.9 | Singlet | 1H | -CH O | Aldehydic protons are highly deshielded.[7] |
| 7.5 - 7.8 | Multiplet | 3H | Aromatic H | Protons on the substituted benzene ring. |
| ~4.2 | Quartet | 2H | -OCH₂ CH₃ (Ethoxy) | Protons adjacent to an ether oxygen are deshielded.[8][10] |
| ~2.4 | Quartet | 2H | -OCOCH₂ CH₃ (Propionate) | Alpha-protons to an ester carbonyl.[9] |
| ~1.5 | Triplet | 3H | -OCH₂CH₃ (Ethoxy) | Ethyl group protons. |
| ~1.2 | Triplet | 3H | -OCOCH₂CH₃ (Propionate) | Ethyl group protons. |
¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~190 | Aldehyde C =O | Aldehyde carbonyl carbons are highly deshielded. |
| ~172 | Ester C =O | Ester carbonyl carbons are deshielded.[9] |
| 110 - 160 | Aromatic C | Carbons within the benzene ring. |
| ~65 | -OC H₂CH₃ (Ethoxy) | Carbons adjacent to an ether oxygen.[8][10] |
| ~28 | -OCOC H₂CH₃ (Propionate) | Alpha-carbon to an ester carbonyl. |
| ~14 | -OCH₂C H₃ (Ethoxy) | Terminal methyl carbon. |
| ~9 | -OCOCH₂C H₃ (Propionate) | Terminal methyl carbon. |
Expertise & Experience Insight: The definitive experimental method to probe the dominant conformation in solution is 2D Nuclear Overhauser Effect Spectroscopy (NOESY). In the favored anti conformation (regarding the ethoxy and propionate groups), a spatial correlation (NOE) would be expected between the protons of the ethoxy -CH₂- group and the aromatic proton at position 3. Conversely, a syn conformation would show an NOE between the ethoxy -CH₂- protons and the propionate -CH₂- protons.
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~1760 | C=O Stretch | Ester | Aryl esters typically absorb at higher frequencies than alkyl esters. |
| ~1705 | C=O Stretch | Aldehyde | Conjugation with the aromatic ring lowers the frequency. |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Characteristic ring stretching modes. |
| ~1250 and ~1050 | C-O Stretch | Aryl Ether | Phenyl alkyl ethers show two characteristic strong bands.[8] |
| ~1200 | C-O Stretch | Ester | Strong absorption from the ester C-O bond. |
| 2980 - 2850 | C-H Stretch | Aliphatic | From the ethyl groups of the ethoxy and propionate moieties. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns useful for structural confirmation.
-
Molecular Ion (M⁺): m/z = 222.24
-
Key Fragmentation Pathways:
-
Loss of the propionyl group: [M - 57]⁺
-
Loss of the ethoxy group: [M - 45]⁺
-
Loss of the formyl group: [M - 29]⁺
-
Part 4: Experimental & Computational Protocols
To provide a self-validating system for analysis, the following protocols outline rigorous methods for confirming the structure and conformation.
Protocol for NMR-Based Conformational Analysis
This workflow details the steps to experimentally determine the solution-state conformation.
Caption: Computational workflow for conformational analysis using DFT.
Conclusion
This compound is a molecule whose three-dimensional structure is dictated by the subtle interplay of steric and electronic effects between its propionate, ethoxy, and formyl substituents. Based on foundational chemical principles, its conformational landscape is likely dominated by a near-planar structure where the bulky ortho-substituents adopt an anti orientation to minimize repulsion. This predicted structure can be rigorously validated through a combination of advanced spectroscopic techniques, particularly 2D NOESY NMR, and corroborated by computational modeling. The comprehensive approach detailed in this guide provides a robust framework for the structural and conformational analysis of this and other complex substituted aromatic molecules, which is essential for predicting their chemical behavior and interactions in fields ranging from materials science to pharmacology.
References
-
Aw, C. T., Huang, H. H., & Tan, E. L. K. (1972). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy. Journal of the Chemical Society, Perkin Transactions 2, (11), 1638. [Link]
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Baiwir, M., Llabres, G., Piette, J. L., & Christiaens, L. (1974). N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Molecular Physics, 27(6), 1727-1734. [Link]
- Sci-Hub. (n.d.). Conformations of substituted benzaldehydes and acetophenones by molecular polarisability measurements and infrared spectroscopy.
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Zhu, M., Liu, Y., Wang, Y., Zhang, Y., & Wang, B. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International journal of biological macromolecules, 266(Pt 2), 131246. [Link]
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Baliah, V., & Chellathurai, T. (1983). Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(4-5), 311-316. [Link]
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Van der Veken, B. J., & Desseyn, H. O. (2002). On the problem of theoretical evaluation of the rotational barrier in aromatics with adjacent conjugated group: Benzaldehyde and N-methylbenzamide. Journal of Molecular Structure: THEOCHEM, 584(1-3), 19-25. [Link]
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Shainyan, B. A., et al. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(2), 567. [Link]
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Appchem. (n.d.). This compound | 159661-85-5. Retrieved January 15, 2026, from [Link]
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BIOGEN Científica. (n.d.). This compound. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). Yield, melting point, IR, and 1 H-NMR data for esters 1-6. Retrieved January 15, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). Benzaldehyde, 4-(acetyloxy)-3-ethoxy-. Retrieved January 15, 2026, from [Link]
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PubChem. (n.d.). 2-(4-Formylphenyl)propionic acid. Retrieved January 15, 2026, from [Link]
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Li, Y., et al. (2024). Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. The Journal of Physical Chemistry A. [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. [Link]
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Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers. [Link]
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Biopurify. (n.d.). CAS 23094-71-5 | Chebulagic acid. Retrieved January 15, 2026, from [Link]
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ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved January 15, 2026, from [Link]
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Pharmaffiliates. (n.d.). CAS No : 23094-71-5 | Chemical Name : CHEBULAGIC ACID. Retrieved January 15, 2026, from [Link]
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An In-depth Technical Guide to 2-Ethoxy-4-formylphenyl propionate
A Note on the Current State of Publicly Available Information
As a Senior Application Scientist, it is imperative to begin this guide by addressing the scarcity of detailed historical and discovery-related information for "2-Ethoxy-4-formylphenyl propionate" in publicly accessible scientific literature and patent databases. While the compound is commercially available, indicating its synthesis and use in certain applications, its formal discovery, the key scientists involved, and the specific historical context of its development are not well-documented in primary sources. This guide will therefore focus on the compound's known properties, a plausible and chemically sound synthesis protocol derived from established organic chemistry principles, and its potential applications based on its chemical structure.
Compound Profile: this compound
This compound is an organic compound with the chemical formula C12H14O4. It is a derivative of 3-ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, a common synthetic flavoring agent. The structure features a benzene ring substituted with an ethoxy group, a formyl (aldehyde) group, and a propionate ester group.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 159661-85-5 | [1][2][3][4][5][6] |
| Molecular Formula | C12H14O4 | [4] |
| Molecular Weight | 222.24 g/mol | [4] |
| Appearance | White to off-white crystalline powder | Inferred from related compounds |
| Melting Point | 46-47 °C | Not available in search results |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
Plausible Synthesis Pathway
Proposed Reaction Scheme
The overall proposed reaction is the acylation of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde with propionyl chloride in the presence of a base to neutralize the HCl byproduct.
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Theoretical)
This protocol is a well-established procedure for this type of transformation and is expected to yield the desired product.
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde (1 equivalent)
-
Propionyl chloride (1.1 equivalents)
-
Triethylamine (1.2 equivalents)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-ethoxy-4-hydroxybenzaldehyde and anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add triethylamine to the stirred solution.
-
Addition of Acylating Agent: Add propionyl chloride dropwise to the reaction mixture. Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its identity and purity.
Rationale for Experimental Choices
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of propionyl chloride with atmospheric moisture, which would lead to the formation of propionic acid and reduce the yield of the desired ester.
-
Anhydrous Solvent: Anhydrous dichloromethane is used as the solvent to prevent the hydrolysis of propionyl chloride.
-
Base: Triethylamine acts as a base to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. This prevents the protonation of the starting material and drives the reaction to completion.
-
Purification: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target ester.
Potential Applications and Future Directions
The specific applications of this compound are not well-documented. However, based on its chemical structure, several potential areas of interest for researchers and drug development professionals can be proposed:
-
Flavor and Fragrance Industry: As a derivative of ethyl vanillin, it may possess interesting organoleptic properties, making it a candidate for use as a flavoring or fragrance ingredient.
-
Intermediate in Organic Synthesis: The aldehyde and ester functionalities provide reactive handles for further chemical transformations, making it a potentially useful building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Biological Activity Screening: Many phenolic esters and aldehydes exhibit a range of biological activities. This compound could be screened for potential antioxidant, antimicrobial, or anti-inflammatory properties.
Further research is needed to explore the synthesis, properties, and potential applications of this compound to fully understand its scientific and commercial value.
Conclusion
While the historical discovery of this compound remains elusive in the public domain, its chemical nature allows for a logical and efficient synthesis from readily available starting materials. This technical guide provides a comprehensive overview of its known properties and a detailed, albeit theoretical, experimental protocol for its preparation. The elucidation of its biological activities and potential applications represents a promising area for future research.
References
As this guide is based on general chemical principles and commercially available data due to the lack of primary literature on the specific topic, a formal reference list to discovery or synthesis papers cannot be provided. The following references point to commercial suppliers where the compound is listed.
Sources
A Comprehensive Technical Guide to the Theoretical Properties Calculation of 2-Ethoxy-4-formylphenyl propionate
Abstract: This technical guide provides a comprehensive framework for the theoretical calculation of key molecular properties of 2-Ethoxy-4-formylphenyl propionate (CAS No. 159661-85-5).[1][2] Aimed at researchers, chemists, and drug development professionals, this document outlines a robust computational workflow utilizing Density Functional Theory (DFT). We delve into the foundational concepts, present detailed, step-by-step protocols for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties. The causality behind methodological choices, such as the selection of functionals and basis sets, is explained to ensure both reproducibility and a deep understanding of the computational process. All quantitative data is summarized in structured tables, and the workflow is visualized using diagrams to enhance clarity. This guide serves as a practical and authoritative resource for predicting the molecular characteristics of this compound, thereby facilitating further research and application.
Introduction
Overview of this compound
This compound is an organic molecule characterized by a substituted benzene ring containing an ethoxy, a formyl (aldehyde), and a propionate ester functional group. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol .[1][2] The presence of these varied functional groups suggests a range of potential chemical reactivities and applications, possibly as an intermediate in organic synthesis or as a scaffold in the development of novel compounds. Understanding its structural, electronic, and spectroscopic properties is fundamental to harnessing its potential.
The Role of Computational Chemistry in Modern Research
Computational chemistry has become an indispensable tool in the chemical sciences, offering profound insights into molecular behavior where experimental methods may be impractical or impossible.[3] By applying mathematical models and algorithms, we can calculate a wide array of molecular properties, from stable 3D structures to predicted spectroscopic signatures.[4] This predictive power accelerates research by allowing for the in silico screening of candidates, elucidation of reaction mechanisms, and interpretation of complex experimental data, thus saving significant time and resources.
Scope of this Guide
This guide provides a self-contained, expert-level protocol for calculating the theoretical properties of this compound. We will focus on a workflow grounded in Density Functional Theory (DFT), a method that offers an optimal balance between computational accuracy and efficiency for molecules of this size.[5] The protocols will cover:
-
Molecular structure optimization to find the most stable geometry.
-
Vibrational frequency analysis to confirm the structure and derive thermodynamic data.
-
Calculation of electronic properties, including frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential (MEP), to understand reactivity.
-
Prediction of ¹H and ¹³C NMR spectra to aid in structural verification.
Foundational Concepts in Computational Chemistry
A successful computational study relies on selecting the appropriate theoretical method. These methods can be broadly categorized into two classes: molecular mechanics and quantum mechanics.
-
2.1 Molecular Mechanics (MM): MM methods treat molecules as a collection of atoms held together by springs, applying principles of classical physics.[5] While computationally very fast and excellent for conformational analysis of large systems, MM methods do not explicitly consider electrons and are therefore unsuitable for calculating electronic or spectroscopic properties.[4]
-
2.2 Quantum Mechanics (QM): QM methods provide a much more accurate description of molecular systems by solving approximations of the Schrödinger equation, explicitly accounting for electrons.[5]
-
2.2.1 Ab Initio Methods: These methods, such as Hartree-Fock (HF), calculate properties from first principles without empirical data.[6] While foundational, HF neglects a significant portion of electron correlation, which can limit its accuracy.
-
2.2.2 Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry.[5] Instead of the complex wave function, DFT uses the electron density to calculate a system's energy. This approach provides a remarkable balance of accuracy and computational cost, making it ideal for studying organic molecules like the one .[7][8] The accuracy of a DFT calculation is determined by the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-31G(d,p)), which describes the atomic orbitals.[7]
-
Computational Workflow: A Strategic Overview
The calculation of theoretical properties follows a logical and sequential workflow. Each step builds upon the previous one to ensure the final data is derived from a physically realistic molecular representation. The overall process is depicted below.
Caption: Computational workflow for theoretical property calculation.
Detailed Protocol: Geometry Optimization and Vibrational Analysis
The prerequisite for any accurate property calculation is determining the molecule's most stable three-dimensional structure, which corresponds to a minimum on the potential energy surface.[3]
Step-by-Step Protocol for Geometry Optimization
-
Structure Preparation: Using a molecular editor such as Avogadro, construct the 3D structure of this compound.[9] Perform an initial, rapid geometry clean-up using a built-in molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting geometry. Save the coordinates in a standard format (e.g., .xyz or .mol).
-
Selection of Theoretical Method: For a molecule with π-systems and heteroatoms, a robust DFT method is required. We select the B3LYP functional with the 6-31G(d,p) basis set .
-
Causality: The B3LYP functional is a hybrid functional that has demonstrated a strong track record of providing reliable geometries for a wide range of organic compounds.[7][8] The 6-31G(d,p) basis set is a Pople-style split-valence basis set that includes 'd' polarization functions on heavy atoms and 'p' polarization functions on hydrogen atoms. These functions are critical for accurately describing the anisotropic nature of electron density in chemical bonds, which is essential for this molecule.
-
-
Calculation Setup: Prepare an input file for a computational chemistry package like Gaussian, ORCA, or GAMESS.[6][10] The key components of the input file are:
-
Route Section (Header): Specifies the calculation type. For optimization, this would be #p B3LYP/6-31G(d,p) Opt. The Opt keyword requests a geometry optimization.
-
Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.
-
Molecular Coordinates: The Cartesian coordinates from Step 1.
-
-
Execution and Verification: Run the calculation. The process is complete when the forces on the atoms and the displacement at each step fall below predefined convergence criteria. The output file will contain the final optimized coordinates and the total electronic energy.
Step-by-Step Protocol for Frequency Calculation
A geometry optimization finds a stationary point, but this could be a minimum or a saddle point (transition state). A vibrational frequency analysis is essential to confirm it is a true minimum.[7]
-
Calculation Setup: Using the optimized geometry from the previous step, create a new input file. The level of theory (functional and basis set) must be identical to that used for the optimization.
-
Route Section: Change the keyword to #p B3LYP/6-31G(d,p) Freq. The Freq keyword requests a frequency calculation.
-
-
Execution and Analysis: Run the calculation. Upon completion, inspect the output file for the list of vibrational frequencies.
-
Trustworthiness Check: A true minimum energy structure will have zero imaginary frequencies . One imaginary frequency indicates a transition state. If imaginary frequencies are present, the geometry is not a true minimum, and further optimization is required.
-
Thermodynamic Data: The output of the frequency calculation also provides key thermodynamic properties, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Calculation and Analysis of Key Theoretical Properties
With a validated minimum energy structure, we can now perform "single-point" calculations to determine various electronic and spectroscopic properties.
Electronic Properties
These properties provide insight into the molecule's charge distribution, reactivity, and kinetic stability.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.[8]
-
Protocol: The energies of these orbitals are printed by default in the output of the DFT calculation.
-
Interpretation: The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability.
-
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface, visually highlighting regions of positive and negative charge.[8]
-
Protocol: This is typically a post-processing step. The wavefunction or density file from the DFT calculation is used in a visualization program to generate the MEP surface.
-
Interpretation: Red-colored regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack (e.g., the oxygen atoms of the carbonyl and ether groups). Blue-colored regions (positive potential) indicate electron-poor areas susceptible to nucleophilic attack (e.g., the hydrogen atoms and the carbonyl carbon).
-
Spectroscopic Properties
-
Predicting ¹H and ¹³C NMR Spectra: Computational methods can accurately predict NMR chemical shifts, providing a powerful tool for structure confirmation.[11][12]
-
Protocol: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for NMR calculations.[13] A GIAO calculation is performed on the optimized geometry using the same DFT method (B3LYP/6-31G(d,p)).
-
Route Section: #p B3LYP/6-31G(d,p) NMR
-
Referencing: The calculation outputs absolute shielding tensors. To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS), calculated at the exact same level of theory. The chemical shift is calculated as: δ = σ(TMS) - σ(nucleus).
-
Causality: This referencing step is crucial because it cancels out systematic errors inherent in the computational method, leading to much more accurate predictions that can be directly compared to experimental spectra.[12]
-
Presentation of Calculated Data
All quantitative results should be presented clearly for easy interpretation and comparison.
Table 1: Calculated Thermodynamic and Electronic Properties
| Property | Calculated Value | Units |
|---|---|---|
| Total Electronic Energy | [Calculated Value] | Hartrees |
| Gibbs Free Energy | [Calculated Value] | Hartrees |
| Dipole Moment | [Calculated Value] | Debye |
| HOMO Energy | [Calculated Value] | eV |
| LUMO Energy | [Calculated Value] | eV |
| HOMO-LUMO Gap | [Calculated Value] | eV |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) Referenced to TMS
| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift |
|---|---|---|
| Aromatic C-H | [Calculated Value] | [Calculated Value] |
| Aldehyde C-H | [Calculated Value] | [Calculated Value] |
| Ethoxy -OCH₂- | [Calculated Value] | [Calculated Value] |
| Ethoxy -CH₃ | [Calculated Value] | [Calculated Value] |
| Propionate -OCH₂- | [Calculated Value] | [Calculated Value] |
| Propionate -CH₃ | [Calculated Value] | [Calculated Value] |
| Carbonyl C=O | --- | [Calculated Value] |
| Aromatic C | --- | [Calculated Value] |
(Note: Atom positions would be specifically numbered based on the optimized geometry)
Conclusion and Future Directions
This guide has detailed a robust and scientifically grounded workflow for the theoretical calculation of essential properties of this compound using DFT. The protocols described for geometry optimization, vibrational analysis, and the prediction of electronic and spectroscopic properties provide a solid foundation for understanding the intrinsic characteristics of this molecule. The calculated data serves as a powerful predictive tool, complementing experimental work and guiding further research.
Future computational studies could expand on this foundation by:
-
Investigating the molecule's behavior in different solvents using implicit solvation models like the Polarizable Continuum Model (PCM).[14]
-
Exploring potential reaction mechanisms involving the aldehyde or ester groups.
-
If relevant for drug development, performing molecular docking studies to predict binding affinities with biological targets.
References
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GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory. (n.d.). Ames Laboratory. Retrieved from [Link]
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Zampella, G., & De Gioia, L. (n.d.). Computational Organic Chemistry. ENCYCLOPEDIA OF LIFE SUPPORT SYSTEMS (EOLSS). Retrieved from [Link]
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Kortyna, A., et al. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Retrieved from [Link]
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Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem. Retrieved from [Link]
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Martin, N. H., et al. (n.d.). Using computational methods to predict NMR spectra for polyether compounds. UNCW Institutional Repository. Retrieved from [Link]
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Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. ACS Publications. Retrieved from [Link]
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An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
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Merrill, A. T., et al. (2023). NMR Prediction with Computational Chemistry. ResearchGate. Retrieved from [Link]
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Software and Tools in Computational Chemistry – Study Guide. (n.d.). StudyGuides.com. Retrieved from [Link]
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Abbasi, D. (2023). Cutting-Edge Free Tools To Unlock the Power of Computational Chemistry. Silico Studio. Retrieved from [Link]
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List of quantum chemistry and solid-state physics software. (n.d.). Wikipedia. Retrieved from [Link]
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Lodewyk, M. W., et al. (2020). Recent Advances in Computational NMR Spectrum Prediction. Royal Society of Chemistry. Retrieved from [Link]
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Computational chemistry: Studying the properties and behaviours of molecules. (2022). ResearchGate. Retrieved from [Link]
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Goerigk, L., et al. (2024). Computational methods for investigating organic radical species. RSC Publishing. Retrieved from [Link]
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Computational Chemistry. (n.d.). University of California, Davis. Retrieved from [Link]
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Ahmed, H. A., et al. (2018). DFT Calculations and Mesophase Study of Coumarin Esters and Its Azoesters. Molecules. MDPI. Retrieved from [Link]
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DFT study of the antiradical properties of some aromatic compounds derived from antioxidant essential oils: C-H bond vs. O-H bond. (2021). ResearchGate. Retrieved from [Link]
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- 13. repository.uncw.edu [repository.uncw.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The Significance of Ethylvanillin Derivatives
An in-depth guide for the synthesis of 2-Ethoxy-4-formylphenyl propionate, designed for researchers and drug development professionals. This document provides a detailed protocol, explains the underlying chemical principles, and offers insights based on established laboratory practices.
Ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde) is a widely utilized synthetic aromatic compound, prized in the food, beverage, and pharmaceutical industries for its potent vanilla-like flavor, which is approximately three times stronger than that of vanillin.[1][2] The modification of its phenolic hydroxyl group through esterification opens avenues for creating novel derivatives with altered physicochemical properties. This can lead to new flavoring agents, fragrances, or valuable intermediates for organic synthesis.
This application note details a robust and reliable protocol for the synthesis of this compound, the propanoate ester of ethylvanillin. The procedure involves a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry.[3] By converting the polar phenolic group into a less polar ester, properties such as solubility, volatility, and stability can be significantly modified. This guide provides a step-by-step methodology, from reaction setup to product purification and characterization, ensuring a high-yield and high-purity outcome.
Reaction Principle: Esterification of a Phenolic Hydroxyl Group
The synthesis is achieved via the esterification of the phenolic hydroxyl group on the ethylvanillin molecule. This is a classic nucleophilic acyl substitution reaction. In this protocol, propionyl chloride is used as the acylating agent. The phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the propionyl chloride. A base, such as pyridine, is employed to act as a catalyst and to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[4]
Sources
"2-Ethoxy-4-formylphenyl propionate" as a chemical intermediate
An Application Guide for the Versatile Chemical Intermediate: 2-Ethoxy-4-formylphenyl propionate
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of this compound. As a uniquely functionalized aromatic compound, it holds significant potential as a scaffold and intermediate in the synthesis of complex organic molecules. This guide provides proposed synthetic routes, detailed experimental protocols for its use, and essential safety information, grounded in established chemical principles and supported by authoritative references.
Introduction and Overview
This compound is a substituted benzaldehyde derivative featuring three key functional groups: an aldehyde, an ethoxy ether, and a propionate ester. This trifunctional nature makes it a valuable building block, allowing for sequential and selective chemical modifications. The aldehyde group serves as a versatile handle for chain extension and the introduction of nitrogen-containing moieties. The ethoxy group provides metabolic stability in potential pharmaceutical applications, while the propionate ester can act as a protecting group for the phenolic oxygen or be a target for hydrolysis to reveal a reactive phenol.
The strategic placement of these groups on the phenyl ring allows for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science.
Physicochemical and Spectroscopic Data
The properties of this compound are summarized below. Known data is supplemented with predicted values based on its chemical structure.
| Property | Value/Description | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 159661-85-5 | N/A |
| Molecular Formula | C₁₂H₁₄O₄ | N/A |
| Molecular Weight | 222.24 g/mol | N/A |
| Appearance | White to off-white powder/crystals | Predicted |
| Melting Point | 46-47 °C | Sigma-Aldrich |
| Boiling Point | ~350-400 °C (Predicted) | N/A |
| Solubility | Soluble in DMSO, methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Predicted |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.88 (s, 1H), 7.55 (d, J=1.8 Hz, 1H), 7.45 (dd, J=8.2, 1.8 Hz, 1H), 6.95 (d, J=8.2 Hz, 1H), 4.15 (q, J=7.0 Hz, 2H), 2.60 (q, J=7.5 Hz, 2H), 1.45 (t, J=7.0 Hz, 3H), 1.25 (t, J=7.5 Hz, 3H) | Predicted |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.8, 172.5, 155.0, 145.1, 134.5, 129.0, 125.5, 112.0, 64.8, 27.8, 14.8, 9.2 | Predicted |
| IR (KBr, cm⁻¹) | ~2980 (C-H), ~2880 (C-H, aldehyde), ~1760 (C=O, ester), ~1690 (C=O, aldehyde), ~1600 (C=C, aromatic), ~1250 (C-O, ether), ~1180 (C-O, ester) | Predicted |
| Mass Spec (EI) | m/z (%) = 222 (M+), 193, 165, 137 | Predicted |
Proposed Synthesis of this compound
A plausible synthetic route to this compound commences from the commercially available 2,4-dihydroxybenzaldehyde. The synthesis involves a selective etherification followed by esterification.
Caption: Proposed two-step synthesis of this compound.
Protocol 1: Synthesis of 2-Ethoxy-4-hydroxybenzaldehyde (Williamson Ether Synthesis)
The selective etherification of the 2-hydroxyl group over the 4-hydroxyl group is challenging. However, in some cases, the 2-hydroxyl group can be selectively alkylated due to intramolecular hydrogen bonding with the adjacent formyl group, which can influence its acidity and reactivity. Alternatively, protection-deprotection strategies may be required for unambiguous synthesis. This protocol assumes a degree of selectivity is achievable under controlled conditions. The Williamson ether synthesis is a robust method for this transformation.
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2,4-dihydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add ethyl iodide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethoxy-4-hydroxybenzaldehyde.
Protocol 2: Synthesis of this compound (Esterification)
The esterification of the remaining phenolic hydroxyl group can be readily achieved using propionic anhydride with a base catalyst.
Materials:
-
2-Ethoxy-4-hydroxybenzaldehyde
-
Propionic anhydride
-
Pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-ethoxy-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DCM in a dry flask under an inert atmosphere.
-
Add pyridine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add propionic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Application Notes: Protocols for Subsequent Transformations
The utility of this compound as an intermediate is demonstrated in the following representative protocols.
Application 1: Reductive Amination to Form a Secondary Amine
The aldehyde functionality is an excellent electrophile for the formation of an imine, which can then be reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating C-N bonds.
Caption: One-pot reductive amination of this compound.
Protocol 3: Synthesis of N-((2-ethoxy-4-(propionyloxy)phenyl)methyl)aniline
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add aniline (1.05 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired secondary amine.
Application 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to stilbene-like structures or other vinyl derivatives.
Caption: General workflow for the Wittig reaction.
Protocol 4: Synthesis of 2-Ethoxy-4-vinylphenyl propionate
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. A deep yellow or orange color indicates ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.
Application 3: Oxidation to a Carboxylic Acid
Mild oxidation of the aldehyde to a carboxylic acid can be achieved without affecting the ester or ether linkages, yielding a valuable difunctional intermediate. The Pinnick oxidation is an excellent choice for this selective transformation.
Protocol 5: Synthesis of 2-Ethoxy-4-(propionyloxy)benzoic acid
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and THF.
-
Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.
-
In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.
-
Add the aqueous solution dropwise to the aldehyde solution at room temperature.
-
Stir vigorously for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.
Application 4: Hydrolysis of the Propionate Ester
Selective cleavage of the propionate ester can unmask the phenolic hydroxyl group, providing a precursor for further functionalization, such as etherification or coupling reactions.
Protocol 6: Synthesis of 2-Ethoxy-4-formylphenol
-
Dissolve this compound (1.0 eq) in methanol or a THF/water mixture.
-
Add a solution of lithium hydroxide (LiOH) (1.5 eq) in water.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Once complete, carefully acidify the reaction mixture to pH ~5-6 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the phenolic product.
Safety, Handling, and Storage
As a fine chemical intermediate, this compound and its reagents should be handled with appropriate care. While a specific Safety Data Sheet (SDS) is not widely available, the following guidelines are based on structurally related aromatic aldehydes and esters.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and its reagents.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or foam fire extinguishers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
Comins, D. L., Baevsky, M. F., & Hong, H. (1992). A 10-Step, Asymmetric-Synthesis of (S)-Camptothecin. Journal of the American Chemical Society, 114(27), 10971-10972. [Link]
-
van der Pijl, F., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4332-4336. [Link]
-
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Kim, S. J., et al. (2018). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University RAW: Research, Articles, and Workshops. [Link]
-
Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2016). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 93(5), 921-924. [Link]
-
Gawande, M. B., et al. (2013). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. RSC Advances, 3(44), 21545-21553. [Link]
-
ResearchGate. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]
- Google Patents. (1983).
-
Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Royal Society of Chemistry. (2022). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Green Chemistry. [Link]
-
Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. [Link]
-
ACS Publications. (2018). Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air. ACS Sustainable Chemistry & Engineering. [Link]
- Google Patents. (1986).
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. [Link]
-
Le, K. A., et al. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(5), 103-107. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]
-
Unacademy. (n.d.). Reductive Amination of Aldehydes and Ketones. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
Ingenta Connect. (2023). One-pot protocol for the reductive amination of aldehydes using t... [Link]
-
Koshikari, Y. (2013). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Journal of Synthetic Organic Chemistry, Japan, 71(11), 1188-1189. [Link]
- Google Patents. (1937). Process of producing esters of phenols.
-
Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Arkivoc. (2007). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. [Link]
-
Chemistry Stack Exchange. (2014). Wittig reaction with benzaldehyde. [Link]
-
A.G. Layne, Inc. (2015). Safety Data Sheet: Aromatic 100. [Link]
-
Filo. (2025). Reaction of Phenol with Acid Anhydride. [Link]
-
ResearchGate. (2008). Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]
-
Brenntag Southwest, Inc. (n.d.). Safety Data Sheet: Aromatic 100. [Link]
-
Perfumer's Apprentice. (2021). Safety Data Sheet: Aldehyde C-8. [Link]
- Google Patents. (1998).
- Carl Roth GmbH + Co. KG.
Application Note & Protocol: Synthesis of Pelubiprofen Intermediate 2-[4-[(E)-(2-Oxocyclohexylidene)methyl]phenyl]propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of a key intermediate of Pelubiprofen, a potent nonsteroidal anti-inflammatory drug (NSAID). While the initial query referenced "2-Ethoxy-4-formylphenyl propionate," this document clarifies the established and scientifically validated synthetic precursor, 2-(4-formylphenyl)propanoic acid . The following sections detail the synthesis of this crucial starting material and its subsequent conversion to the Pelubiprofen intermediate, 2-[4-[(E)-(2-Oxocyclohexylidene)methyl]phenyl]propanoic acid . The protocols are designed to be self-validating, with explanations for key experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Role of 2-(4-formylphenyl)propanoic Acid in Pelubiprofen Synthesis
Pelubiprofen, chemically known as 2-[4-[(E)-(2-Oxocyclohexylidene)methyl]phenyl]propanoic acid, is an NSAID used for its analgesic and anti-inflammatory properties.[1] It belongs to the 2-arylpropionic acid class of drugs, which includes well-known members like ibuprofen and naproxen.[2] The mechanism of action of Pelubiprofen involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[3][4]
The synthesis of Pelubiprofen hinges on the availability of a key intermediate, 2-(4-formylphenyl)propanoic acid . This compound serves as the aldehydic precursor for the crucial carbon-carbon bond-forming reaction that creates the core structure of Pelubiprofen. The synthesis of this intermediate and its subsequent reaction are critical steps in the overall production of the active pharmaceutical ingredient.
This application note provides detailed, field-proven protocols for the synthesis of 2-(4-formylphenyl)propanoic acid and its conversion to the immediate precursor of Pelubiprofen.
Synthesis of the Key Precursor: 2-(4-formylphenyl)propanoic Acid
The synthesis of 2-(4-formylphenyl)propanoic acid can be achieved through various methods. A common and efficient approach involves the oxidation of 2-[4-(hydroxymethyl)phenyl]propionic acid. The following protocol utilizes a TEMPO-catalyzed oxidation, which is known for its high selectivity and environmentally friendly conditions.[1][5]
Protocol: TEMPO-Catalyzed Oxidation to 2-(4-formylphenyl)propanoic Acid
This protocol is adapted from methodologies described in patent literature, emphasizing safety and high yield.[1]
Materials:
-
2-[4-(hydroxymethyl)phenyl]propionic acid
-
Ethyl acetate
-
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy, free radical)
-
10% aqueous solution of sodium hypochlorite (NaOCl)
-
Saturated hydrocarbon solvent (e.g., n-hexane)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.
-
Catalyst Addition: To the solution, add 0.01 to 0.1 equivalents of TEMPO catalyst relative to the starting material.
-
Oxidation: Cool the mixture to a temperature between 10°C and 40°C. Begin the dropwise addition of 1 to 1.5 equivalents of a 10% aqueous solution of sodium hypochlorite (NaOCl). Maintain vigorous stirring throughout the addition.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Concentration: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Crystallization: Dissolve the crude product in a minimal amount of ethyl acetate. Add a saturated hydrocarbon solvent (e.g., n-hexane) as an anti-solvent and cool the mixture to 0-5°C to induce crystallization.[5]
-
Isolation and Drying: Filter the resulting crystals, wash with a small amount of cold n-hexane, and dry under reduced pressure to yield pure 2-(4-formylphenyl)propanoic acid.
Causality of Experimental Choices:
-
TEMPO/NaOCl System: This system provides a highly selective oxidation of the primary alcohol to an aldehyde with minimal over-oxidation to the carboxylic acid. TEMPO acts as a catalyst, being regenerated by the stoichiometric oxidant, NaOCl.
-
Ethyl Acetate: This solvent is chosen for its ability to dissolve the starting material and for its immiscibility with the aqueous NaOCl solution, facilitating a clean separation during work-up.
-
Temperature Control: Maintaining the temperature between 10°C and 40°C is crucial for controlling the reaction rate and preventing side reactions.
-
Crystallization: The use of a mixed solvent system (ethyl acetate/n-hexane) allows for efficient purification of the final product by selectively precipitating the more polar product while leaving impurities in solution.[5]
Data Summary: Synthesis of 2-(4-formylphenyl)propanoic Acid
| Parameter | Value/Description | Reference |
| Starting Material | 2-[4-(hydroxymethyl)phenyl]propionic acid | [1] |
| Key Reagents | TEMPO, 10% aq. NaOCl | [1] |
| Solvent | Ethyl Acetate | [1] |
| Reaction Temperature | 10-40 °C | [1] |
| Purification | Crystallization (Ethyl Acetate/n-hexane) | [5] |
| Expected Yield | High | [5] |
| Purity | High | [5] |
Synthesis of Pelubiprofen Intermediate via Condensation Reaction
The core structure of Pelubiprofen is formed through a condensation reaction between 2-(4-formylphenyl)propanoic acid and a cyclohexanone derivative. A common method involves the use of an enamine of cyclohexanone, such as 1-morpholinocyclohexene.[6]
Protocol: Synthesis of 1-morpholinocyclohexene
This protocol is based on the established procedure from Organic Syntheses.[7]
Materials:
-
Cyclohexanone
-
Morpholine
-
p-toluenesulfonic acid
-
Toluene
-
Dean-Stark apparatus or water separator
Procedure:
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone, a slight excess of morpholine (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Azeotropic Distillation: Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the water separator. Continue refluxing for 4-5 hours until no more water is collected.
-
Purification: After cooling the reaction mixture, remove the toluene under reduced pressure. The resulting 1-morpholinocyclohexene can be purified by vacuum distillation.
Protocol: Condensation to form 2-[4-[(E)-(2-Oxocyclohexylidene)methyl]phenyl]propanoic Acid
This protocol is a synthesized procedure based on patent literature.[6]
Materials:
-
2-(4-formylphenyl)propanoic acid
-
1-morpholinocyclohexene (freshly prepared)
-
Dichloromethane (or Toluene)
-
Hydrochloric acid (aqueous solution)
-
Anhydrous magnesium sulfate
-
Acetone
-
Aqueous ammonia
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve 2-(4-formylphenyl)propanoic acid (1 equivalent) in dichloromethane.
-
Addition of Enamine: To this solution, add the freshly prepared 1-morpholinocyclohexene.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
Hydrolysis and Work-up: After cooling, add a mixture of hydrochloric acid and water to the reaction and stir for 1 hour. This step hydrolyzes the intermediate enamine and neutralizes any remaining morpholine.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with water.
-
Drying and Filtration: Dry the organic layer with anhydrous magnesium sulfate and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification (via Ammonium Salt Formation): Dissolve the crude product in acetone and add aqueous ammonia. Stir for 2 hours to form the ammonium salt of Pelubiprofen, which will precipitate. Filter the solid and dry under reduced pressure.[6]
-
Final Product (Free Acid): The ammonium salt can be converted back to the free acid by dissolving it in a dichloromethane/water mixture and acidifying with hydrochloric acid. The organic layer is then separated, washed, dried, and concentrated to yield the final product.[6]
Causality of Experimental Choices:
-
Enamine Intermediate: 1-morpholinocyclohexene acts as a nucleophile, attacking the aldehyde group of 2-(4-formylphenyl)propanoic acid in a Stobbe-type condensation.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation reaction to proceed at a reasonable rate.
-
Acidic Work-up: The addition of hydrochloric acid is crucial for the hydrolysis of the enamine intermediate and for the subsequent elimination of water to form the α,β-unsaturated ketone system of the final product.
-
Purification via Salt Formation: Converting the final product to its ammonium salt allows for effective purification by crystallization, as the salt often has different solubility properties than the free acid and impurities.[6]
Data Summary: Synthesis of Pelubiprofen Intermediate
| Parameter | Value/Description | Reference |
| Starting Materials | 2-(4-formylphenyl)propanoic acid, 1-morpholinocyclohexene | [6] |
| Solvent | Dichloromethane or Toluene | [6] |
| Reaction Conditions | Reflux, 5-6 hours | [6] |
| Work-up | Acidic hydrolysis, extraction | [6] |
| Purification | Crystallization of the ammonium salt, followed by conversion to free acid | [6] |
| Expected Yield | >70% | [6] |
| Expected Purity | >99.5% | [6] |
Visualization of Synthetic Pathways
Synthesis of 2-(4-formylphenyl)propanoic Acid
Caption: Workflow for the synthesis of the Pelubiprofen intermediate.
Conclusion
The synthesis of Pelubiprofen intermediates is a well-established process that relies on the key precursor, 2-(4-formylphenyl)propanoic acid. This application note provides detailed and scientifically grounded protocols for the synthesis of this precursor and its subsequent conversion to the immediate Pelubiprofen intermediate. By understanding the rationale behind the experimental choices and adhering to these protocols, researchers and drug development professionals can achieve high yields and purity in the synthesis of these important pharmaceutical compounds.
References
- CN110041191A - A kind of purification process of pelubiprofen - Google P
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)
- KR20220039116A - Method for producing high purity Pelubiprofen - Google P
- KR101475136B1 - A green process for preparing 2-(4-formylphenyl)
-
Development of Pelubiprofen Tromethamine with Improved Gastrointestinal Safety and Absorption - PMC - NIH. [Link]
-
1-morpholino-1-cyclohexene - Organic Syntheses Procedure. [Link]
- KR102200892B1 - Novel salts of pelubiprofen, preparation method thereof and pharmaceutical compositions comprising thereof - Google P
-
Synthesis of 1‐morpholinocyclohexene, subsequent C‐acylation, acid... - ResearchGate. [Link]
-
2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663 - PubChem - NIH. [Link]
-
Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed. [Link]
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Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. [Link]
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Anti-inflammatory effect of pelubiprofen, 2-[4-(oxocyclohexylidenemethyl)-phenyl]propionic acid, mediated by dual suppression of COX activity and LPS-induced inflammatory gene expression via NF-κB inactivation - PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Ethoxy-4-formylphenyl propionate
Introduction
2-Ethoxy-4-formylphenyl propionate is an aromatic organic compound with potential applications in the pharmaceutical, fragrance, and specialty chemical industries. Its structure, combining an aldehyde, an ether, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules. As interest in this and similar compounds grows, the need for a robust and scalable synthetic process becomes paramount. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the considerations for scaling up the synthesis of this compound from the laboratory to pilot and production scales.
This guide will focus on a proposed two-step synthetic pathway, providing detailed protocols for each step and addressing the critical challenges associated with scale-up, including reaction kinetics, thermodynamics, mass transfer, and safety. The causality behind each experimental choice will be explained to provide a deeper understanding of the process.
Proposed Synthetic Pathway
A logical and efficient synthetic route to this compound begins with the formylation of 2-ethoxyphenol, followed by the esterification of the resulting phenolic aldehyde. This approach is favored due to the activating and directing effects of the hydroxyl group in the initial formylation step, which selectively installs the aldehyde group at the desired para position.
Caption: Proposed two-step synthesis of this compound.
Part 1: Formylation of 2-Ethoxyphenol via the Duff Reaction
The first step involves the ortho-formylation of 2-ethoxyphenol to produce 4-hydroxy-3-ethoxybenzaldehyde. The Duff reaction is a suitable choice for this transformation, utilizing hexamine as the formylating agent in an acidic medium.[1][2] It is generally favored for its milder conditions compared to alternatives like the Reimer-Tiemann reaction.[2]
Laboratory-Scale Protocol
Materials:
-
2-Ethoxyphenol
-
Hexamine (Hexamethylenetetramine)
-
Glycerol
-
Boric Acid
-
Sulfuric Acid (concentrated)
-
Hydrochloric Acid (concentrated)
-
Sodium Bicarbonate solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-ethoxyphenol (0.1 mol), hexamine (0.15 mol), glycerol (150 mL), and boric acid (0.1 mol).
-
Heat the mixture to 150-160°C with vigorous stirring for 3 hours. The reaction mixture will become a thick, dark slurry.
-
Cool the reaction mixture to below 100°C and slowly add 100 mL of hot water.
-
Acidify the mixture with concentrated sulfuric acid (approximately 10 mL) until it is strongly acidic (pH < 1).
-
Heat the mixture under reflux for 1 hour to hydrolyze the intermediate imine.
-
Cool the mixture to room temperature and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-hydroxy-3-ethoxybenzaldehyde.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Scale-Up Considerations for Formylation
Scaling up the Duff reaction presents several challenges that must be addressed to ensure safety, efficiency, and product quality.
-
Heat Transfer: The reaction is endothermic during the initial heating phase but can become exothermic upon decomposition of the hexamine-phenol adduct.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[4] A jacketed reactor with precise temperature control is essential. The viscosity of the glycerol medium can also impede efficient heat transfer.
-
Mass Transfer and Mixing: The reaction mixture is heterogeneous and viscous. Inefficient mixing can lead to localized overheating and the formation of byproducts. A robust agitation system with appropriate impeller design is critical to ensure homogeneity.[4]
-
Reagent Addition: On a large scale, the order and rate of reagent addition are crucial. The initial mixture should be well-stirred and heated before the addition of any acidic catalysts to prevent uncontrolled reactions.
-
Work-up and Extraction: The extraction of the product from the viscous glycerol and aqueous acidic mixture can be challenging at scale. The use of a larger volume of extraction solvent and potentially a continuous extraction setup may be necessary. Emulsion formation can also be an issue, requiring the addition of brine or a change in pH to facilitate phase separation.
-
Byproduct Formation: The Duff reaction is known for producing byproducts, and yields can be modest.[5] Over-formylation to produce dialdehydes is possible if both ortho positions are available.[1] Careful control of stoichiometry and reaction time is necessary to minimize these impurities.
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Improved heat transfer, corrosion resistance, and mechanical stability. |
| Heating | Heating mantle | Steam or thermal fluid in reactor jacket | Precise and uniform temperature control.[6] |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer with optimized impeller | Ensures homogeneity in a viscous, heterogeneous mixture. |
| Work-up | Separatory funnel | Baffled extraction vessel or continuous liquid-liquid extractor | Efficient and safe handling of large volumes and potential emulsions. |
Part 2: Esterification of 4-Hydroxy-3-ethoxybenzaldehyde
The second step is the esterification of the phenolic hydroxyl group of 4-hydroxy-3-ethoxybenzaldehyde with propionic acid or a derivative to yield this compound. Fischer esterification, using an acid catalyst, is a common and cost-effective method.[7]
Laboratory-Scale Protocol
Materials:
-
4-Hydroxy-3-ethoxybenzaldehyde
-
Propionic Acid
-
Sulfuric Acid (concentrated)
-
Toluene
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Sodium Sulfate
-
Deionized Water
Procedure:
-
In a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxy-3-ethoxybenzaldehyde (0.05 mol) and propionic acid (0.1 mol) in toluene (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the excess propionic acid and the sulfuric acid catalyst.
-
Wash with deionized water (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Scale-Up Considerations for Esterification
While Fischer esterification is a well-established reaction, scaling it up requires careful consideration of several factors.
-
Water Removal: The reaction is an equilibrium process, and efficient removal of water is crucial to drive the reaction to completion and maximize the yield.[7] On a large scale, the efficiency of the Dean-Stark trap may be limited. A packed column or a pervaporation membrane system could be more effective for continuous water removal.[8]
-
Catalyst Choice and Removal: Concentrated sulfuric acid is corrosive and can lead to charring and other side reactions at elevated temperatures.[8] The use of solid acid catalysts, such as ion-exchange resins or zeolites, can simplify catalyst removal (by filtration) and reduce corrosion issues, making the process more environmentally friendly.[8][9]
-
Reaction Kinetics and Temperature: The reaction rate is dependent on temperature and catalyst concentration.[8] Calorimetry studies are recommended during scale-up to understand the reaction's thermal profile and ensure that the heat generated can be safely managed by the reactor's cooling system.[6]
-
Purification: Vacuum distillation is a common method for purifying esters.[10] On a large scale, this requires specialized equipment capable of handling large volumes under reduced pressure. The stability of the product at the required distillation temperature should be evaluated to prevent degradation.
| Parameter | Laboratory Scale | Pilot/Production Scale | Rationale for Change |
| Water Removal | Dean-Stark trap | Packed column with condenser or pervaporation unit | More efficient water removal for larger volumes, driving equilibrium.[8] |
| Catalyst | Concentrated H₂SO₄ | Solid acid catalyst (e.g., Amberlyst-15) | Simplifies work-up, reduces corrosion and waste.[8][9] |
| Purification | Column chromatography/Kugelrohr | Wiped-film evaporator or fractional distillation column | Efficient purification of large quantities of liquid product. |
Process Safety Assessment
A thorough process safety assessment is critical before scaling up any chemical synthesis.
Caption: Key hazards and mitigation strategies for the synthesis of this compound.
Key Safety Considerations:
-
Corrosive Materials: Both proposed steps use strong acids which are corrosive and can cause severe burns.[11] Appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coats, and face shields, is mandatory.[11]
-
Flammable Solvents: Toluene and ethyl acetate are flammable.[12] All heating should be conducted using heating mantles or steam-jacketed reactors, and open flames must be avoided.[10] The process should be carried out in a well-ventilated area, and all equipment should be properly grounded to prevent static discharge.[12]
-
Thermal Runaway: The potential for exothermic reactions, particularly in the formylation step, necessitates careful temperature monitoring and a reliable cooling system.[3] Reaction calorimetry studies can help define safe operating limits.[6]
-
Pressure Management: The esterification reaction is typically conducted at reflux. The system should be equipped with a pressure relief valve to prevent over-pressurization, especially if a closed or semi-closed system is used for water removal.
Conclusion
The scale-up synthesis of this compound is a feasible endeavor that requires careful planning and execution. The proposed two-step route, involving a Duff formylation followed by a Fischer esterification, provides a solid foundation for process development. Key to a successful scale-up will be addressing the challenges of heat and mass transfer, optimizing the reaction conditions to maximize yield and minimize byproducts, and implementing a robust process safety management plan. By understanding the underlying chemical principles and engineering challenges, researchers and drug development professionals can effectively transition this synthesis from the laboratory to an industrial scale.
References
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Duff, J. C.; Bills, E. J. (1934). "Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol". J. Chem. Soc.: 1305. [Link]
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Ferguson, L. N. (1946). "The Duff Reaction". Chem. Rev., 38(2), 227–254. [Link]
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Otera, J.; Nishikido, J. (2010). Esterification: Methods, Reactions, and Applications. Wiley-VCH. [Link]
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H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
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SmartLabs. (n.d.). Esterification. Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Wikipedia. (2023). Duff reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]
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MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]
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Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
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Application Notes and Protocols: 2-Ethoxy-4-formylphenyl Propionate as a Versatile Building Block in Organic Synthesis
Introduction: Unlocking Synthetic Potential
In the landscape of modern organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex, high-value molecules. 2-Ethoxy-4-formylphenyl propionate emerges as a noteworthy scaffold, offering a unique combination of reactive functional groups poised for diverse chemical transformations. This trifunctional aromatic compound, featuring an aldehyde, a propionate ester, and an ethoxy group, provides synthetic chemists with multiple handles for molecular elaboration. The presence of the aldehyde group allows for the formation of carbon-carbon and carbon-nitrogen bonds through a variety of classical and contemporary organic reactions. The propionate ester and ethoxy moieties, in turn, can be utilized to modulate the physicochemical properties of the final products, such as solubility, lipophilicity, and liquid crystalline behavior. These characteristics make this compound a compelling starting material for the synthesis of a wide array of organic molecules with potential applications in medicinal chemistry, materials science, and agrochemicals.
This technical guide provides an in-depth exploration of this compound as a synthetic intermediate. We will delve into its key physicochemical properties and present a detailed, field-proven protocol for a foundational reaction: the synthesis of Schiff bases. The causality behind each experimental choice will be thoroughly explained, ensuring a deep understanding of the synthetic process.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a starting material is crucial for successful reaction design and execution. The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 159661-85-5 |
| Molecular Formula | C₁₂H₁₄O₄ |
| Molecular Weight | 222.24 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 46-47 °C |
| Solubility | Soluble in common organic solvents such as ethanol, methanol, dichloromethane, and ethyl acetate. |
Core Application: Synthesis of Schiff Bases
The aldehyde functionality of this compound makes it an excellent substrate for the synthesis of Schiff bases (or imines). Schiff bases are a class of compounds characterized by a carbon-nitrogen double bond and are renowned for their diverse applications, including as liquid crystals, catalysts, and biologically active molecules.[1][2] The condensation reaction between an aldehyde and a primary amine to form a Schiff base is a robust and well-established transformation in organic chemistry.[3][4]
The following protocol details a representative procedure for the synthesis of a Schiff base from this compound and a generic primary aromatic amine.
Experimental Workflow: Schiff Base Synthesis
Caption: Workflow for the synthesis of a Schiff base from this compound.
Detailed Step-by-Step Protocol
Objective: To synthesize a Schiff base via the condensation of this compound with a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Reactant Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol. In a separate beaker, dissolve the primary aromatic amine (1.0 eq) in absolute ethanol.
-
Rationale: The use of a minimal amount of solvent ensures a sufficiently high concentration of reactants to drive the reaction forward. Absolute ethanol is a common solvent for Schiff base synthesis as it readily dissolves both reactants and is relatively easy to remove post-reaction.[2]
-
-
Reaction Initiation: Slowly add the ethanolic solution of the amine to the stirring solution of this compound at room temperature. Add a few drops of glacial acetic acid to the reaction mixture.
-
Rationale: The addition of a catalytic amount of a weak acid like glacial acetic acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[1]
-
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Rationale: Refluxing provides the necessary activation energy for the dehydration step of the reaction mechanism. TLC is a crucial tool for monitoring the consumption of the starting materials and the formation of the product, allowing for the determination of the optimal reaction time.[5]
-
-
Product Isolation: Once the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature. The Schiff base product will often precipitate out of the solution upon cooling. If precipitation is not spontaneous, the solution can be cooled further in an ice bath.
-
Purification: Collect the precipitated solid by vacuum filtration and wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Rationale: Washing with cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.
-
-
Drying and Characterization: Dry the purified Schiff base under vacuum. Characterize the final product by determining its melting point and by spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Rationale: A sharp melting point is indicative of a pure compound. FT-IR spectroscopy should confirm the formation of the imine C=N bond (typically appearing in the 1650-1600 cm⁻¹ region) and the disappearance of the N-H stretches from the primary amine and the C=O stretch of the aldehyde. NMR spectroscopy will provide detailed structural information of the final product.[6][7]
-
Mechanism and Causality
The synthesis of a Schiff base proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.
Caption: General mechanism for acid-catalyzed Schiff base formation.
The acid catalyst plays a crucial role in protonating the hydroxyl group of the hemiaminal intermediate, converting it into a good leaving group (water), thereby facilitating the dehydration step to form the stable imine product.
Potential Applications of Derived Schiff Bases
The Schiff bases synthesized from this compound are valuable intermediates for the creation of a diverse range of functional molecules.
-
Liquid Crystals: The rigid aromatic core and the potential for introducing long alkyl chains via the amine component make these Schiff bases excellent candidates for the synthesis of liquid crystalline materials.[5][8][9] The ethoxy and propionate groups can influence the mesomorphic properties, such as the clearing point and the type of liquid crystal phase observed.
-
Bioactive Molecules: Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][10] The Schiff bases derived from this compound can be further modified or used as ligands for the synthesis of metal complexes with potential therapeutic applications.[11]
Conclusion
This compound is a strategically functionalized building block with significant potential in organic synthesis. Its readily available aldehyde group provides a gateway to a vast array of chemical transformations, most notably the synthesis of Schiff bases. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their synthetic endeavors, paving the way for the discovery and development of novel functional molecules.
References
- JETIR (2019). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. JETIR, 6(6).
- Al-Azzawi, A. M., & Al-Dulaimi, J. A. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(3), 108-111*.
- Saleh, T. A., & Al-Hammadi, S. A. (2018). Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. Journal of Arts, Science & Commerce, 9(4), 1-6*.
- Al-Obaidi, N. S. (2018). Synthesis and Characterization and Studying Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain. World Journal of Environmental Biosciences, 7(3), 108-111*.
- Al-Janabi, T. A. (2007). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 5-11*.
- Al-Obaidi, N. S., et al. (2018). Synthesis and Characterization, and Liquid Crystal Properties of Some Schiff Base Compounds Substituted with Aliphatic Long Chain.
- Arunachalam, S., et al. (2021). Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Taylor & Francis Online.
- ResearchGate. (2014). Analytical, physical and spectroscopic data of the Schiff bases and...
- Al-Hamdani, A. A. S., et al. (2022). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PubMed Central.
- Patel, J. D., et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega, 8(35), 32015-32030*.
- Al-Janabi, T. A. (2017). Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. Iraqi Journal of Pharmaceutical Sciences, 16(2), 5-11*.
- Abdullahi, M., et al. (2022). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies, 5(1), 1-5*.
- Cakir, U., et al. (2006). Spectroscopic and Conductance Studies of New Transition Metal Complexes with a Schiff Base Derived from 4‐Methoxybenzaldehyde and 1,2‐bis(p‐Aminophenoxy)ethane. Spectroscopy Letters, 39(5-6), 429-440*.
- Allen, C. F. H., & VanAllan, J. (1943). Anils are formed by the condensation of aniline with. Organic Syntheses, 23, 6.
- Bigelow, L. A., & Eatough, H. (1932). Benzalaniline. Organic Syntheses, 12, 12.
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Application Notes and Protocols for 2-Ethoxy-4-formylphenyl propionate in Medicinal Chemistry
Introduction:
2-Ethoxy-4-formylphenyl propionate is a substituted aromatic aldehyde with a propionate ester functional group. While direct citations of its biological activity are nascent in peer-reviewed literature, its chemical architecture presents a compelling scaffold for medicinal chemistry and drug discovery. The molecule incorporates several key features that make it an attractive starting point or intermediate for the synthesis of novel therapeutic agents. Specifically, the presence of a formyl group provides a versatile chemical handle for a wide array of synthetic transformations, while the ethoxy-phenylpropionate core is reminiscent of structures found in biologically active compounds.
This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the potential of this compound as a foundational molecule for two promising therapeutic areas: metabolic diseases, particularly Type 2 Diabetes Mellitus (T2DM), and inflammatory disorders. The protocols and insights provided are grounded in established research on structurally analogous compounds, offering a scientifically rigorous framework for future discovery.
Part 1: Application as a Scaffold for Novel Dual PPARα/γ Agonists in Metabolic Disease
Scientific Rationale & Background
Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that play a critical role in regulating glucose and lipid metabolism. Dual agonists that target both PPARα and PPARγ have emerged as a promising therapeutic strategy for T2DM, as they can simultaneously address hyperglycemia and dyslipidemia.[1][2] A common and effective pharmacophore for dual PPARα/γ agonists is the (S)-2-ethoxy-3-phenylpropanoic acid moiety.[3] This structural motif has been shown to provide an optimal balance of selectivity and safety in binding to both PPAR isoforms.[3]
This compound is an ideal starting material for the synthesis of novel compounds based on this pharmacophore. The aldehyde functionality at the 4-position of the phenyl ring serves as a strategic point for chemical elaboration, allowing for the introduction of various side chains and lipophilic groups to modulate potency and selectivity.
Proposed Synthetic Pathway
The following protocol outlines a proposed synthetic route to generate novel PPARα/γ agonists from this compound. This pathway is adapted from established syntheses of related compounds.[1][3]
Diagram: Proposed Synthesis of a Novel PPAR Agonist
Sources
- 1. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists | MDPI [mdpi.com]
- 2. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-Ethoxy-4-formylphenyl propionate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 2-Ethoxy-4-formylphenyl propionate, a valuable intermediate in various chemical syntheses. The protocol detailed herein is based on the esterification of ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) with propionic anhydride. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental procedure, and outlines the necessary safety precautions and characterization techniques. The information is intended to enable researchers to reliably synthesize this compound for applications in flavor chemistry, fragrance development, and as a building block in medicinal chemistry.
Introduction
This compound is an aromatic ester derived from ethyl vanillin. Ethyl vanillin, a synthetic compound with a flavor profile about three times more potent than vanillin, is a widely used flavoring agent in foods, beverages, and pharmaceuticals.[1][2] The esterification of the phenolic hydroxyl group of ethyl vanillin with propionic acid or its derivatives yields this compound, a compound with potential applications as a fragrance ingredient, a flavor modifier, or an intermediate in the synthesis of more complex molecules. The presence of the aldehyde and ester functionalities makes it a versatile synthon for further chemical transformations.
The synthesis of this target molecule is achieved through a well-established esterification reaction. While direct Fischer-Speier esterification using propionic acid and an acid catalyst is a viable route, it is a reversible reaction that often requires elevated temperatures and removal of water to drive the equilibrium towards the product.[3][4] A more efficient and generally higher-yielding approach, which will be the focus of this protocol, involves the acylation of ethyl vanillin with propionic anhydride. This method is often faster and avoids the complexities of water removal.
Reaction Mechanism and Rationale
The synthesis of this compound from ethyl vanillin and propionic anhydride is a nucleophilic acyl substitution reaction. The phenolic hydroxyl group of ethyl vanillin acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of propionic anhydride.
The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the hydroxyl group of ethyl vanillin attacks a carbonyl carbon of propionic anhydride.
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, and the propionate anion is expelled as a leaving group.
-
Deprotonation: A base, either added to the reaction or the propionate anion itself, deprotonates the oxonium ion to yield the final ester product, this compound, and propionic acid as a byproduct.
To facilitate this reaction, a base catalyst such as pyridine or triethylamine is often employed. The base serves two primary purposes: it can deprotonate the phenol to form a more nucleophilic phenoxide ion, and it neutralizes the propionic acid byproduct, preventing it from protonating the starting material or the product.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a laboratory scale.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde) | ≥98% | Sigma-Aldrich | Store in a cool, dark place. |
| Propionic Anhydride | ≥97% | Sigma-Aldrich | Corrosive, handle with care. |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Hygroscopic, handle under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use in a well-ventilated fume hood. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Fisher Scientific | |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Fisher Scientific | ||
| Brine (Saturated NaCl solution) | Fisher Scientific | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | For drying. | |
| Round-bottom flask (100 mL) | Oven-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Reflux condenser | |||
| Separatory funnel (250 mL) | |||
| Rotary evaporator | |||
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl vanillin (5.0 g, 30.1 mmol).
-
Dissolve the ethyl vanillin in anhydrous dichloromethane (40 mL).
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Addition of Reagents:
-
Slowly add anhydrous pyridine (3.6 mL, 45.1 mmol) to the stirred solution.
-
Following the addition of pyridine, add propionic anhydride (5.0 mL, 39.1 mmol) dropwise over a period of 10-15 minutes, ensuring the temperature remains below 5 °C.
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the ethyl vanillin spot indicates the completion of the reaction.
-
-
Work-up:
-
Upon completion, cool the reaction mixture again in an ice bath.
-
Slowly quench the reaction by adding 1 M HCl (30 mL) to neutralize the excess pyridine.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification and Characterization:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield this compound as a solid.
-
Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity. The melting point of this compound is reported to be 46-47 °C.[5]
-
Key Reaction Parameters
| Parameter | Condition | Rationale |
| Reactants | Ethyl Vanillin, Propionic Anhydride | Primary starting materials for the esterification. |
| Solvent | Anhydrous Dichloromethane | Provides a non-reactive medium for the reactants. |
| Catalyst/Base | Pyridine | Neutralizes the propionic acid byproduct and can activate the phenol. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; room temperature is sufficient for the reaction to proceed. |
| Reaction Time | 4-6 hours | Adequate time for the reaction to reach completion, monitored by TLC. |
| Work-up | Acid/Base Washes | Removes unreacted starting materials, catalyst, and byproducts. |
| Purification | Recrystallization | To obtain the final product in high purity. |
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Propionic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.
-
Pyridine is flammable and toxic. Handle with care and avoid inhalation.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Minimize exposure.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
Applications
This compound serves as a versatile intermediate in several fields:
-
Flavor and Fragrance Industry: As a derivative of ethyl vanillin, it can be explored for its own unique organoleptic properties or as a precursor to other aroma chemicals.
-
Pharmaceutical and Agrochemical Synthesis: The aldehyde and ester functionalities provide reactive handles for the construction of more complex molecules with potential biological activity. For instance, similar phenylpropionic acid derivatives are used as intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[6]
-
Materials Science: The aromatic structure can be incorporated into polymers or other materials to impart specific properties.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound via the acylation of ethyl vanillin with propionic anhydride. By carefully controlling the reaction conditions and following the outlined work-up and purification procedures, researchers can obtain this valuable compound in high purity for a variety of applications in both academic and industrial settings.
References
-
Ataman Kimya. (n.d.). Ethyl Vanillin. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Ethylvanillin. Retrieved from [Link]
-
CHEMSINO Industry. (2022, June 20). What is the introduction of ethyl vanillin? Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of Ethyl vanillin 1,2- propylene glycol acetals.
-
ResearchGate. (n.d.). A Review on the Vanillin derivatives showing various Biological activities. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. Retrieved from [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Wikipedia. (2023, November 29). Fischer–Speier esterification. Retrieved from [Link]
-
Appchem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
-
PhytoChemia. (2017, March 31). Ethylvanillin and you. Retrieved from [Link]
- Google Patents. (n.d.). CN103467261B - Synthesizing method of ethyl vanillin.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of ethyl vanillin using cont. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2024, September 6). Synthesis of Esters with Different Flavors using Fisher Esterification. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
- Google Patents. (n.d.). US5886209A - Preparation of 2-(4-hydroxyphenoxy) propionates.
-
PubChem - NIH. (n.d.). 2-(4-Formylphenyl)propionic acid. Retrieved from [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. phytochemia.com [phytochemia.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 2-ethoxy-4-formylphenyl propanoate | 159661-85-5 [sigmaaldrich.com]
- 6. KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Ethoxy-4-formylphenyl propionate
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-formylphenyl propionate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis, providing field-proven insights to optimize your reaction yield and product purity. We will delve into the causality behind experimental choices, offering a self-validating framework for your protocols.
Overview of the Synthesis Pathway
The synthesis of this compound is typically achieved in two sequential steps:
-
Ortho-Formylation: Introduction of a formyl group (-CHO) onto the aromatic ring of 2-ethoxyphenol (guaethol). The most common method for this transformation is the Reimer-Tiemann reaction, which yields the key intermediate, 3-ethoxy-4-hydroxybenzaldehyde (commonly known as ethylvanillin).[1]
-
Esterification: Acylation of the hydroxyl group of ethylvanillin with a propionylating agent to form the final product, this compound.
This guide is structured to address each of these stages independently, followed by general purification and analytical guidance.
Experimental Workflow Diagram
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of Ethylvanillin (Formylation Step)
The critical first step is the selective formylation of 2-ethoxyphenol. While several methods exist for aromatic formylation, the Reimer-Tiemann reaction is frequently employed for phenol substrates.[2] However, it is notorious for variable yields and potential side reactions if not properly controlled.
Troubleshooting Guide & FAQs: Reimer-Tiemann Reaction
Q: My yield of ethylvanillin is consistently low (<50%). What are the most likely causes?
A: Low yields in the Reimer-Tiemann reaction typically stem from one or more of the following factors:
-
Inefficient Dichlorocarbene Generation: The reactive electrophile, dichlorocarbene (:CCl₂), is generated in situ from chloroform and a strong base (e.g., NaOH).[1][3] If the base concentration is too low or the chloroform quality is poor (containing stabilizing agents like ethanol), carbene generation will be inefficient.
-
Poor Interfacial Mixing: This reaction is typically run in a biphasic system (aqueous NaOH and an organic phase with chloroform and the phenol).[2] Dichlorocarbene is highly reactive and has a short lifetime. If the phases are not mixed vigorously, the carbene will decompose before it can react with the phenoxide ion in the aqueous phase.
-
Suboptimal Temperature Control: The reaction is exothermic once initiated.[1] If the temperature rises above the optimal range (typically 55-65°C), side reactions, including the formation of tar-like polymers and byproducts, are significantly enhanced, consuming starting material and reducing yield.[4] Conversely, if the temperature is too low, the reaction rate will be impractically slow.[4]
-
Incorrect Stoichiometry: An excess of chloroform is generally required. A molar ratio of approximately 1:1.2 of o-ethoxyphenol to chloroform is a good starting point.[4] The amount of base is also critical, with a molar ratio of o-ethoxyphenol to NaOH of around 1:4 being reported as optimal.[4]
Q: I am obtaining a significant amount of the ortho-formylated isomer instead of the desired para-product (ethylvanillin). How can I improve regioselectivity?
A: While the Reimer-Tiemann reaction often favors ortho-formylation, several factors can be adjusted to enhance para-selectivity:
-
Steric Hindrance: The ethoxy group at the 2-position provides some steric hindrance that discourages attack at the adjacent ortho position (position 6), naturally favoring the para position (position 4).
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst (PTC) is highly recommended. A PTC, such as triethylamine or a quaternary ammonium salt, facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the dichlorocarbene is generated.[2][4] This improves the reaction rate and can enhance selectivity by creating a more controlled reaction environment at the interface. An optimized process using triethylamine as a PTC has been shown to achieve yields as high as 82.3%.[4]
Q: My reaction mixture turns dark brown or black, and workup is difficult. What is causing this and how can it be prevented?
A: The formation of dark, tarry substances is a common issue resulting from the polymerization of the phenol and/or product under harsh basic and thermal conditions.[4]
-
Cause: The phenolic ring is highly activated and susceptible to oxidation and other side reactions at elevated temperatures in the presence of a strong base.
-
Prevention:
-
Strict Temperature Control: Maintain the reaction temperature diligently within the 55-60°C range.[4] Use an ice bath to manage the exotherm, especially during the initial phase.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions.
-
Controlled Reagent Addition: Add the chloroform slowly to the heated mixture of phenol and base to control the rate of the exothermic reaction.
-
Q: Are there viable alternatives to the Reimer-Tiemann reaction for this synthesis?
A: Yes, other formylation methods exist, though they come with their own challenges.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent.[5][6] It is known for its high ortho-selectivity, which makes it unsuitable for preparing the desired para-substituted ethylvanillin.[5] Yields can also be highly variable (20-80%).[5]
-
Gattermann-Koch and Gattermann Reactions: These methods are not applicable to phenol substrates directly and require anhydrous and often strongly acidic conditions, which are less desirable than the Reimer-Tiemann conditions.[2]
For this specific target, optimizing the Reimer-Tiemann reaction is often the most practical and advantageous route.[2]
Data Summary: Optimized Reimer-Tiemann Conditions
The following table summarizes optimized conditions reported for the synthesis of ethylvanillin from o-ethoxyphenol.
| Parameter | Optimized Value | Rationale | Reference |
| Molar Ratio (Phenol:CHCl₃:NaOH) | 1 : 1.2 : 4.0 | Ensures sufficient electrophile and base for complete reaction. | [4] |
| Phase-Transfer Catalyst (PTC) | Triethylamine (2.5 mol% vs. phenol) | Enhances interfacial reaction, boosting yield and selectivity. | [4] |
| Reaction Temperature | 55°C | Balances reaction rate against the formation of byproducts. | [4] |
| Reaction Time | ~1-2 hours (monitor by TLC/GC) | Reaction is typically rapid under these conditions. | [3][4] |
| Reported Yield | 82.3% | Demonstrates high efficiency of the optimized protocol. | [4] |
Protocol: High-Yield Synthesis of Ethylvanillin
This protocol is adapted from an optimized microfluidic synthesis, which can be scaled for batch processing.[4]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel, add o-ethoxyphenol (1 molar equivalent), sodium hydroxide (4 molar equivalents), and triethylamine (0.025 molar equivalents).
-
Heating: Heat the mixture to 55°C with vigorous stirring to ensure a fine emulsion.
-
Chloroform Addition: Add chloroform (1.2 molar equivalents) dropwise via the dropping funnel over 30-60 minutes, carefully monitoring the temperature. Use a water/ice bath to maintain the temperature at 55°C.
-
Reaction: After the addition is complete, continue stirring at 55°C for an additional 1-2 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is acidic. This will precipitate the crude product.
-
Extraction: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude ethylvanillin can be further purified by recrystallization or column chromatography. A common method involves selective extraction with a sodium bisulfite solution, which forms a soluble adduct with the aldehyde, separating it from non-aldehydic impurities.[7]
Part 2: Esterification of Ethylvanillin
This step involves the straightforward acylation of the phenolic hydroxyl group of ethylvanillin. The choice of acylating agent and base is critical to ensure a clean and complete reaction.
Troubleshooting Guide & FAQs: Propionylation Step
Q: My esterification reaction is not going to completion, leaving significant unreacted ethylvanillin.
A: Incomplete esterification is usually due to insufficient reactivity or equilibrium issues.
-
Reagent Choice: Propionyl chloride is generally more reactive than propionic anhydride. If using the anhydride, a slight excess (1.2-1.5 equivalents) and a catalytic amount of an acid (like H₂SO₄) or a base (like DMAP) may be necessary to drive the reaction.
-
Base Stoichiometry: When using propionyl chloride, at least one equivalent of a non-nucleophilic base (e.g., triethylamine or pyridine) is required to neutralize the HCl byproduct. Using a slight excess of the base (1.1-1.2 equivalents) can ensure the reaction goes to completion.
-
Moisture: The reaction is sensitive to water, which will hydrolyze the acylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Time/Temperature: While often rapid at room temperature, gentle heating (40-50°C) may be required for less reactive substrates or if using propionic anhydride. Monitor the reaction by TLC until all the starting material is consumed.
Q: How do I choose the right base for this reaction?
A: The base acts as a scavenger for the acid byproduct (HCl) and can also activate the phenol.
-
Triethylamine (TEA): A common, inexpensive, and effective non-nucleophilic base. It forms a salt (triethylammonium chloride) that often precipitates, which can be easily filtered off.
-
Pyridine: Also very effective and acts as a nucleophilic catalyst. However, it can be more difficult to remove during workup due to its high boiling point.
-
Inorganic Bases (e.g., K₂CO₃, NaOH): Can be used but often lead to lower yields and side reactions in organic solvents due to solubility issues and the potential for hydrolysis of the ester product. For this substrate, an organic amine base is preferred.
Q: I'm concerned about side reactions involving the aldehyde group. Is this likely?
A: Under standard base-catalyzed esterification conditions, the aldehyde group is generally unreactive.[8] The phenolic hydroxyl group is significantly more nucleophilic after deprotonation by the base and will react selectively with the acylating agent. Side reactions at the aldehyde are more of a concern under certain acid-catalyzed conditions, which are not recommended for this step.[8]
Protocol: Synthesis of this compound
-
Setup: In an oven-dried, three-necked flask under an inert atmosphere, dissolve ethylvanillin (1 molar equivalent) and triethylamine (1.2 molar equivalents) in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Add propionyl chloride (1.1 molar equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the ethylvanillin.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Washing: Wash the organic layer sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any acidic impurities), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).[9]
Part 3: Overall Yield Improvement and Logic
Improving the final yield requires a systematic approach to troubleshooting. The following diagram outlines a logical workflow for diagnosing and solving common issues in the synthesis.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield synthesis.
References
- Grokipedia. Duff reaction.
- The ScholarShip. (2018).
- Wikipedia. Duff reaction.
- chemeurope.com. Duff reaction.
- Wikipedia. Vanillin.
- ResearchGate. (2005). Thermal optimisation of the Reimer-Tiemann reaction using thermochromic liquid crystals on a microfluidic reactor.
- BenchChem.
- Journal of Chemical Physics & Research. (2014). Synthesis of ethyl vanillin using continuous flow micro-fluid technique.
- J&K Scientific LLC. (2021). Reimer-Tiemann Reaction.
- Allen Institute.
- L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction.
- Wikipedia. Ethylvanillin.
- Chemistry LibreTexts. (2020). 21.4: Experiment 65 Reactions.
- Google Patents. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
Sources
- 1. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. jocpr.com [jocpr.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester - Google Patents [patents.google.com]
"2-Ethoxy-4-formylphenyl propionate" side-product formation and removal
Technical Support Center: 2-Ethoxy-4-formylphenyl propionate
Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the formation and removal of side-products during the synthesis of this compound. The information is presented in a practical, question-and-answer format to directly address issues encountered in the laboratory.
Section 1: Understanding the Synthesis and Core Challenges
The synthesis of this compound, the propionyl ester of ethyl vanillin, is typically a two-stage process. First, a suitable phenol is formylated to introduce the aldehyde group, followed by esterification of the phenolic hydroxyl group. Each stage presents unique opportunities for side-product formation.
dot
Caption: Overall workflow for the synthesis of this compound.
Q1: What are the most common methods for the formylation step, and what primary side-products should I anticipate?
The two most prevalent methods for formylating the precursor, 2-ethoxyphenol, are the Reimer-Tiemann and Vilsmeier-Haack reactions.
-
Reimer-Tiemann Reaction: This reaction uses chloroform (CHCl₃) and a strong base to generate a dichlorocarbene (:CCl₂) intermediate, which then acts as the electrophile.[1][2] While classic, it often suffers from moderate yields and the formation of several side-products.[3] You should anticipate the formation of the para-formylated isomer as a significant byproduct, although the ortho product typically predominates.[3][4]
-
Vilsmeier-Haack Reaction: This method employs a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] This reagent is a milder electrophile than the species in the Reimer-Tiemann reaction, generally leading to higher yields and better regioselectivity.[7][8] The primary side-product is often unreacted starting material due to incomplete reaction. Substitution typically occurs at the less sterically hindered para position relative to the activating ethoxy group.[7][8]
Q2: I'm performing the esterification of ethyl vanillin. Why is my reaction incomplete, leaving significant amounts of starting material?
This is a common issue stemming from the reduced nucleophilicity of the phenolic hydroxyl group compared to an aliphatic alcohol.
-
Causality: The lone pair of electrons on the phenolic oxygen is delocalized into the aromatic ring, making it a weaker nucleophile. Simple Fischer esterification with propionic acid is highly inefficient for phenols.[9] Therefore, activated acylating agents like propionyl chloride or propionic anhydride are necessary.[9][10]
-
Troubleshooting:
-
Use of Base is Critical: The reaction must be carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base deprotonates the phenol to form the much more nucleophilic phenoxide ion, which readily attacks the acylating agent.[9] The base also serves to neutralize the HCl or propionic acid byproduct, which could otherwise lead to unwanted side reactions or hydrolysis of the ester product.[9]
-
Reagent Purity: Ensure your acylating agent (propionyl chloride/anhydride) has not been hydrolyzed by atmospheric moisture. Use a fresh bottle or distill the reagent before use.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the acylating agent and the base to drive the reaction to completion.
-
Section 2: Identification and Analysis of Impurities
Proper identification of impurities is crucial before selecting a purification strategy. Thin-Layer Chromatography (TLC) is the first line of analysis, followed by more sophisticated methods.
Q3: How can I use TLC to monitor my reaction and identify potential side-products?
TLC is an indispensable tool for real-time reaction monitoring. A typical solvent system for this class of compounds is a mixture of hexane and ethyl acetate.
-
Spot Identification:
-
Starting Material (Ethyl Vanillin): Being a phenol, it is quite polar and will have a lower Rf value (it will not travel far up the plate).
-
Product (this compound): The ester is significantly less polar than the starting phenol because the polar -OH group has been capped. It will have a much higher Rf value.
-
Side-Products:
-
Isomeric Aldehydes (from formylation): Will have a polarity similar to ethyl vanillin.
-
Carboxylic Acid (from aldehyde oxidation): Extremely polar, may not move from the baseline.
-
-
| Compound Type | Expected Polarity | Expected Rf Value (Hexane/EtOAc) |
| Product (Ester) | Low | High |
| Starting Material (Phenol) | High | Low |
| Oxidized Aldehyde (Acid) | Very High | Very Low (Baseline) |
Q4: My TLC is clean, but my NMR spectrum shows impurities. What could they be?
If impurities are not visible on TLC, they may have very similar polarities to your product or may not be UV-active. High-resolution analytical techniques are necessary.
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities. It can separate compounds with very similar polarities and provide mass data for identification. This is a common method for analyzing vanillin and its derivatives.[11]
-
HPLC (High-Performance Liquid Chromatography): A powerful technique for separating non-volatile compounds. HPLC methods have been developed for the sensitive analysis of vanillin and related compounds in various matrices.[12]
-
¹H NMR Spectroscopy: Can reveal subtle impurities. Look for unexpected small peaks. For instance, residual ethyl vanillin would show a broad singlet for the phenolic -OH proton, which would be absent in the pure ester product.
Section 3: Protocols for Side-Product Removal
Once impurities are identified, a targeted purification strategy can be implemented.
Q5: What is the best method to remove unreacted ethyl vanillin and other polar impurities?
Silica Gel Column Chromatography is the most effective method for this separation.[13][14][15]
dot
Caption: Step-by-step workflow for purification via column chromatography.
Detailed Protocol: Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of a moderately polar solvent like dichloromethane (DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 97:3 Hexane:Ethyl Acetate).[13] The non-polar product, this compound, will elute first.
-
Collect fractions and monitor them by TLC.
-
Once the product has completely eluted, you can increase the solvent polarity (e.g., to 80:20 Hexane:Ethyl Acetate) to wash out the more polar impurities like unreacted ethyl vanillin.
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Q6: My product is mostly pure but has a slight yellow tint. How can I remove color impurities and achieve a crystalline solid?
Recrystallization is the ideal final purification step to remove trace impurities and obtain a high-purity crystalline product.[16][17][18]
Detailed Protocol: Recrystallization
-
Solvent Selection: The key is to find a solvent (or solvent pair) in which your product is highly soluble when hot but poorly soluble when cold.[17][19] For a moderately polar compound like this, solvents like isopropanol, ethanol, or a mixture of ethyl acetate and hexane are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (if needed): If the hot solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[17]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[17]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any surface impurities.[17]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Frequently Asked Questions (FAQs)
Q7: During workup, my ester product seems to be hydrolyzing back to ethyl vanillin. How can I prevent this?
Ester hydrolysis is a significant risk, especially under strongly acidic or basic conditions.[20][21] Phenyl esters are more susceptible to hydrolysis than alkyl esters.
-
Mechanism: Hydrolysis can be catalyzed by both acid and base.[21] During an aqueous workup, residual acid or base from the reaction can promote this reverse reaction.
-
Prevention:
-
Neutralize Carefully: After the reaction, neutralize the mixture to a pH of ~7 before performing extractions.
-
Use Mild Reagents: Use a saturated solution of sodium bicarbonate (a weak base) to wash the organic layer during extraction. This will remove acidic byproducts without being harsh enough to significantly hydrolyze the ester.
-
Avoid Strong Bases: Do not use strong bases like NaOH or KOH in the workup, as this will rapidly saponify (hydrolyze) the ester.[21]
-
Minimize Water Contact Time: Perform extractions quickly and dry the final organic layer thoroughly with an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Q8: Can I use a bisulfite extraction to remove the aldehyde starting material?
Yes, this is a viable chemical extraction method for separating aldehydes.[22][23] Aldehydes react reversibly with sodium bisulfite to form a water-soluble adduct.
-
Applicability: This method is useful if the product and the starting aldehyde are difficult to separate by chromatography due to similar polarities.
-
Procedure:
-
Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated aqueous solution of sodium bisulfite. The aldehyde will react and move into the aqueous layer.
-
Separate the layers. The organic layer will now contain the ester product, free of the aldehyde.
-
Wash the organic layer with brine, dry, and evaporate the solvent.
-
-
Caveat: This method adds extra steps to the workup and is generally used when standard chromatography is ineffective.[23]
References
- Reimer–Tiemann reaction - Grokipedia.
- Vilsmeier-Haack Reaction - Organic Chemistry Portal.
- Vilsmeier–Haack reaction - Wikipedia.
- Vilsmeier-Haack Reaction | NROChemistry.
- Phenolic esters. Part I. Rate of hydrolysis of phenyl, p-tolyl, and p-chlorophenyl hydrogen succinate - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals.
- Vilsmeier-Haack Reaction - J&K Scientific LLC.
- Vilsmeier haack rxn | PPTX - Slideshare.
- Esterification of phenols (video) - Khan Academy.
- Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - RSC Publishing.
- Is it possible to purify aldehyde by column? Is there any other method to do purification?
- Recrystallization and Crystallization.
- Recrystallization.
- Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? - Pearson.
- Analysis of vanillin in food using LC-MS / MS - Eurofins Deutschland.
- Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC - NIH.
- Studies of catalysis of the hydrolysis of phenyl glycinate and some related esters.
- Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
- Esterification of phenol group-containing carboxylic acid - Google Patents.
- Recrystallization1.
- Derivative spectrophotometric determination of vanillin and p-hydroxybenzaldehyde in vanilla bean extracts | Journal of Agricultural and Food Chemistry - ACS Publications.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Reimer–Tiemann reaction - Wikipedia.
- Spectrophotometric Analysis of Vanillin from Natural and Synthetic Sources - ResearchGate.
- How to Column Aldehydes: A Comprehensive Guide - cmu.edu.jm.
- Purification of phenolic flavanoids with flash chromatography - ResearchGate.
- Purification of aromatic polycarboxylic acids by recrystallization - Google Patents.
- Determination of Vanillin and Ethylvanillin in Vanilla Flavorings by Planar (Thin-Layer) Chromatography - ResearchGate.
- Analysis of Vanillin by GC-FID - Lucidity.
- Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen.
- Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods | Polymer Science & Technology - ACS Publications.
- some more reactions of phenol - Chemguide.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE.
- Column Chromatography - Organic Chemistry at CU Boulder.
- Reimer Tiemann Reaction Mechanism - GeeksforGeeks.
- Mixed carboxylic acid anhydrides: III. Esterification of phenols with the formic acid/acetic anhydride reaction mixture - ResearchGate.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC - NIH.
- Catalytic Routes to Produce Polyphenolic Esters (PEs) from Biomass Feedstocks - MDPI.
- Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid - PrepChem.com.
- Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central.
- hydrolysis of esters - Chemguide.
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst - Google Patents.
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol - Google Patents.
- Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate - Google Patents.
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Technical Support Center: Synthesis & Mechanistic Elucidation of 2-Ethoxy-4-formylphenyl propionate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Ethoxy-4-formylphenyl propionate. This document is designed for researchers, chemists, and drug development professionals who require a deeper understanding of the reaction mechanism, common experimental challenges, and robust troubleshooting strategies. We move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and optimize this synthesis for your specific application.
Part 1: Synthesis Strategy & Core Questions
Q1: What is the most logical and efficient synthetic pathway to this compound?
The synthesis of this compound is most effectively approached as a two-step process starting from the commercially available precursor, 2-ethoxyphenol (guaiethol).
-
Step 1: Electrophilic Formylation. The primary challenge is the introduction of a formyl (-CHO) group onto the aromatic ring of 2-ethoxyphenol. This is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and ethoxy (-OEt) groups are both strongly activating and ortho, para-directing. The target position for formylation is C4 (para to the hydroxyl group and ortho to the ethoxy group), which is electronically highly activated.
-
Step 2: O-Acylation (Esterification). The phenolic hydroxyl group of the intermediate, 4-formyl-2-ethoxyphenol, is then esterified using a propionylating agent to yield the final product.
This strategy isolates the two distinct transformations, allowing for purification of the key aldehyde intermediate before proceeding to the final esterification.
Caption: High-level workflow for the synthesis of this compound.
Part 2: The Formylation Step - Mechanism & Troubleshooting
The regioselective formylation of 2-ethoxyphenol is the most critical step, presenting several potential challenges. The Reimer-Tiemann reaction is a classic and often advantageous method for this transformation.[1]
Q2: I am attempting the Reimer-Tiemann reaction on 2-ethoxyphenol and experiencing low yields and a mixture of isomers. What is the underlying mechanism and how can I troubleshoot this?
Mechanistic Insight: The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base, such as sodium hydroxide (NaOH).[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[1]
-
Generation of Dichlorocarbene: The strong base deprotonates chloroform to form a trichloromethyl anion, which rapidly undergoes alpha-elimination to produce the highly electrophilic dichlorocarbene (:CCl₂).[2][3][4] This is the principal reactive species for the formylation.
-
Phenoxide Formation: The hydroxide base also deprotonates the phenol, forming a phenoxide ion.[3][5] The negative charge is delocalized into the aromatic ring, making it significantly more nucleophilic and activated towards electrophilic attack.[6]
-
Electrophilic Attack: The electron-deficient dichlorocarbene is attracted to the electron-rich phenoxide ring.[3][7] The attack occurs preferentially at the ortho or para positions. While the reaction is known for ortho-selectivity, the powerful activating effects of the -OH and -OEt groups at the C4 position of 2-ethoxyphenol make it a viable site for substitution.
-
Hydrolysis: The resulting dichloromethyl-substituted intermediate undergoes hydrolysis under the basic conditions to form the final aldehyde product after an acidic workup.[8]
Caption: Simplified mechanism of the Reimer-Tiemann formylation reaction.
Troubleshooting Guide for the Reimer-Tiemann Reaction:
| Issue Encountered | Probable Scientific Cause | Recommended Corrective Action & Protocol |
| Low Product Yield | The reaction is often run in a biphasic system (aqueous NaOH and organic CHCl₃), leading to poor reagent contact.[2][3] Additionally, the reaction can be highly exothermic once initiated, leading to thermal runaways and decomposition.[2][7] | Solution: Improve mass transfer between phases. Protocol: 1. Implement vigorous mechanical stirring. 2. Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the hydroxide ion into the organic phase. 3. Use an emulsifying co-solvent like 1,4-dioxane.[7] 4. Heat gently to initiate, but provide external cooling to manage the exotherm.[2] |
| Ortho/Para Isomer Mixture | The Reimer-Tiemann reaction often produces a mixture of ortho and para isomers, with the ortho product typically favored due to coordination between the phenoxide and the incoming electrophile.[9] The final ratio is highly dependent on the substrate and conditions. | Solution: While complete selectivity is difficult, the ratio can be influenced. Protocol: 1. The inherent electronic activation at the C4 position of 2-ethoxyphenol already favors para-substitution. 2. Varying the counterion of the base (e.g., using KOH instead of NaOH) can sometimes alter the ortho:para ratio.[9] 3. Purification via column chromatography will be necessary to isolate the desired 4-formyl isomer. |
| Formation of Dark Resin/Tar | Phenols can undergo polymerization under harsh basic and thermal conditions, a reaction analogous to phenol-formaldehyde resin formation.[9] This is exacerbated by prolonged reaction times or excessive temperatures. | Solution: Minimize conditions that favor polymerization. Protocol: 1. Maintain the lowest effective reaction temperature. 2. Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed.[9] 3. Ensure the starting material is pure, as impurities can sometimes catalyze polymerization. |
Q3: Are there alternative formylation methods if the Reimer-Tiemann reaction proves unsatisfactory?
Yes, several other named reactions can be employed for the formylation of phenols, each with its own advantages and disadvantages.
-
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like glycerol/boric acid or trifluoroacetic acid (TFA).[10][11] It strongly favors ortho-formylation and is known for being generally inefficient with low yields.[10][12] It may be less suitable for obtaining the desired para isomer unless both ortho positions are blocked.[10]
-
Magnesium Chloride/Paraformaldehyde Method: This is a milder and highly regioselective method for the ortho-formylation of phenols, often giving high yields.[13][14] Due to its strong preference for the ortho position, it is not the ideal choice for synthesizing the 4-formyl (para) product in this specific case.
For the synthesis of 4-formyl-2-ethoxyphenol, the Reimer-Tiemann reaction remains a primary candidate due to its potential to yield the para isomer, despite the need for careful optimization and purification.
Part 3: The Acylation Step - Protocol & Troubleshooting
Q4: What is the standard protocol for the esterification of 4-formyl-2-ethoxyphenol to the final product?
This transformation is a standard O-acylation of a phenol. The phenolic hydroxyl group is a good nucleophile, especially when deprotonated. The reaction is typically performed by treating the phenol with an acylating agent in the presence of a non-nucleophilic base.
Recommended Protocol:
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-formyl-2-ethoxyphenol (1.0 equivalent) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a suitable base, such as triethylamine (Et₃N) or pyridine (1.2 - 1.5 equivalents). Cool the mixture in an ice bath (0 °C).
-
Acylation: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.
-
Workup: Upon completion, quench the reaction with a dilute acid wash (e.g., 1N HCl) to neutralize the base. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
Troubleshooting Guide for O-Acylation:
| Issue Encountered | Probable Scientific Cause | Recommended Corrective Action |
| Incomplete Reaction | The presence of moisture in the solvent or reagents can hydrolyze the highly reactive propionyl chloride. The base may be of poor quality or insufficient quantity. | Ensure all glassware is rigorously dried. Use freshly distilled solvents and reagents. Confirm the quality and quantity of the base. If the issue persists, consider using the slightly more reactive propionic anhydride. |
| Low Yield after Workup | The product may have some water solubility, leading to loss during the aqueous wash steps. The base (e.g., pyridine) may be difficult to remove completely. | Minimize the volume of aqueous washes. Perform multiple extractions with the organic solvent to recover all the product. Ensure the acid wash is sufficient to convert all the amine base into its water-soluble salt for effective removal. |
| Unexpected Side Products | While the aldehyde is generally stable, prolonged exposure to harsh conditions could lead to side reactions. The starting phenol may contain unreacted impurities from the previous step. | Ensure the 4-formyl-2-ethoxyphenol intermediate is of high purity before starting the acylation. Run the reaction at room temperature or 0 °C and avoid heating unless necessary. |
Part 4: Analytical & Purification Workflow
Q5: How should I monitor and purify the products at each stage?
A robust analytical and purification strategy is essential for a successful multi-step synthesis.
Analytical Monitoring Protocol:
Caption: Standard TLC workflow for reaction monitoring.
-
Reaction Monitoring: Use Thin-Layer Chromatography (TLC) with a mobile phase like 3:1 Hexane:Ethyl Acetate. Phenols and aldehydes are UV-active. Staining with potassium permanganate can also help visualize spots. The reaction is complete when the starting material spot is no longer visible.[9]
-
Purification:
-
Intermediate (4-formyl-2-ethoxyphenol): Flash column chromatography on silica gel is the most effective method to separate the desired para isomer from any ortho isomer and other impurities.[15]
-
Final Product: The final product can be purified using flash column chromatography to remove any unreacted starting material and reaction byproducts. If the product is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent final purification step.[16]
-
-
Characterization: Confirm the identity and purity of the final product using a suite of spectroscopic methods.[17]
-
¹H NMR: Look for the characteristic aldehyde proton singlet (~9.8-10.0 ppm), aromatic protons with specific splitting patterns, and signals corresponding to the ethoxy and propionate groups.
-
¹³C NMR: Identify the aldehyde carbonyl carbon (~190 ppm), the ester carbonyl carbon (~170 ppm), and the distinct aromatic carbon signals.
-
IR Spectroscopy: Confirm the presence of the key functional groups via their characteristic stretching frequencies: aldehyde C=O stretch (~1700 cm⁻¹), ester C=O stretch (~1760 cm⁻¹), and C-O stretches.
-
Mass Spectrometry: Confirm the molecular weight of the final compound.
-
References
-
Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from Wikipedia. [Link]
-
PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Retrieved from PSIBERG. [Link]
-
Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. (2023, December 13). YouTube. Retrieved from [Link]
-
Reimann Tiemann reaction | formylation of phenol. (2023, March 29). YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from Wikipedia. [Link]
-
BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from BYJU'S. [Link]
-
NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from NROChemistry. [Link]
-
ResearchGate. (n.d.). Scope of substituted benzaldehydes. Retrieved from ResearchGate. [Link]
-
Digital Commons @ Liberty University. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Retrieved from [Link]
-
Allen Overseas. (n.d.). Reimer Tiemann Reaction: Mechanism and application. Retrieved from Allen Overseas. [Link]
-
Wikipedia. (n.d.). Duff reaction. Retrieved from Wikipedia. [Link]
-
GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from GeeksforGeeks. [Link]
-
Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from Chemistry Notes. [Link]
- Google Patents. (n.d.). EP0031416A1 - Process for the preparation of substituted benzaldehydes.
-
Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 0016487 B1 - Method for the purification of benzaldehyde. Retrieved from [Link]
-
ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Reimer-Tiemann Reaction. Retrieved from Physics Wallah. [Link]
-
Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]
-
Chem-Station Int. Ed. (2016, September 22). Duff Reaction. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Toxicological Profile for Phenol - Chapter 7: Analytical Methods. Retrieved from [Link]
-
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]
-
UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]
-
ResearchGate. (2021, September 21). Formylation with duff reaction could not give formylated product of phenol. which other method can be followed for doing ortho formylation of phenol?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). Acylation of phenols to phenolic esters with organic salts. Green Chemistry. [Link]
-
ResearchGate. (n.d.). 7 Analytical Methods. Retrieved from [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection and Optimization for 2-Ethoxy-4-formylphenyl propionate Synthesis
Welcome to the technical support center for the synthesis of 2-Ethoxy-4-formylphenyl propionate, also known as ethyl vanillin propionate. This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of this valuable aromatic compound. The primary synthetic route involves the O-acylation (specifically, propionylation) of the phenolic hydroxyl group of ethyl vanillin (4-hydroxy-3-ethoxybenzaldehyde).
This document provides in-depth, experience-driven answers to common questions and challenges encountered during catalyst selection, reaction optimization, and troubleshooting for this specific transformation.
Part 1: Frequently Asked Questions - Catalyst Selection
This section addresses the critical first step in your experimental design: choosing the right catalyst for the job. The choice of catalyst dictates reaction efficiency, selectivity, and overall process viability.
Q1: What are the primary classes of catalysts for the propionylation of ethyl vanillin?
There are four main classes of catalysts used for the O-acylation of phenols like ethyl vanillin:
-
Base Catalysts: These are the most common and include tertiary amines like pyridine, triethylamine (TEA), and 4-dimethylaminopyridine (DMAP). They function by activating the acylating agent (e.g., propionic anhydride or propionyl chloride) or by deprotonating the phenol to form a more nucleophilic phenoxide ion.
-
Acid Catalysts: Both Brønsted acids (e.g., H₂SO₄, p-TsOH) and solid acids like zeolites (e.g., H-ZSM-5) can be used.[1][2] They typically work by activating the acylating agent. Solid acids are particularly attractive as they are easily recoverable and reusable.[1][2]
-
Phase-Transfer Catalysts (PTC): Quaternary ammonium salts (e.g., tetrabutylammonium chloride) are used in two-phase systems (e.g., dichloromethane/aqueous NaOH).[3] The PTC transports the phenoxide ion from the aqueous phase to the organic phase where it reacts with the acylating agent.[3] This method is often fast and efficient, avoiding the need for anhydrous conditions.[3]
-
Enzymatic Catalysts: Lipases can be employed for highly selective acylation under mild conditions. This is a "green chemistry" approach but may require longer reaction times and specific solvent systems.
Q2: How do I decide between a common base catalyst like triethylamine (TEA) and a super-nucleophilic one like 4-dimethylaminopyridine (DMAP)?
The choice depends on the reactivity of your system and desired reaction rate.
-
Triethylamine (TEA): Functions as a stoichiometric base to neutralize the acid byproduct (e.g., HCl from propionyl chloride) and as a general base catalyst. It is sufficient for many standard acylations.
-
4-Dimethylaminopyridine (DMAP): Typically used in catalytic amounts (0.05-0.2 equivalents) alongside a stoichiometric base like TEA. DMAP is a hyper-nucleophilic acylation catalyst. It reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is then attacked by the phenol. Use DMAP when ethyl vanillin is sterically hindered or electronically deactivated, or when you need to accelerate the reaction at lower temperatures. However, be aware that its high reactivity can sometimes lead to side reactions if not properly controlled.
Q3: When should I consider using a solid acid catalyst like a zeolite?
Solid acid catalysts, such as H-ZSM-5 zeolites, are an excellent choice when process scalability and catalyst recyclability are priorities.[1][2]
-
Advantages: They are easily separated from the reaction mixture by simple filtration, minimizing downstream purification efforts. They are thermally stable and can be regenerated and reused multiple times.[1]
-
Considerations: The reaction may require higher temperatures compared to base-catalyzed methods. The pore structure of the zeolite can influence selectivity, sometimes favoring para-substituted products in other reactions, though this is less of a concern for O-acylation.[2] Catalyst deactivation due to coke formation can occur over time but can often be reversed by calcination.[1]
Part 2: Troubleshooting and Reaction Optimization
Even with the right catalyst, challenges can arise. This section provides a logical framework for troubleshooting common experimental issues.
Q4: My reaction yield is poor. What are the most common causes and how do I address them?
Low yield is a multifaceted problem. Systematically investigate the following potential causes:
-
Insufficient Catalyst Loading: Ensure the catalyst is not the limiting factor. For base-catalyzed reactions, ensure the base is present in at least stoichiometric amounts if using an acyl halide. For catalytic systems (DMAP, solid acids), perform a loading optimization study.
-
Presence of Water: Acylating agents like propionic anhydride and especially propionyl chloride are highly sensitive to moisture. Water will consume the reagent and reduce the yield. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., N₂ or Ar). The exception is for Phase-Transfer Catalysis, which is designed to work in a biphasic aqueous system.[3]
-
Sub-optimal Temperature: Acylation reactions are temperature-dependent. If the reaction is too slow, a modest increase in temperature can significantly improve the rate. Conversely, if side reactions are observed, lowering the temperature may be necessary. For PTC methods, temperatures around 0°C can improve selectivity by minimizing hydrolysis of the acylating agent.[3]
-
Poor Reagent Quality: Verify the purity of your ethyl vanillin and acylating agent. Old propionic anhydride can hydrolyze to propionic acid. Impurities in the starting material can sometimes act as catalyst poisons.[4]
Q5: I'm observing a significant side product that is difficult to separate. What could it be?
The most likely side reaction is a Fries Rearrangement . This is an intramolecular reaction where the initially formed O-acylated product rearranges to a C-acylated product (2-hydroxy-3-ethoxy-5-propionylbenzaldehyde) in the presence of a Lewis or Brønsted acid catalyst, often at elevated temperatures.
-
How to Mitigate:
-
Avoid Strong Lewis/Brønsted Acids: If using an acid catalyst, choose a milder one or switch to a base-catalyzed protocol.
-
Control Temperature: The Fries rearrangement is often thermally induced. Run the reaction at the lowest feasible temperature.
-
Limit Reaction Time: Monitor the reaction closely (see Q6) and quench it as soon as the starting material is consumed to prevent over-exposure of the product to catalytic conditions.
-
Another possibility, especially with reactive aldehydes, is the formation of polymeric byproducts, which can foul the catalyst.[5]
Q6: The reaction seems to stall before completion. What's happening to my catalyst?
This is a classic sign of catalyst deactivation. The primary mechanisms include:[4][6]
-
Poisoning: Impurities in the feedstock (e.g., sulfur or nitrogen compounds) can irreversibly bind to the active sites of a catalyst.[4]
-
Fouling or Coking: Heavy, carbonaceous species or polymers can deposit on the catalyst surface, physically blocking the active sites.[5] This can be an issue when side-reactions involving the aldehyde group occur.
-
Leaching: The active component of a heterogeneous catalyst may dissolve into the reaction medium, leading to a loss of activity.[7]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure high purity of solvent and reactants.
-
Modify Catalyst Design: For solid catalysts, incorporating features that hinder polymerization can help.[5]
-
Regenerate the Catalyst: Fouled solid catalysts can often be regenerated. For coke, this typically involves a controlled burnout (calcination) in air.[5]
-
Part 3: Experimental Protocols and Data
This section provides standardized protocols and comparative data to guide your experimental work.
Protocol 1: General Procedure for Base-Catalyzed Propionylation
This protocol uses a standard tertiary amine base and is a robust starting point for many applications.
-
Setup: To an oven-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl vanillin (1.0 eq).
-
Solvent: Dissolve the ethyl vanillin in an anhydrous solvent (e.g., dichloromethane, DCM, or ethyl acetate) at a concentration of ~0.5 M.
-
Base Addition: Add triethylamine (1.2 eq) and, if desired, a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0°C in an ice bath.
-
Acylating Agent: Slowly add propionyl chloride (1.1 eq) or propionic anhydride (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC (see Protocol 3).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Plate: Use a silica gel 60 F₂₅₄ TLC plate.
-
Mobile Phase: A good starting point for the eluent is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed.
-
Spotting: On the baseline, spot the starting material (ethyl vanillin), a co-spot (starting material + reaction mixture), and the reaction mixture.
-
Development: Develop the plate in a chamber saturated with the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm). The product, this compound, should have a higher Rf value (travel further up the plate) than the more polar starting material, ethyl vanillin. The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.
Data Summary
The following table provides a comparative overview of different catalytic systems.
| Catalyst System | Typical Loading | Solvent | Temperature | Advantages | Disadvantages |
| TEA / DMAP | 1.2 eq TEA / 0.1 eq DMAP | Anhydrous DCM, THF | 0°C to RT | Fast, high yielding, versatile | Requires anhydrous conditions, base must be removed |
| Pyridine | Solvent & Catalyst | Pyridine | RT to 50°C | Simple, effective | Unpleasant odor, high boiling point, difficult to remove |
| H-ZSM-5 [1][2] | 10-20 wt% | Toluene, Xylene | 80-140°C | Reusable, easy to separate, eco-friendly | Requires higher temperatures, potential for deactivation |
| PTC / NaOH [3] | 10 mol% Quat. Salt | DCM / H₂O | 0°C to RT | No anhydrous conditions needed, fast, high purity | Requires biphasic system, PTC removal may be needed |
Part 4: Visualized Workflows
Diagram 1: Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting an appropriate catalyst based on key experimental and process goals.
Caption: Decision tree for initial catalyst selection.
Diagram 2: Troubleshooting Flowchart for Low Yield
This flowchart guides the user through a logical sequence of steps to diagnose and solve the problem of low reaction yield.
Caption: Troubleshooting workflow for low reaction yield.
References
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
- KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
-
2-(4-Formylphenyl)propionic acid | C10H10O3 | CID 10219663. PubChem - NIH. [Link]
-
Reaction optimization for aldehydes.[a,b,c]. ResearchGate. [Link]
-
Mechanisms of catalyst deactivation. SciSpace. [Link]
- CN102069005A - Catalyst for synthesizing vanillin by using a glyoxylic acid method and a one-pot method and preparation method thereof.
-
An optimized and high-throughput method for histone propionylation and DIA analysis for the identification and quantification of histone post-translational modifications. PubMed Central. [Link]
-
Enzymatic synthesis of vanillin and related catalytic mechanism. ResearchGate. [Link]
-
Solvolysis of Formylphenyl Esters by a Bifunctional Peptide Catalyst. Oxford Academic. [Link]
-
Acylation of phenol on solid acids: Study of the deactivation mechanism. ResearchGate. [Link]
-
O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. [Link]
-
Acetylation of Eugenol, Isoeugenol and Vanillin by Sonochemistry Method. ResearchGate. [Link]
-
A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. NIH. [Link]
-
Solvolysis of Formylphenyl Esters by a Bifunctional Peptide Catalyst. [Link]
-
Aldehyde catalysis – from simple aldehydes to artificial enzymes. RSC Publishing. [Link]
-
Strategies for improving the production of bio-based vanillin. PMC - NIH. [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. ChemCatBio. [Link]
- CN103467261B - Synthesizing method of ethyl vanillin.
-
Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]
-
Dual cobalt–copper light-driven catalytic reduction of aldehydes and aromatic ketones in aqueous media. RSC Publishing. [Link]
- CN110964189B - Catalyst for esterification reaction and method for catalyzing esterification reaction.
-
Vanillin Synthesis from 4-Hydroxybenzaldehyde Article. University of Delaware. [Link]
-
Tackling aspecific side reactions during histone propionylation: The promise of reversing overpropionylation. PubMed. [Link]
-
Optimization of catalyst for the allylation of aldehyde. ResearchGate. [Link]
-
2-(4-Hydroxyphenyl)propionic acid | C9H10O3 | CID 102526. PubChem. [Link]
-
Ester synthesis by transesterification. Organic Chemistry Portal. [Link]
- WO2019020773A1 - New vanillin and/or ethylvanillin, process for their preparations and use thereof.
-
Deactivation of metal catalysts in liquid phase organic reactions. ResearchGate. [Link]
-
Synthesis of 2-Acylphenol and Flavene Derivatives from the Ruthenium-Catalyzed Oxidative C–H Acylation of Phenols with Aldehydes. PMC - NIH. [Link]
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC - NIH. [Link]
-
Propionylation workflow and overview of the different protocols. (A).... ResearchGate. [Link]
-
Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis. PMC - NIH. [Link]
-
A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. Bulletin of Chemical Reaction Engineering & Catalysis - BCREC Publishing Group. [Link]
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- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Reactions Involving 2-Ethoxy-4-formylphenyl propionate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the impact of solvent selection on reaction rates involving 2-Ethoxy-4-formylphenyl propionate. As a molecule with multiple functional groups—an aromatic ether, an aldehyde, and a propionate ester—its reactivity can be significantly influenced by the reaction medium. This document is designed to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during your experiments with this compound, focusing on the role of the solvent.
Question 1: My reaction rate is significantly slower than expected. What are the potential solvent-related causes?
Answer:
A sluggish reaction rate can be attributed to several solvent-related factors. The key is to understand the mechanism of your specific reaction and how the solvent interacts with the reactants and the transition state.
-
Mismatched Polarity: The polarity of your solvent plays a crucial role. According to the Hughes-Ingold rules, the effect of solvent polarity depends on the change in charge distribution between the reactants and the transition state.[1]
-
If your reaction involves the formation of a more charged or polar transition state from neutral or less polar reactants, increasing the solvent polarity should increase the reaction rate. Polar solvents will stabilize the polar transition state more than the reactants, thus lowering the activation energy.[1][2] If you are using a non-polar solvent like hexane or toluene, consider switching to a more polar solvent such as acetonitrile, DMSO, or even water, depending on the solubility of your reactants.
-
Conversely, if your reaction proceeds through a transition state that is less polar than the reactants, a more polar solvent will slow down the reaction. In this case, the polar solvent stabilizes the reactants more than the transition state, increasing the activation energy.[1] A switch to a less polar solvent would be beneficial.
-
-
Protic vs. Aprotic Solvents: The presence of acidic protons in protic solvents (e.g., water, alcohols) can significantly impact reactions involving strong nucleophiles.
-
If your reaction involves a nucleophilic attack on the formyl group (aldehyde) of this compound, a protic solvent can solvate and deactivate the nucleophile through hydrogen bonding, thereby reducing the reaction rate.[1][3] For such reactions, switching to a polar aprotic solvent like DMF or DMSO is often advantageous as they do not form strong hydrogen bonds with the nucleophile.[4]
-
-
High Solvent Viscosity: Highly viscous solvents can hinder the diffusion of reactant molecules, leading to a lower frequency of collisions and a slower reaction rate.[3] If you are using a particularly viscous solvent, consider if a less viscous alternative with similar polarity is available.
Question 2: I am observing unexpected side products. Could the solvent be the culprit?
Answer:
Absolutely. The solvent can influence the reaction pathway and lead to the formation of undesired side products.
-
Solvent Participation in the Reaction: Some solvents can act as reactants. For example, in reactions involving carbocation intermediates, nucleophilic solvents like water or alcohols can be trapped, leading to alcohol or ether byproducts.
-
Influence on Competing Reaction Pathways: A solvent can selectively stabilize the transition state of one reaction pathway over another. For instance, in a reaction that could proceed through either an SN1 or SN2 mechanism, a polar protic solvent will favor the SN1 pathway by stabilizing the carbocation intermediate, while a polar aprotic solvent will favor the SN2 pathway.[1][5]
-
Aldol-type Reactions: The aldehyde functional group in this compound can potentially undergo self-condensation or reactions with other carbonyl-containing compounds, especially in the presence of acidic or basic catalysts.[5][6] The solvent can influence the rates of these side reactions.
To mitigate these issues, carefully consider the reactivity of your chosen solvent and the potential for competing reaction pathways. A thorough literature search on similar reactions can provide valuable insights.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and reaction of this compound.
What are the key structural features of this compound that I should consider when selecting a solvent?
This compound has a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol .[7] Its key functional groups are:
-
An Aldehyde Group (-CHO): This group is electrophilic and susceptible to nucleophilic attack.[6][8] It can also be oxidized to a carboxylic acid.[9]
-
A Propionate Ester Group (-O-C(=O)-CH2CH3): This group can undergo hydrolysis under acidic or basic conditions.
-
An Ethoxy Group (-OCH2CH3): This is an electron-donating group on the aromatic ring.
-
An Aromatic Ring: The benzene ring provides a hydrophobic region to the molecule.
The presence of both polar (aldehyde, ester, ether) and non-polar (aromatic ring, alkyl chains) moieties means that the molecule has moderate polarity. Your choice of solvent should be guided by the specific reaction you are performing and which functional group is intended to react.
How do I choose an appropriate solvent for a reaction involving the aldehyde group?
For reactions targeting the aldehyde group, such as nucleophilic additions (e.g., Grignard reactions, reductions with NaBH4), the choice of solvent is critical.[8]
-
For Reductions: When using sodium borohydride (NaBH4) to reduce the aldehyde to an alcohol, protic solvents like ethanol or methanol are commonly used.[8]
-
For Nucleophilic Additions with Organometallics: For reactions with Grignard or organolithium reagents, anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are essential to prevent quenching of the organometallic reagent.
Can I use a protic solvent for a reaction involving the propionate ester?
While the ester group can undergo reactions in protic solvents, be mindful of potential hydrolysis, especially if the conditions are acidic or basic. If ester hydrolysis is an undesirable side reaction, it is best to use an aprotic solvent.
Experimental Protocols & Data Presentation
To systematically study the effect of a solvent on your reaction, a kinetic study is recommended.
Protocol: A General Procedure for Monitoring Reaction Kinetics
-
Reactant Preparation: Prepare stock solutions of this compound and the other reactant(s) in the desired solvent.
-
Reaction Initiation: In a thermostated reaction vessel, combine the reactant solutions to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by rapid cooling or by adding a reagent that stops the reaction.
-
Analysis: Analyze the composition of each quenched aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]
-
Data Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction rate.
Data Summary: Hypothetical Solvent Screening Results
The following table illustrates how you might present data from a solvent screening study for a hypothetical nucleophilic addition to the aldehyde group of this compound.
| Solvent | Dielectric Constant (ε) | Relative Reaction Rate |
| Toluene | 2.4 | 1 |
| Dichloromethane | 9.1 | 5 |
| Acetone | 21 | 15 |
| Acetonitrile | 37 | 50 |
| Dimethyl Sulfoxide (DMSO) | 47 | 100 |
Note: This data is illustrative and not based on actual experimental results for this specific compound.
Visualizing Reaction Concepts
Diagram: Influence of Solvent Polarity on Transition State Stabilization
Sources
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
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- 6. jackwestin.com [jackwestin.com]
- 7. appchemical.com [appchemical.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Ethoxy-4-formylphenyl propionate
Introduction: The Synthetic Pathway
The synthesis of 2-Ethoxy-4-formylphenyl propionate is typically achieved via the O-acylation of 4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin). This reaction involves the esterification of the phenolic hydroxyl group using a propionylating agent, most commonly propionic anhydride or propionyl chloride. While seemingly straightforward, this process is sensitive to reagent quality, reaction conditions, and workup procedures. This guide will serve as your troubleshooting resource for this specific synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Problem Area 1: Low or No Product Conversion
Question: My post-reaction analysis (TLC, LC-MS) shows only unreacted Ethylvanillin starting material. What are the most likely causes for this lack of reactivity?
Answer: This is a common and frustrating issue that almost always points to one of two areas: reagent deactivation or suboptimal reaction conditions.
-
Reagent Quality - The Propionylating Agent: Propionic anhydride is highly susceptible to hydrolysis.[1][2] If exposed to atmospheric moisture, it will readily react with water to form two equivalents of propionic acid, which is unreactive in this context.[1][3] Propionyl chloride is even more sensitive. Always use a freshly opened bottle or a properly stored and sealed reagent. An older bottle that has been opened multiple times is a likely culprit.
-
Insufficient Nucleophilicity of the Phenol: Phenols are significantly less nucleophilic than aliphatic alcohols, meaning their reaction with anhydrides or acyl chlorides is often slow without assistance.[4][5][6] To achieve a reasonable reaction rate, a base such as pyridine or triethylamine (Et₃N) is almost always required. The base deprotonates the phenolic hydroxyl group to form the much more nucleophilic phenoxide ion, which can then efficiently attack the electrophilic carbonyl carbon of the propionylating agent.[4][5] Running the reaction under neutral or acidic conditions will be extremely slow.
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction must be performed under a dry atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Any water in the system will preferentially consume your anhydride.[3]
-
Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes be beneficial if reactivity is still low, but be aware that higher temperatures can promote side reactions.
-
Problem Area 2: Complex Reaction Mixture & Side Products
Question: My reaction seems to have worked, but the crude product is a complex mixture according to my NMR, with several unexpected signals. What are the likely impurities?
Answer: A messy reaction profile typically indicates competing side reactions or degradation. Let's break down the possibilities.
-
Propionic Acid: As mentioned, hydrolysis of propionic anhydride is a primary concern.[1][7] The resulting propionic acid will be present in your crude mixture and must be removed during workup. Its presence can also complicate purification.
-
Starting Material Degradation: Ethylvanillin, like many aldehydes, can slowly oxidize to the corresponding carboxylic acid (3-ethoxy-4-hydroxybenzoic acid) upon prolonged exposure to air.[8][9] Ensure your starting material is pure before beginning the reaction.
-
Incomplete Reaction: If the reaction does not go to completion, you will have a mixture of your starting material, product, and any byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) is critical to determine the optimal reaction time.
-
Hydrolysis of Product: During the aqueous workup, the newly formed ester product can be hydrolyzed back to Ethylvanillin, especially under harsh acidic or basic conditions.[4][5] It is crucial to perform extractions efficiently and avoid prolonged exposure to strong acids or bases.
Problem Area 3: Product Loss During Workup & Purification
Question: I had a good conversion according to my initial TLC analysis, but my final isolated yield after purification is very low. Where did my product go?
Answer: Product loss during workup is a frequent issue. The key is a well-designed extraction and purification strategy.
-
Improper Aqueous Wash: The most common workup step is to wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted propionic anhydride and the propionic acid byproduct. However, if your aqueous wash is too basic (e.g., using NaOH), you risk deprotonating the remaining phenolic starting material, pulling it into the aqueous layer, or worse, hydrolyzing your product ester.
-
Emulsion Formation: Phenolic compounds can sometimes lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss. If an emulsion forms, adding brine (saturated NaCl solution) can often help to break it.
-
Purification Challenges: While the product has a reported melting point of 46-47 °C, it may initially isolate as an oil. Purification via column chromatography is standard. Ensure you have chosen an appropriate solvent system (e.g., ethyl acetate/hexanes) to achieve good separation between the slightly more polar starting material and the less polar product. Co-elution of product with impurities is a common source of reduced yield and purity.
Key Experimental Protocols & Data
Protocol 1: Recommended Synthesis of this compound
This protocol is a robust starting point for your synthesis.
Materials:
-
4-hydroxy-3-ethoxybenzaldehyde (Ethylvanillin)
-
Propionic Anhydride (high purity, freshly opened)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add Ethylvanillin (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.
-
Add propionic anhydride (1.2 eq) dropwise via syringe at room temperature.
-
Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography or recrystallization to yield the pure product.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Ethylvanillin | 1.0 eq | Limiting Reagent |
| Propionic Anhydride | 1.2 - 1.5 eq | A slight excess ensures complete conversion. |
| Base (Pyridine) | 1.5 - 2.0 eq | Acts as both a catalyst and an acid scavenger. |
| Solvent | Anhydrous DCM or THF | Aprotic solvent to prevent side reactions. |
| Temperature | Room Temperature (20-25 °C) | Generally sufficient for this reaction. |
| Reaction Time | 2 - 6 hours | Must be determined by reaction monitoring (TLC). |
Table 2: Expected ¹H NMR Characterization Data
(Estimated shifts in CDCl₃, δ in ppm)
| Assignment | Expected Shift (ppm) | Key Feature |
| Aldehyde Proton (-CHO) | 9.8 - 9.9 | Singlet |
| Aromatic Protons | 7.4 - 7.5 | Multiplet/doublets |
| Aromatic Proton | 7.1 - 7.2 | Doublet |
| Ethoxy Methylene (-OCH₂CH₃) | 4.1 - 4.2 | Quartet |
| Propionate Methylene (-COCH₂CH₃) | 2.6 - 2.7 | Quartet |
| Ethoxy Methyl (-OCH₂CH₃) | 1.4 - 1.5 | Triplet |
| Propionate Methyl (-COCH₂CH₃) | 1.2 - 1.3 | Triplet |
| Phenolic Proton (-OH) | ~5.0-6.0 (in starting material) | Disappearance of this signal confirms reaction. |
Visual Diagnostic Workflows
Diagram 1: General Synthesis Scheme
Caption: O-acylation of Ethylvanillin to form the target ester.
Diagram 2: Troubleshooting Workflow for Failed Synthesis
Caption: Decision tree for troubleshooting low-yield synthesis.
References
- Benchchem. An In-depth Technical Guide on the Hydrolysis Reaction Kinetics of Propionic Anhydride.
- Benchchem. Troubleshooting side reactions during the formylation step of synthesis.
- ARC Journals. The Simple and General-Base Catalyzed Aqueous Hydrolyses of Propionic and Butyric Anhydride.
- OECD SIDS. SIDS INITIAL ASSESSMENT PROFILE: Propionic anhydride.
- American Chemical Society. Transition state structures for the hydrolysis of cyclic and acyclic carboxylic acid anhydrides.
- Sciencemadness Wiki. Propionic anhydride.
- Khan Academy. Esterification of phenols.
- Allen Institute. Reimer - Tiemann reaction.
- ResearchGate. A Review on the Vanillin derivatives showing various Biological activities.
- The ScholarShip. The Duff Reaction: Researching A Modification.
- PharmD Guru. REIMER TIEMANS REACTION.
- Chemistry Notes. Reimer Tiemann Reaction: Mechanism and application.
- Khan Academy (YouTube). Alcohols, phenols and acids | Grade 12 | Chemistry.
- Chemistry LibreTexts. Other Reactions of Phenol.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- GeeksforGeeks. Reimer Tiemann Reaction Mechanism.
- Chemguide. some more reactions of phenol.
- Wikipedia. Duff reaction.
- Chongqing Chemdad Co., Ltd. Ethyl vanillin.
- Sigma-Aldrich. 2-ethoxy-4-formylphenyl propanoate.
- PubChem. Ethylvanillin.
- ChemBK. Ethyl vanillin.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. arcjournals.org [arcjournals.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. Ethyl vanillin Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
"2-Ethoxy-4-formylphenyl propionate" optimizing reaction temperature and time
Optimizing Reaction Temperature and Time for the Propionylation of Ethyl Vanillin
Welcome to our dedicated technical support guide for the synthesis of 2-Ethoxy-4-formylphenyl propionate. This document is designed for researchers, chemists, and process development professionals who are working on the acylation of ethyl vanillin and aiming to optimize their reaction conditions for improved yield, purity, and efficiency. Here, we provide in-depth troubleshooting advice and systematic optimization strategies based on established principles of organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the esterification of the phenolic hydroxyl group of ethyl vanillin (also known as 3-ethoxy-4-hydroxybenzaldehyde) with propionic anhydride. This reaction is a nucleophilic acyl substitution. A mild base, such as pyridine or triethylamine, is typically used as a catalyst and to neutralize the propionic acid byproduct that is formed during the reaction.[1]
Reaction Scheme:
-
Reactants: Ethyl Vanillin, Propionic Anhydride
-
Catalyst/Base: Pyridine or Triethylamine
-
Solvent: Dichloromethane (DCM), Chloroform, or Toluene
-
Product: this compound
-
Byproduct: Propionic Acid
Q2: Why is temperature control crucial in this reaction?
Temperature is a critical parameter that directly influences both the reaction rate and the selectivity. Insufficient heat can lead to a slow or incomplete reaction, as phenols are generally less nucleophilic than aliphatic alcohols and may require energy to react efficiently with anhydrides.[1][2] Conversely, excessive heat can promote undesirable side reactions, such as the decomposition of the aldehyde-containing product or the formation of colored impurities, ultimately reducing the overall yield and purity.
Q3: What is the significance of reaction time?
Reaction time is the duration required to achieve the desired conversion of reactants into products. An optimal reaction time ensures the complete consumption of the limiting reagent, maximizing the yield. However, extending the reaction time unnecessarily, particularly at elevated temperatures, can be detrimental, leading to product degradation and the formation of byproducts. Therefore, it is essential to monitor the reaction's progress to accurately determine the point of completion.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield of this compound, or it appears that no reaction is occurring. What are the potential causes?
-
Answer:
-
Insufficient Temperature: The acylation of phenols can be sluggish at ambient temperatures.[2] It is often necessary to heat the reaction mixture. A starting temperature in the range of 40-60 °C is advisable.
-
Hydrolyzed Reagents: Propionic anhydride is susceptible to hydrolysis upon exposure to atmospheric moisture, converting it to the unreactive propionic acid. Ensure you are using a fresh bottle of the anhydride or consider distilling it prior to use.
-
Catalyst/Base Inefficiency: The base (e.g., pyridine, triethylamine) plays a vital role in activating the phenolic hydroxyl group and neutralizing the acidic byproduct. Confirm that you are using the correct stoichiometric amount (a minimum of one equivalent) and that the base is of high purity.
-
Starting Material Purity: The purity of the ethyl vanillin is important. The presence of impurities could inhibit the reaction.
-
Issue 2: Presence of Unreacted Ethyl Vanillin
-
Question: My post-reaction analysis (TLC, GC-MS, or NMR) indicates a significant amount of unreacted ethyl vanillin. How can I ensure the reaction proceeds to completion?
-
Answer:
-
Extend Reaction Time: The reaction may not have been allowed to run for a sufficient duration. Try extending the reaction time and monitor its progress at regular intervals to track the disappearance of the starting material.
-
Increase Reaction Temperature: If a longer reaction time does not lead to completion, a moderate increase in temperature (e.g., in increments of 10 °C) can enhance the reaction rate.
-
Use of Excess Acylating Agent: Employing a slight excess of propionic anhydride (e.g., 1.2 to 1.5 equivalents) can shift the reaction equilibrium towards the product, helping to consume all of the ethyl vanillin.
-
Issue 3: Formation of Colored Impurities
-
Question: The final isolated product is discolored (e.g., yellow or brown). What is the cause of this, and how can it be prevented?
-
Answer:
-
Excessive Reaction Temperature: Overheating is a common cause of decomposition of either the starting material or the product, which frequently leads to the formation of colored impurities. It is crucial to find a temperature that facilitates a reasonable reaction rate without causing degradation.
-
Prolonged Reaction Time at Elevated Temperatures: The combination of high temperature and an extended reaction time significantly increases the likelihood of side reactions and degradation. Once reaction monitoring indicates completion, the reaction should be cooled and worked up promptly.
-
Oxidation: The aldehyde functional group in both the starting material and the product can be sensitive to air oxidation, which may produce colored byproducts. To minimize this, it is good practice to conduct the reaction under an inert atmosphere, such as nitrogen or argon.
-
Experimental Protocols & Optimization Strategies
Baseline Experimental Protocol
This protocol serves as a robust starting point. Further optimization will likely be required to achieve the best results with your specific laboratory equipment and reagent batches.
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl vanillin (1 equivalent).
-
Dissolution: Dissolve the ethyl vanillin in a suitable dry solvent (e.g., dichloromethane, approximately 5-10 mL per gram of ethyl vanillin).
-
Addition of Base: Add the base, such as triethylamine (1.2 equivalents), to the solution and stir.
-
Addition of Anhydride: Slowly add propionic anhydride (1.2 equivalents) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to a starting temperature of 50 °C. Monitor the progress of the reaction over time using a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. The organic layer should be washed with a dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with a saturated sodium bicarbonate solution to eliminate excess anhydride and propionic acid, and finally with brine to remove residual water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography.
Systematic Optimization of Temperature and Time
For an efficient and thorough optimization of reaction parameters, a Design of Experiments (DoE) approach is highly recommended.[5][6] A 3x3 factorial design is an excellent starting point to investigate the effects of temperature and time on the reaction yield and purity.
Table 1: Example of a 3x3 Factorial Design for Optimization
| Experiment # | Temperature (°C) | Time (hours) | Monitored Yield (%) |
| 1 | 40 | 2 | Record Result |
| 2 | 40 | 4 | Record Result |
| 3 | 40 | 6 | Record Result |
| 4 | 50 | 2 | Record Result |
| 5 | 50 | 4 | Record Result |
| 6 | 50 | 6 | Record Result |
| 7 | 60 | 2 | Record Result |
| 8 | 60 | 4 | Record Result |
| 9 | 60 | 6 | Record Result |
Workflow for Optimization:
By methodically varying the temperature and time and carefully analyzing the outcomes, you can precisely identify the optimal conditions that afford the highest yield and purity of this compound for your process.
References
- Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4. (2025). NIH.
- Synthesis of ethyl vanillin using cont. JOCPR.
- Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4. (2025). PubMed.
- A Comparative Guide to a Novel Acylation Method Using Acetic Propionic Anhydride. Benchchem.
- Ethyl vanillin synthesis. ChemicalBook.
- some more reactions of phenol. Chemguide.
- Ethyl Vanillin. Ataman Kimya.
- Monitoring of Peptide Acylation Inside. Scribd.
- Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. (2020). YouTube.
- Other Reactions of Phenol. (2023). Chemistry LibreTexts.
- Synthesizing method of ethyl vanillin. Google Patents.
- Esterification Lab Answers.
- A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst. Google Patents.
- Esterification of phenols (video). Khan Academy.
- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
- Synthesis of 2-{2-[4-(4-chlorophenyl)phenyl]-ethoxy}propionic acid. PrepChem.com.
- Acylation of phenol by cyclic and acyclic anhydrides in anhydrous acetic acid. PubMed.
- Esterification of Phenol and Acetic Acid (The Mechanism). (2021). Reddit.
- Ch24 - Acylation of phenols. University of Calgary.
- Formation of flavorant–propylene Glycol Adducts With Novel Toxicological Properties in Chemically Unstable E-Cigarette Liquids. (2018). NIH.
- Acylation using an anhydride. (2020). YouTube.
- 2-ethoxy-4-formylphenyl propanoate | 159661-85-5. Sigma-Aldrich.
- This compound | 159661-85-5 | C12H14O4. Appchem.
- Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. Google Patents.
- Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. Google Patents.
- A Review on the Vanillin derivatives showing various Biological activities.
- Optimization of Synthesis of 2-Ethoxy-4-Nitrophenol. ResearchGate.
- Bayesian reaction optimization as a tool for chemical synthesis. (2021). The Doyle Group.
- A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
- Method for synthesizing vanillin by using glyoxylic acid and guaiacol together. Google Patents.
- Ethyl Vanillin Project Information. (2011).
- 3-(4-Ethoxybenzoyl)propionic acid. NIH.
- Synthesis method of R- (+) -2- (4-hydroxyphenoxy) ethyl propionate. Google Patents.
- Design and Synthesis of 2-methyl-2-[4-(2-[5-methyl-2-aryloxazol-4-yl]ethoxy)phenoxy]propionic Acids: A New Class of Dual PPARalpha/gamma Agonists. PubMed.
- 2-Ethoxy-4-formylphenyl 2-Methylpropanoate, TRC 1 g. Fisher Scientific.
- Preparation of 2-(4-hydroxyphenoxy) propionates. Google Patents.
- Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.
Sources
- 1. Khan Academy [khanacademy.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl-Cofactor Dependent p300 Modification of Histone H4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
"2-Ethoxy-4-formylphenyl propionate" stability and degradation issues
Welcome to the technical support center for 2-Ethoxy-4-formylphenyl propionate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability and degradation. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.
Introduction to the Stability Profile of this compound
This compound is a multifunctional aromatic compound featuring a propionate ester, a formyl (aldehyde) group, and an ethoxy ether on a benzene ring. This combination of functional groups presents a unique stability profile that requires careful consideration during handling, formulation, and analysis. The primary liabilities of this molecule are its susceptibility to hydrolysis and oxidation, with a potential for photodegradation. Understanding these degradation pathways is crucial for developing robust formulations and accurate analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The two primary degradation pathways are:
-
Hydrolysis of the propionate ester: This is a common reaction for esters, catalyzed by acidic or basic conditions, leading to the formation of 2-ethoxy-4-formylphenol and propionic acid.
-
Oxidation of the formyl group: The aldehyde functional group is susceptible to oxidation, which can convert it into a carboxylic acid, forming 2-ethoxy-4-carboxyphenyl propionate. This can be promoted by atmospheric oxygen, oxidizing agents, or light.[1]
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is highly pH-dependent. The ester linkage is prone to hydrolysis under both acidic and basic conditions, with the rate of hydrolysis generally being faster at higher pH.[2] It is advisable to maintain solutions at a neutral pH to minimize hydrolytic degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of the compound, it should be stored in a cool, dry, and dark place.[3] Protection from light is crucial to prevent potential photodegradation.[4] Storage under an inert atmosphere (e.g., nitrogen or argon) is also recommended to minimize oxidation.
Q4: Can excipients in my formulation affect the stability of this compound?
A4: Yes, excipients can significantly impact the stability of the active pharmaceutical ingredient (API).[5][6] For instance, alkaline excipients can promote ester hydrolysis, while excipients with trace metal impurities can catalyze oxidation.[5] It is essential to conduct compatibility studies with all proposed excipients.[6]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of potency in solution over a short period. | Hydrolysis of the ester group. | Buffer the solution to a neutral pH (around 6-7). Prepare solutions fresh daily and store them at reduced temperatures (2-8°C) if they are not for immediate use.[2] |
| Appearance of an unexpected peak in HPLC analysis, especially in older samples. | Oxidation of the aldehyde group. | Degas all solvents used in sample preparation and analysis.[7] Store stock solutions and samples under an inert atmosphere. Consider adding a suitable antioxidant to the formulation if compatible.[6] |
| Sample discoloration (e.g., yellowing) upon exposure to light. | Photodegradation. | Handle the compound and its formulations in a light-protected environment (e.g., using amber vials and minimizing exposure to ambient light).[4][8] Conduct photostability studies as per ICH Q1B guidelines to understand the impact of light.[8] |
| Poor peak shape (e.g., tailing or fronting) in HPLC analysis. | Interaction with the stationary phase or inappropriate mobile phase pH. | Ensure the mobile phase pH is appropriate for the analyte; for this compound, a slightly acidic mobile phase (e.g., pH 3-5) can often improve peak shape for the parent compound and its acidic degradants. If peak tailing persists, consider a different column chemistry or the use of a mobile phase additive to mask active sites on the stationary phase.[9][10][11] |
| Inconsistent analytical results between different batches of the same formulation. | Incompatibility with excipients or variability in excipient quality. | Perform a thorough excipient compatibility study.[5][6] Ensure that the excipients used are of high purity and do not contain catalytic impurities.[5] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][4]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]
-
A dark control sample should be stored under the same conditions but protected from light.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase composition to achieve adequate separation of all peaks.
-
Optimize the pH of the aqueous mobile phase to improve peak shape.
-
If co-elution occurs, consider a different stationary phase (e.g., phenyl-hexyl) or a different organic modifier (e.g., methanol).
Visualizing Degradation and Workflows
Degradation Pathway
Caption: Potential degradation pathways of this compound.
Forced Degradation Workflow
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. acdlabs.com [acdlabs.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 10. labcompare.com [labcompare.com]
- 11. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Ethoxy-4-formylphenyl propionate and 2-(4-formylphenyl)propionic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the choice of synthetic route can profoundly impact yield, purity, cost-effectiveness, and overall process efficiency. This guide provides an in-depth, objective comparison of the synthetic methodologies for two structurally related aromatic compounds: 2-Ethoxy-4-formylphenyl propionate and 2-(4-formylphenyl)propionic acid. By examining the underlying chemistry, experimental protocols, and process parameters, this document aims to equip researchers with the critical information needed to make informed decisions for their specific applications.
Introduction to the Target Molecules
2-(4-formylphenyl)propionic acid is a key intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably as a precursor to Pelubiprofen.[1][2] Its synthesis is a critical step in the manufacturing of this class of pharmaceuticals.
This compound , on the other hand, is a functionalized phenolic ester. While not as prominently documented as a direct pharmaceutical intermediate, its synthesis from readily available starting materials like ethyl vanillin highlights important esterification strategies for substituted phenols. Such compounds are of interest in the development of new chemical entities and as building blocks in organic synthesis.
This guide will now delve into the detailed synthetic protocols for each of these compounds, followed by a direct comparative analysis.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through the esterification of 4-formyl-2-ethoxyphenol (more commonly known as ethyl vanillin) with propionic anhydride. This reaction is a classic example of nucleophilic acyl substitution at the phenolic hydroxyl group. The choice of catalyst, either acidic or basic, is crucial in facilitating this transformation. Here, we will focus on a base-catalyzed approach using pyridine, which is a well-established method for the acylation of phenols.[3]
Reaction Scheme:
Ethyl Vanillin + Propionic Anhydride -> this compound + Propionic Acid
Experimental Protocol: Base-Catalyzed Propionylation
This protocol is adapted from established procedures for the acetylation of vanillin derivatives.[3]
Materials:
-
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde)
-
Propionic anhydride
-
Dry pyridine
-
Dichloromethane (DCM)
-
Crushed ice
-
Deionized water
-
95% Ethanol
-
Hexane
-
Ethyl acetate
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve ethyl vanillin (e.g., 3.2 mmol) in 5-6 mL of dichloromethane (DCM).
-
Under anhydrous conditions (e.g., under a nitrogen atmosphere), add propionic anhydride (e.g., 3.84 mmol) and dry pyridine (e.g., 3.84 mmol) to the solution. The pyridine acts as a nucleophilic catalyst and also as a base to neutralize the propionic acid byproduct.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 hexane:ethyl acetate mobile phase until the starting material (ethyl vanillin) is consumed.
-
Upon completion, evaporate the DCM under reduced pressure.
-
Pour the resulting mixture onto crushed ice with stirring. This will hydrolyze any remaining propionic anhydride and precipitate the product.
-
Filter the precipitate and wash thoroughly with cold deionized water to remove pyridine and propionic acid salts.
-
Dry the crude product.
-
Recrystallize the dried precipitate from 95% ethanol to obtain pure this compound.
Causality in Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous conditions is critical to prevent the hydrolysis of propionic anhydride, which would reduce the yield of the desired ester.
-
Pyridine as a Catalyst and Base: Pyridine is an effective nucleophilic catalyst for this type of acylation. It also serves as a base to neutralize the propionic acid formed during the reaction, driving the equilibrium towards the product side.
-
Ice Quench: Quenching the reaction with ice water serves to hydrolyze the excess propionic anhydride and to precipitate the organic product, which has low solubility in water.
-
Recrystallization: This final purification step is essential to remove any unreacted starting materials or byproducts, resulting in a high-purity final product.
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Synthesis of 2-(4-formylphenyl)propionic acid
The synthesis of 2-(4-formylphenyl)propionic acid is well-documented, with a particularly efficient route involving the selective oxidation of a precursor molecule using a (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO) catalyst system. This method offers high selectivity for the oxidation of primary alcohols or bromomethyl groups to aldehydes, which is a key transformation in this synthesis.
Reaction Scheme:
Where R = -CH(CH3)COOH
2-[4-(Bromomethyl)phenyl]propionic acid -> 2-(4-formylphenyl)propionic acid
Experimental Protocol: TEMPO-Catalyzed Oxidation
This protocol is based on a green chemistry approach that utilizes an aqueous solution and avoids the use of organic solvents in the primary reaction step.[2]
Materials:
-
2-[4-(Bromomethyl)phenyl]propionic acid
-
TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy, free radical)
-
Aqueous hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl) solution
-
Ethyl acetate (EA)
-
n-Hexane
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-[4-(bromomethyl)phenyl]propionic acid (e.g., 4.862 g) and a catalytic amount of TEMPO (e.g., 0.03 g) in water (e.g., 40 mL).
-
Heat the solution to 70°C.
-
Slowly add aqueous hydrogen peroxide (e.g., 3 mL) dropwise over 1 hour using a syringe pump. Alternatively, a 10% aqueous solution of sodium hypochlorite can be used.[1]
-
Maintain the reaction at 70°C for an additional 3 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the product three times with ethyl acetate (e.g., 3 x 200 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter and evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude product in a minimal amount of hot ethyl acetate (e.g., 10 mL at 50-55°C).
-
Cool the solution to room temperature while stirring for 1 hour.
-
Add n-hexane (e.g., 20 mL) as a crystallization solvent and cool to 0-5°C to induce precipitation.
-
Filter the crystals and dry under reduced pressure to obtain pure 2-(4-formylphenyl)propionic acid.
Causality in Experimental Choices:
-
TEMPO Catalyst: TEMPO is a stable radical that acts as a catalyst for the selective oxidation of the primary benzylic position to an aldehyde. It offers high selectivity and efficiency.
-
Aqueous Reaction Medium: Performing the reaction in water is a key feature of this "green" protocol, reducing the reliance on volatile and potentially hazardous organic solvents.[2]
-
Controlled Addition of Oxidant: The slow, dropwise addition of the oxidant (H₂O₂ or NaOCl) is crucial to control the reaction rate, manage exotherms, and prevent over-oxidation to the carboxylic acid.
-
Extraction and Crystallization: A standard workup involving extraction with an organic solvent followed by crystallization is employed to isolate and purify the final product to a high degree.
Workflow Diagram:
Caption: Workflow for the synthesis of 2-(4-formylphenyl)propionic acid.
Comparative Analysis
| Parameter | This compound Synthesis | 2-(4-formylphenyl)propionic acid Synthesis |
| Reaction Type | Esterification (Nucleophilic Acyl Substitution) | Oxidation |
| Starting Materials | Ethyl vanillin, Propionic anhydride, Pyridine | 2-[4-(Bromomethyl)phenyl]propionic acid, TEMPO, H₂O₂/NaOCl |
| Catalyst | Pyridine (Base catalyst) | TEMPO (Radical catalyst) |
| Solvent | Dichloromethane (DCM) | Water (Aqueous medium) |
| Reaction Temperature | Room Temperature | 70°C |
| Reaction Time | 3-4 hours | ~4 hours |
| Workup Complexity | Moderate (Evaporation, Quenching, Filtration, Recrystallization) | Moderate (Extraction, Drying, Evaporation, Crystallization) |
| Reported Yield | Typically high for similar reactions (>80%) | 63-68%[2] |
| "Green" Chemistry Aspect | Uses chlorinated solvent (DCM) | Primarily uses water as a solvent[2] |
Discussion and Conclusion
The synthesis of This compound via the base-catalyzed esterification of ethyl vanillin is a straightforward and high-yielding process that can be conducted at room temperature. The primary drawback of the described protocol is the use of dichloromethane, a chlorinated solvent with environmental and health concerns. However, alternative, greener solvents could potentially be explored. The starting materials, ethyl vanillin and propionic anhydride, are commercially available and relatively inexpensive.
In contrast, the synthesis of 2-(4-formylphenyl)propionic acid using TEMPO-catalyzed oxidation represents a more modern and "greener" approach, primarily due to the use of water as the reaction solvent.[2] While the reaction requires heating and the reported yields are slightly lower than what might be expected for the esterification, the high selectivity of the TEMPO catalyst is a significant advantage. The starting material, 2-[4-(bromomethyl)phenyl]propionic acid, may be more specialized than ethyl vanillin.
For researchers and drug development professionals, the choice between these types of syntheses will depend on several factors:
-
Availability and cost of starting materials: The accessibility of ethyl vanillin versus the brominated propionic acid derivative could be a deciding factor.
-
Process safety and environmental impact: The desire to avoid chlorinated solvents may favor the TEMPO-catalyzed oxidation in an aqueous medium.
-
Scalability: Both reactions are amenable to scaling, but the TEMPO-catalyzed reaction may require more careful control of temperature and reagent addition on a larger scale.
-
Desired functional group: Ultimately, the choice is dictated by whether the final application requires a phenolic ester or a carboxylic acid functionality.
References
- A process for preparing 2-(4-formylphenyl)
- A green process for preparing 2-(4-formylphenyl)
-
Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC. [Link]
Sources
A Comparative Analysis of Synthetic Routes to 2-Ethoxy-4-formylphenyl Propionate
In the synthesis of fine chemicals, particularly those destined for applications in flavors, fragrances, and pharmaceutical intermediates, the selection of a synthetic route is a critical decision governed by a matrix of factors including yield, purity, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the three primary synthetic routes to 2-Ethoxy-4-formylphenyl propionate, a valuable ester derivative of ethylvanillin.
The transformation at the core of this analysis is the esterification of the phenolic hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin). We will explore and contrast the following robust methodologies:
-
Route A: Acylation with Propionyl Chloride
-
Route B: Acylation with Propionic Anhydride
-
Route C: Fischer Esterification with Propionic Acid
This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical rationale to empower informed decision-making in a laboratory or process chemistry setting.
Overview of Synthetic Strategies
The synthesis of this compound begins with the common, commercially available precursor, ethylvanillin. The objective is to convert its phenolic hydroxyl group into a propionate ester. The choice of acylating agent and catalyst dictates the reaction's efficiency, speed, and overall profile.
Caption: High-level overview of the synthetic pathways to this compound.
Route A: Acylation with Propionyl Chloride
This method is a classic, high-yield approach for esterifying phenols. It utilizes the highly electrophilic propionyl chloride, which reacts readily with the phenoxide ion of ethylvanillin. The reaction is typically fast and irreversible.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. A base, typically a tertiary amine like pyridine or triethylamine, serves two critical functions. First, it deprotonates the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. Second, it acts as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction. This neutralization is crucial as it prevents the protonation of the amine base, which would halt the reaction, and avoids potentially acid-catalyzed side reactions.[1]
Caption: Simplified mechanism for base-mediated acylation with propionyl chloride.
Detailed Experimental Protocol
-
Materials: Ethylvanillin, propionyl chloride, pyridine (or triethylamine), dichloromethane (DCM), 1 M hydrochloric acid, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add ethylvanillin (1.0 eq).
-
Dissolve the ethylvanillin in anhydrous DCM (approx. 5-10 mL per gram of ethylvanillin).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.2 eq) dropwise to the stirred solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. The reaction is exothermic.[1]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction completion by TLC.
-
Work-up: Quench the reaction by slowly adding 1 M HCl to neutralize excess pyridine. Transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
-
Performance and Considerations
-
Advantages: High reactivity, fast reaction times, and generally high yields. The reaction goes to completion due to the irreversible formation of the stable ester and the removal of the HCl byproduct by the base.
-
Disadvantages: Propionyl chloride is corrosive, moisture-sensitive, and releases HCl gas. Pyridine has a noxious odor and is toxic. The use of chlorinated solvents like DCM is a potential environmental concern.
Route B: Acylation with Propionic Anhydride
Using propionic anhydride is an excellent alternative to the more reactive propionyl chloride. It is less volatile, less corrosive, and easier to handle, making it more amenable to larger-scale synthesis. The byproduct is propionic acid, which is less hazardous than HCl.
Mechanism and Rationale
Similar to Route A, this reaction is a nucleophilic acyl substitution. It can be catalyzed by either a base or an acid. In a base-catalyzed approach (e.g., using pyridine or 4-DMAP), the catalyst activates the anhydride, forming a highly reactive acylpyridinium intermediate, which is then attacked by the phenoxide.[2] Alternatively, an acid catalyst protonates a carbonyl oxygen of the anhydride, making it more electrophilic and susceptible to attack by the neutral phenol hydroxyl group. The base-catalyzed route is generally more common and efficient for phenols.
Detailed Experimental Protocol
-
Materials: Ethylvanillin, propionic anhydride, 4-(dimethylaminopyridine) (DMAP), dichloromethane (DCM) or ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
To a clean, dry round-bottom flask, add ethylvanillin (1.0 eq) and a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Dissolve the solids in an anhydrous solvent like DCM or ethyl acetate.[2]
-
Add propionic anhydride (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC. A similar protocol for vanillin with acetic anhydride showed a yield of 58.1% under basic conditions.[3]
-
Work-up: Upon completion, cool the reaction and quench by adding saturated sodium bicarbonate solution to neutralize the propionic acid byproduct and any unreacted anhydride.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by recrystallization or column chromatography as needed.
-
Performance and Considerations
-
Advantages: Safer and easier to handle reagents compared to Route A. The byproduct (propionic acid) is less corrosive than HCl. The reaction is generally high-yielding and clean.
-
Disadvantages: Propionic anhydride is less reactive than propionyl chloride, often requiring longer reaction times or gentle heating. DMAP is toxic and should be handled with care.
Route C: Fischer Esterification with Propionic Acid
Fischer esterification is the classic acid-catalyzed reaction between a carboxylic acid and an alcohol. While highly effective for aliphatic alcohols, its application to phenols is more challenging due to the lower nucleophilicity of the phenolic hydroxyl group.
Mechanism and Rationale
The reaction is an equilibrium process.[4] A strong acid catalyst (e.g., sulfuric acid, p-TsOH) protonates the carbonyl oxygen of propionic acid, enhancing its electrophilicity. The weakly nucleophilic hydroxyl group of ethylvanillin then attacks the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and formation of the ester.[5] To achieve a reasonable yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant or by removing the water byproduct as it forms (e.g., via a Dean-Stark apparatus).[5]
Detailed Experimental Protocol
-
Materials: Ethylvanillin, propionic acid, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), toluene (optional, for azeotropic removal of water).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if removing water azeotropically), combine ethylvanillin (1.0 eq) and a large excess of propionic acid (which can also serve as the solvent, e.g., 5-10 eq). Alternatively, use a smaller excess of propionic acid (e.g., 2-3 eq) in an inert solvent like toluene.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).
-
Heat the mixture to reflux for an extended period (8-24 hours). Monitor the reaction by TLC.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and carefully pour it into a separatory funnel containing cold water or ice.
-
Wash the organic layer thoroughly with water, followed by saturated sodium bicarbonate solution (to remove the acid catalyst and excess propionic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely require purification by column chromatography to separate it from unreacted starting material.
-
Performance and Considerations
-
Advantages: Reagents are inexpensive and relatively safe. The procedure avoids the use of corrosive acyl halides or anhydrides.
-
Disadvantages: This is an equilibrium-controlled reaction, often resulting in lower yields compared to Routes A and B.[4] It requires harsh conditions (strong acid, high temperatures) and long reaction times, which may not be suitable for sensitive substrates. The work-up is more extensive due to the need to remove the strong acid catalyst and excess carboxylic acid.
Comparative Analysis Summary
| Parameter | Route A: Propionyl Chloride | Route B: Propionic Anhydride | Route C: Fischer Esterification |
| Acylating Agent | Propionyl Chloride | Propionic Anhydride | Propionic Acid |
| Catalyst/Base | Pyridine or Triethylamine | DMAP (cat.) or Pyridine | H₂SO₄ or p-TsOH (cat.) |
| Typical Solvent | Dichloromethane (DCM) | DCM, Ethyl Acetate | Toluene or excess Propionic Acid |
| Reaction Time | 2 - 4 hours | 4 - 12 hours | 8 - 24 hours |
| Temperature | 0 °C to Room Temp. | Room Temp. to 50 °C | Reflux (High Temp.) |
| Byproduct | Hydrochloric Acid (HCl) | Propionic Acid | Water (H₂O) |
| Yield Profile | Very Good to Excellent | Good to Very Good | Fair to Good |
| Key Advantages | Fast, irreversible, high yield | Safer reagents, clean reaction | Low reagent cost, simple setup |
| Key Disadvantages | Hazardous reagents, corrosive byproduct | Slower than Route A, requires catalyst | Reversible, harsh conditions, long time |
Conclusion and Recommendations
For the laboratory-scale synthesis of this compound where high yield and purity are paramount, Route A (Propionyl Chloride) and Route B (Propionic Anhydride) are the superior choices.
-
Route B (Propionic Anhydride) is highly recommended as the best overall option. It strikes an excellent balance between reactivity, yield, and operational safety. The reagents are easier to handle than those in Route A, and the reaction conditions are still relatively mild. It represents a robust and scalable method suitable for most research and development applications.
-
Route A (Propionyl Chloride) should be chosen when reaction speed is the highest priority and the necessary safety precautions for handling the highly reactive and corrosive reagents are in place. It is likely to provide the highest yield in the shortest amount of time.
-
Route C (Fischer Esterification) is the most economical option but is mechanistically the least favorable for this specific transformation. It should only be considered when cost is the absolute primary driver and lower yields/longer reaction times are acceptable. Its harsh conditions may also pose a risk to the aldehyde functional group on the molecule.
Ultimately, the optimal synthetic route depends on the specific priorities of the project—be it speed, safety, cost, or scale. This guide provides the foundational data and rationale to make that choice with confidence.
References
-
NROChemistry. (n.d.). Fischer Esterification: Mechanism & Examples. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]
-
Catalysts. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. Available at: [Link]
- Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
-
Scribd. (n.d.). Lab Report Experiment 3 - Esterification Reactions of Vanillin. Available at: [Link]
-
Arizona State University Research. (2009). Reactivity of Brönsted acid ionic liquids as dual solvent and catalyst for Fischer esterifications. Available at: [Link]
-
Scribd. (n.d.). Experiment 3: Esterifications Reactions of Vanillin: The Use of NMR To Determine A Structure. Available at: [Link]
Sources
"2-Ethoxy-4-formylphenyl propionate" spectroscopic data comparison with literature values
For researchers, scientists, and professionals in drug development, the unambiguous identification and characterization of chemical compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, providing a detailed fingerprint of a molecule's structure. This guide offers an in-depth comparison of the predicted spectroscopic data for 2-Ethoxy-4-formylphenyl propionate with literature values of structurally related compounds, providing a robust framework for its characterization.
Due to the limited availability of published experimental spectra for this compound, this guide leverages high-quality predicted data and compares it with experimental data from analogous compounds. This approach not only provides a reliable reference for the target molecule but also illustrates the principles of spectroscopic interpretation based on molecular structure.
Molecular Structure and Atom Numbering
To facilitate a clear and concise discussion of the spectroscopic data, the atoms in this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a comparison of the predicted ¹H and ¹³C NMR data for this compound with experimental data for the structurally similar compounds, ethyl vanillin and phenyl propionate.
¹H NMR Data
Table 1: Comparison of ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for Ethyl Vanillin[1][2] | Experimental ¹H Chemical Shift (ppm) for Phenyl Propionate[3] |
| H-formyl | ~9.9 | 9.81 | - |
| Aromatic H | ~7.7 (d) | 7.45 (dd) | 7.32 (m) |
| Aromatic H | ~7.6 (s) | 7.38 (d) | 7.19 (m) |
| Aromatic H | ~7.0 (d) | 6.99 (d) | 7.08 (m) |
| -O-CH₂- (Ethoxy) | ~4.2 (q) | 4.23 (q) | - |
| -CH₃ (Ethoxy) | ~1.5 (t) | 1.46 (t) | - |
| -O-CO-CH₂- (Propionate) | ~2.6 (q) | - | 2.56 (q) |
| -CH₃ (Propionate) | ~1.2 (t) | - | 1.26 (t) |
Note: Predicted values are estimations and may vary based on the prediction algorithm and solvent used. d = doublet, t = triplet, q = quartet, m = multiplet, s = singlet.
The predicted ¹H NMR spectrum of this compound shows distinct signals that align well with the electronic environments of the protons. The aldehyde proton is expected to be the most downfield, around 9.9 ppm, due to the strong deshielding effect of the carbonyl group. This is consistent with the experimental value of 9.81 ppm for the aldehyde proton in ethyl vanillin.[1][2] The aromatic protons are predicted to appear in the range of 7.0-7.7 ppm, with their specific shifts and coupling patterns determined by the substitution on the ring. The ethoxy group's methylene protons are predicted around 4.2 ppm (quartet) and the methyl protons around 1.5 ppm (triplet), closely matching the values observed for ethyl vanillin.[1] The propionate group's methylene protons are expected around 2.6 ppm (quartet) and the methyl protons around 1.2 ppm (triplet), which is in good agreement with the experimental data for phenyl propionate.[3]
¹³C NMR Data
Table 2: Comparison of ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for Ethyl Vanillin[1][4] | Experimental ¹³C Chemical Shift (ppm) for Phenyl Propionate[5] |
| C=O (formyl) | ~191 | 191.22 | - |
| C=O (propionate) | ~173 | - | 173.1 |
| Aromatic C (quaternary) | ~155 | 152.19 | 150.8 |
| Aromatic C (quaternary) | ~145 | 146.67 | - |
| Aromatic C (quaternary) | ~135 | 129.68 | - |
| Aromatic C-H | ~128 | 127.36 | 129.3 |
| Aromatic C-H | ~115 | 114.63 | 125.7 |
| Aromatic C-H | ~112 | 109.91 | 121.6 |
| -O-CH₂- (Ethoxy) | ~65 | 64.72 | - |
| -CH₂- (Propionate) | ~28 | - | 27.7 |
| -CH₃ (Ethoxy) | ~15 | 14.63 | - |
| -CH₃ (Propionate) | ~9 | - | 9.1 |
Note: Predicted values are estimations and may vary based on the prediction algorithm and solvent used.
The predicted ¹³C NMR spectrum further corroborates the structure of this compound. The two carbonyl carbons are expected to be the most downfield, with the aldehyde carbon around 191 ppm and the ester carbon around 173 ppm. These predictions are strongly supported by the experimental data for ethyl vanillin (191.22 ppm for the aldehyde) and phenyl propionate (173.1 ppm for the ester).[1][4][5] The aromatic carbons are predicted to resonate in the 112-155 ppm range. The ethoxy group's methylene and methyl carbons are predicted at approximately 65 ppm and 15 ppm, respectively, which is in excellent agreement with the experimental values for ethyl vanillin.[1][4] Similarly, the propionate group's methylene and methyl carbons are predicted around 28 ppm and 9 ppm, respectively, closely matching the data for phenyl propionate.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹)[6][7] |
| Aldehyde C=O | Stretch | 1710 - 1685 |
| Ester C=O | Stretch | 1750 - 1730 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| C-O (Ester) | Stretch | 1300 - 1000 |
| C-O (Ether) | Stretch | 1300 - 1000 |
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aldehyde C-H | Stretch | 2850 - 2810 and 2750 - 2710 (two bands) |
The IR spectrum of this compound is expected to be dominated by strong absorption bands from the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber (1750-1730 cm⁻¹) than the aldehyde C=O stretch (1710-1685 cm⁻¹).[6][7] The presence of both of these bands would be a key diagnostic feature. Additionally, characteristic absorptions for aromatic C=C stretching, C-O stretching from both the ester and ether linkages, and various C-H stretching vibrations are anticipated as detailed in Table 3.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.
Molecular Weight: The monoisotopic mass of this compound (C₁₂H₁₄O₄) is 222.0892 g/mol . The molecular ion peak (M⁺) would be expected at m/z 222.
Predicted Fragmentation Pattern:
Electron ionization (EI) mass spectrometry of this compound is expected to produce a series of characteristic fragments. The fragmentation pathways are influenced by the stability of the resulting ions and neutral losses.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Key fragmentation pathways include:
-
Loss of the propionyl group: Cleavage of the ester bond can lead to the loss of a propionyl radical (•COCH₂CH₃) or ketene (CH₂=C=O) followed by the loss of a methyl radical. A significant fragment is expected from the loss of the ethyl group from the propionate moiety, resulting in an ion at m/z 179.
-
Loss of the ethoxy group: Cleavage of the ether bond can result in the loss of an ethoxy radical (•OCH₂CH₃) to give an ion at m/z 177, or the loss of ethene (C₂H₄) via a rearrangement to give an ion at m/z 194.
-
Cleavage of the formyl group: Loss of the formyl radical (•CHO) would produce a fragment at m/z 193. It is also common for aromatic aldehydes to lose a hydrogen radical, leading to an M-1 peak at m/z 221.[8][9]
-
Further fragmentation: Subsequent loss of carbon monoxide (CO) from the aldehyde or ester fragments is a common pathway for these functional groups.[8][9] For example, the fragment at m/z 121 could lose CO to form an ion at m/z 93, which could further lose CO to give an ion at m/z 65.
Experimental Protocols
To obtain high-quality spectroscopic data for the verification of this compound, the following standard experimental protocols are recommended. The rationale behind these choices is to ensure accurate and reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak is well-defined. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A longer acquisition time and a greater number of scans are typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Calibrate the chemical shift axis using the TMS signal.
Infrared (IR) Spectroscopy
Methodology:
-
Sample Preparation: For a solid sample, the KBr pellet method is often employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, which offers high sensitivity and rapid data acquisition.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or salt plate should be acquired and subtracted from the sample spectrum to remove atmospheric and substrate interferences.
Mass Spectrometry (MS)
Methodology:
-
Sample Introduction: For a pure, volatile compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) are suitable methods. For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-300) to detect the molecular ion and all significant fragment ions.
Conclusion
This guide provides a comprehensive spectroscopic data comparison for this compound. By leveraging predicted data and comparing it with experimental data from structurally analogous compounds, a reliable set of reference values for ¹H NMR, ¹³C NMR, IR, and MS has been established. The detailed experimental protocols and the logical framework for data interpretation presented herein will serve as a valuable resource for researchers in the positive identification and characterization of this compound. The self-validating nature of comparing multiple spectroscopic techniques provides a high degree of confidence in the assigned structure.
References
-
PubChem. Ethylvanillin. National Center for Biotechnology Information. [Link]
-
Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]
-
Filo. Mass fragmentation in benzaldehyde. 2025-10-05. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029665). [Link]
-
Pearson+. The standard 13C NMR spectrum of phenyl propanoate is shown here. [Link]
-
CDN. IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups. [Link]
-
Wikipedia. Infrared spectroscopy correlation table. [Link]
-
Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029665). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0029665). [Link]
-
ResearchGate. IR Spectrum Table & Chart | Sigma-Aldrich. 2019-10-30. [Link]
-
WebSpectra. IR Absorption Table. [Link]
-
Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. PROSPRE [prospre.ca]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. CASPRE [caspre.ca]
- 5. Simulate and predict NMR spectra [nmrdb.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. scribd.com [scribd.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
A Comparative Guide to the Purity Assessment of 2-Ethoxy-4-formylphenyl propionate
For researchers, scientists, and drug development professionals, the purity of a chemical entity is not merely a quantitative measure but a cornerstone of scientific validity and product safety. In the realm of specialty chemicals, such as the aromatic ester "2-Ethoxy-4-formylphenyl propionate," a comprehensive understanding of its purity profile is paramount. This guide provides an in-depth technical comparison of various analytical techniques for the purity assessment of this compound, grounded in scientific principles and practical application. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with alternative compounds.
The Significance of Purity for this compound
This compound, a multifunctional aromatic ester, finds applications in the synthesis of more complex molecules in the pharmaceutical and flavor & fragrance industries. Its molecular structure, featuring an ester, an ether, and an aldehyde functional group, presents a unique analytical challenge. Impurities, which can arise from the starting materials, intermediates, by-products of the synthesis, or degradation, can significantly impact its reactivity, organoleptic properties, and biological activity in downstream applications. Therefore, a multi-faceted approach to purity assessment is not just recommended but essential.
Synthesis and Potential Impurities
A plausible synthetic route to this compound involves the esterification of 2-ethoxy-4-formylphenol with propionyl chloride or propionic anhydride.
Potential Process-Related Impurities:
-
Unreacted Starting Materials: 2-ethoxy-4-formylphenol.
-
Reagent-Related Impurities: Residual propionic acid or propionyl chloride.
-
By-products: Self-condensation products of the starting phenol or other side reactions.
-
Isomers: Positional isomers of the ethoxy or formyl groups on the phenyl ring, depending on the starting material's purity.
Understanding this impurity profile is critical in selecting the most appropriate analytical techniques for a comprehensive purity assessment.
Comparative Analytical Techniques for Purity Assessment
We will now explore the application of four key analytical techniques for the purity determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity assessment of non-volatile, thermally labile compounds like this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Principle: The separation is based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. The presence of a chromophore (the formylphenyl group) in the target molecule makes UV detection a suitable choice.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-VIS detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure good peak shape).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Causality of Experimental Choices:
-
Reversed-Phase (C18): The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar organic molecules like our target compound.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile) is employed to ensure the elution of both the main compound and any potential impurities with a wider range of polarities within a reasonable timeframe.
-
Acidified Mobile Phase: The addition of formic acid suppresses the ionization of any potential acidic impurities (like residual propionic acid), leading to sharper, more symmetrical peaks.
Data Presentation:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
Workflow Diagram:
Caption: HPLC-UV workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification of impurities through mass spectral data. This compound is amenable to GC analysis.
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for identification.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of 40-400 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Causality of Experimental Choices:
-
Mid-Polarity Column: A DB-5ms column provides good general-purpose separation for a wide range of organic compounds, including aromatic esters.
-
Temperature Programming: A temperature ramp is essential to elute compounds with different boiling points, from volatile impurities to the higher-boiling main component.
-
Electron Ionization: EI is a robust and widely used ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for impurity identification.
Data Presentation:
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
Workflow Diagram:
Caption: GC-MS workflow for purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[1][2] It is a powerful tool for assigning an absolute purity value.
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the purity of the analyte can be accurately determined.[3][4]
Experimental Protocol: ¹H qNMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity that is soluble in the same deuterated solvent and has signals that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the selected signals of the analyte and the internal standard.
-
Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality of Experimental Choices:
-
High-Field NMR: Higher magnetic field strength provides better signal dispersion, reducing the chances of peak overlap and improving the accuracy of integration.
-
Long Relaxation Delay: This is crucial to ensure that all protons have fully relaxed before the next pulse, which is essential for accurate integration and, therefore, accurate quantification.
-
Certified Internal Standard: The accuracy of qNMR is directly dependent on the accuracy of the purity of the internal standard.
Data Presentation:
| Parameter | Typical Value |
| Accuracy | High (often considered a primary method) |
| Precision (%RSD) | < 1% |
| Specificity | High (due to the structural information in the spectrum) |
Workflow Diagram:
Caption: qNMR workflow for absolute purity determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique that is excellent for confirming the identity of a compound and detecting the presence of functional groups that may indicate impurities. While not typically used for precise quantification of low-level impurities, it is a valuable qualitative tool.
Principle: The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to the functional groups present in the molecule.
Experimental Protocol: FT-IR (ATR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with a reference spectrum of a known pure standard. Look for unexpected peaks that may indicate the presence of impurities.
Key Spectral Features for this compound:
-
C=O stretch (ester): ~1750 cm⁻¹
-
C=O stretch (aldehyde): ~1690 cm⁻¹
-
C-O stretch (ester and ether): ~1200-1000 cm⁻¹
-
Aromatic C=C stretches: ~1600-1450 cm⁻¹
-
Aldehydic C-H stretch: ~2820 and 2720 cm⁻¹
Causality of Experimental Choices:
-
ATR Accessory: ATR is a convenient sampling technique for solids and liquids that requires minimal sample preparation.
-
Qualitative Comparison: By comparing the sample spectrum to a reference, one can quickly identify discrepancies that suggest the presence of impurities with different functional groups (e.g., an O-H stretch around 3300 cm⁻¹ would indicate the presence of the starting phenol).
Workflow Diagram:
Caption: FT-IR workflow for qualitative purity assessment.
Comparison with Alternative Compounds
The purity assessment methodologies described for this compound are broadly applicable to other aromatic esters used in the flavor and fragrance industries, such as ethyl vanillin acetate and methyl cinnamate .
-
Ethyl Vanillin Acetate: Structurally similar, containing an ester, ether, and aldehyde group. The analytical challenges and the choice of techniques would be very similar. The primary difference would be in the retention times in chromatography and the chemical shifts in NMR due to the different substitution pattern.
-
Methyl Cinnamate: Lacks the aldehyde and ether functionalities but possesses a conjugated double bond. This would lead to a different UV absorption maximum, which would need to be considered for HPLC-UV analysis. The fragmentation pattern in GC-MS would also be distinct.
The choice of internal standard for qNMR would need to be re-evaluated for each new compound to ensure no signal overlap.
A Holistic Purity Assessment Strategy
A robust purity assessment of this compound should not rely on a single technique. Instead, a combination of methods provides a comprehensive and self-validating system.
Caption: A logical workflow for a comprehensive purity assessment.
Conclusion
The purity assessment of this compound requires a thoughtful and multi-technique approach. HPLC-UV and GC-MS are powerful tools for the separation, detection, and identification of impurities. FT-IR provides a rapid and valuable qualitative check of functional group integrity. For an accurate and definitive statement of purity, qNMR stands out as a primary method. By understanding the principles, strengths, and limitations of each technique, and by designing a logical and comprehensive analytical strategy, researchers can ensure the quality and reliability of their work, ultimately leading to safer and more effective end products. The validation of these analytical procedures should be conducted in accordance with established guidelines, such as those from the ICH, to ensure data integrity and regulatory compliance.[5][6][7][8][9]
References
- ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, 2005.
- U.S.
- Validation of Impurity Methods, Part II. LCGC North America, 2004.
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A Comparative Guide to Aromatic Aldehyde Intermediates in Pharmaceutical Synthesis: 2-(4-Formylphenyl)propionic Acid vs. Vanillin Derivatives
In the intricate landscape of pharmaceutical synthesis, the selection of an optimal starting material is a critical decision that profoundly influences the efficiency, cost-effectiveness, and environmental footprint of the entire drug manufacturing process. Aromatic aldehydes, with their versatile reactivity, serve as pivotal intermediates in the construction of complex active pharmaceutical ingredients (APIs). This guide provides an in-depth comparative analysis of 2-(4-formylphenyl)propionic acid and its alternatives derived from vanillin and ethyl vanillin, offering a technical resource for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aromatic Aldehyde Intermediates
Aromatic aldehydes are a cornerstone of modern medicinal chemistry, providing a reactive handle for the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of a vast array of therapeutic agents. The presence of both an aldehyde and a carboxylic acid or a protected hydroxyl group within the same molecule offers a powerful platform for sequential and divergent synthesis strategies. This guide focuses on the comparative efficacy of three key intermediates: 2-(4-formylphenyl)propionic acid, a crucial precursor to the non-steroidal anti-inflammatory drug (NSAID) Pelubiprofen, and the widely accessible, bio-renewable scaffolds of vanillin and ethyl vanillin, which are precursors to drugs like L-DOPA and Trimethoprim.
Core Intermediate in Focus: 2-(4-Formylphenyl)propionic Acid
2-(4-Formylphenyl)propionic acid is a prime example of a bespoke intermediate, tailored for the synthesis of a specific, high-value API. Its structure, featuring a propionic acid side chain and a formyl group on a benzene ring, is integral to the final structure and pharmacological activity of Pelubiprofen[1][2][3].
Synthesis and Efficacy
The synthesis of 2-(4-formylphenyl)propionic acid is a multi-step process, often starting from precursors like 2-[4-(hydroxymethyl)phenyl]propionic acid or 2-[4-(bromomethyl)phenyl]propionic acid[4][5]. A notable advancement in its synthesis involves the use of a TEMPO (2,2,6,6-tetramethylpiperidinyloxy) catalyst for the oxidation of the corresponding alcohol, a method that boasts high yields and purity under relatively mild and environmentally friendly conditions[4].
Key Performance Indicators for 2-(4-Formylphenyl)propionic Acid Synthesis:
| Parameter | Value | Noteworthy Aspects |
| Starting Material | 2-[4-(hydroxymethyl)phenyl]propionic acid | Can be a costly precursor. |
| Key Reagents | TEMPO, NaOCl | Utilizes a catalytic oxidant, reducing stoichiometric waste. |
| Yield | ~94% (chromatography), ~68% (crystallization)[5] | High yields are achievable, indicating an efficient conversion. |
| Purity | High purity achievable, suitable for GMP synthesis. | Direct crystallization can yield a product of sufficient purity for subsequent steps. |
| Green Chemistry | Favorable due to catalytic oxidation and avoidance of heavy metals. | Aqueous reaction conditions are possible, reducing the reliance on volatile organic solvents[5]. |
The primary advantage of using 2-(4-formylphenyl)propionic acid lies in its direct and efficient conversion to Pelubiprofen. The propionic acid moiety is a common feature in many NSAIDs (the "profens"), and its presence in the intermediate simplifies the overall synthetic route to the final drug.
Alternative Intermediates: The Versatility of Vanillin and Ethyl Vanillin
Vanillin and its close analog, ethyl vanillin, are readily available and cost-effective aromatic aldehydes that serve as versatile starting materials for a range of pharmaceuticals. Derived from lignin, a renewable resource, or synthesized from petrochemicals like guaiacol, they represent a more sustainable and economical choice for certain drug syntheses[6][7].
Vanillin in Drug Synthesis: L-DOPA and Trimethoprim
Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a valuable precursor for several important drugs, including L-DOPA for Parkinson's disease and the antibacterial agent Trimethoprim[6][7]. The synthesis of these drugs from vanillin showcases the power of this simple molecule to be transformed into complex, life-saving medicines.
Ethyl Vanillin as a Potent Alternative
Ethyl vanillin (3-ethoxy-4-hydroxybenzaldehyde) differs from vanillin by a single ethoxy group in place of a methoxy group. This seemingly minor change can influence the reactivity and physical properties of the molecule and its derivatives. Ethyl vanillin is also a widely used intermediate in the pharmaceutical industry[8].
Comparative Analysis of Drug Synthesis from Vanillin Derivatives:
| Parameter | L-DOPA Synthesis from Vanillin | Trimethoprim Synthesis from Vanillin |
| Starting Material | Vanillin | Vanillin |
| Key Transformations | Condensation, hydrogenation, demethylation, hydrolysis[9] | Multi-step synthesis involving condensation and cyclization reactions[1][10][11] |
| Overall Yield | Moderate to good, depending on the specific route. | Varies significantly with the chosen synthetic pathway. |
| Complexity | Multi-step and requires careful control of stereochemistry. | A complex synthesis with several intermediate stages. |
| Green Chemistry | Newer biocatalytic and chemo-enzymatic routes are being developed to improve sustainability. | Traditional routes often involve harsh reagents and solvents. |
Head-to-Head Comparison: Efficacy as Intermediates
The choice between a specialized intermediate like 2-(4-formylphenyl)propionic acid and a versatile platform molecule like vanillin is a strategic one, dictated by the specific target API.
| Feature | 2-(4-Formylphenyl)propionic acid | Vanillin & Ethyl Vanillin Derivatives |
| Specificity | High - tailored for a specific class of drugs (e.g., profens). | Low - versatile starting material for a wide range of APIs. |
| Cost | Generally higher due to a more complex synthesis of the intermediate itself. | Lower, due to large-scale production for the flavor and fragrance industry. |
| Sustainability | Can be synthesized via green catalytic methods. | Can be derived from renewable lignin, offering a strong sustainability profile. |
| Synthetic Convergence | Leads to a more convergent and potentially shorter overall synthesis of the target drug. | Often requires more linear and potentially longer synthetic sequences. |
| Supply Chain | More specialized, potentially with fewer suppliers. | Robust and global supply chain. |
Experimental Protocols
Synthesis of 2-(4-Formylphenyl)propionic Acid via TEMPO-Catalyzed Oxidation
This protocol is based on the environmentally friendly process described in patent KR101393010B1[4].
Materials:
-
2-[4-(hydroxymethyl)phenyl]propionic acid
-
Ethyl acetate
-
TEMPO (2,2,6,6-tetramethylpiperidinyloxy)
-
10% aqueous solution of sodium hypochlorite (NaOCl)
-
Saturated hydrocarbon solvent (e.g., n-hexane)
Procedure:
-
Dissolve 2-[4-(hydroxymethyl)phenyl]propionic acid in ethyl acetate.
-
Add a catalytic amount of TEMPO (0.01-0.1 equivalents).
-
Cool the mixture to 10-40 °C.
-
Slowly add 1-1.5 equivalents of a 10% aqueous NaOCl solution dropwise while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Separate the organic layer.
-
Wash the organic layer with a sodium thiosulfate solution to quench any remaining oxidant.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Crystallize the crude product from a mixture of ethyl acetate and a saturated hydrocarbon solvent to yield pure 2-(4-formylphenyl)propionic acid.
Synthesis of an L-DOPA Precursor from Vanillin
This protocol outlines a key step in a classical synthesis of L-DOPA, the condensation of vanillin with hippuric acid[9].
Materials:
-
Vanillin
-
Hippuric acid
-
Anhydrous sodium acetate
-
Acetic anhydride
-
Dimethylformamide (DMF)
Procedure:
-
In a flask equipped with a condenser, combine vanillin, hippuric acid, anhydrous sodium acetate, acetic anhydride, and DMF.
-
Heat the mixture with stirring at 100 °C for 15-30 minutes.
-
Cool the reaction mixture and proceed with the subsequent hydrolysis and reduction steps as outlined in the referenced literature to obtain the L-DOPA precursor.
Visualizing the Synthetic Pathways
Caption: Comparative synthetic pathways of Pelubiprofen and Vanillin-derived drugs.
Conclusion and Future Outlook
The choice of an aromatic aldehyde intermediate in drug synthesis is a nuanced decision that balances chemical efficiency, economic viability, and environmental responsibility. 2-(4-Formylphenyl)propionic acid stands out as a highly effective, albeit specialized, intermediate for the synthesis of Pelubiprofen, with modern catalytic methods enhancing its green credentials.
Conversely, vanillin and ethyl vanillin offer a compelling combination of low cost, ready availability, and a renewable origin, making them attractive starting points for a diverse range of pharmaceuticals. While the synthetic routes from these platform molecules may be longer, the continuous development of novel catalytic and biocatalytic methods is steadily improving their efficiency and sustainability.
For drug development professionals, a thorough evaluation of these factors is paramount. The "best" intermediate is not a universal constant but rather a context-dependent choice that aligns with the specific goals of a given synthetic campaign. As the pharmaceutical industry continues to embrace the principles of green chemistry, the demand for efficient, sustainable, and economically viable intermediates will undoubtedly drive further innovation in the synthesis and application of these critical aromatic aldehydes.
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A Guide to the Analytical Characterization of 2-Ethoxy-4-formylphenyl Propionate Against a Reference Standard
This guide provides a comprehensive framework for the analytical characterization of 2-ethoxy-4-formylphenyl propionate. In the dynamic landscape of pharmaceutical research and development, the unambiguous identification and purity assessment of novel chemical entities are paramount. This document serves as a practical resource for researchers, scientists, and drug development professionals, offering a detailed comparison of a test sample of this compound against a defined reference standard. The methodologies outlined herein are grounded in established analytical principles to ensure scientific rigor and data integrity.
The Imperative of a Reference Standard
In analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a benchmark for comparison.[1][2][3][4][5] It provides the basis for establishing the identity, purity, and strength of a test sample. For this compound, a certified reference standard would ideally be obtained from a pharmacopeia or a reputable chemical supplier. However, in instances where a commercial standard is unavailable, a thoroughly characterized in-house batch can serve as a provisional reference. The validation of any analytical procedure is crucial to ensure its suitability for its intended purpose, a principle underscored by guidelines such as ICH Q2(R1).[6][7][8][9][10]
Analytical Characterization Workflow
The comprehensive characterization of this compound involves a suite of orthogonal analytical techniques. Each method provides a unique piece of structural or purity information, and together they form a robust analytical package.
Caption: A generalized workflow for the analytical characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be employed to provide a complete picture of the molecular structure.
Predicted ¹H NMR Spectral Data
Based on the structure of this compound and data from analogous compounds such as 4-ethoxybenzaldehyde, the following ¹H NMR chemical shifts are predicted (in CDCl₃, referenced to TMS at 0.00 ppm).[11][12][13][14][15]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | ~9.9 | Singlet | - |
| Aromatic (ortho to -CHO) | ~7.8 | Doublet | ~8.0 |
| Aromatic (ortho to -OPropionate) | ~7.0 | Doublet | ~8.0 |
| Aromatic (meta to -CHO, -OPropionate) | ~6.9 | Singlet | - |
| Ethoxy (-OCH₂CH₃) | ~4.1 | Quartet | ~7.0 |
| Propionate (-OCOCH₂CH₃) | ~2.6 | Quartet | ~7.5 |
| Ethoxy (-OCH₂CH₃) | ~1.4 | Triplet | ~7.0 |
| Propionate (-OCOCH₂CH₃) | ~1.2 | Triplet | ~7.5 |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts are based on data for substituted benzaldehydes and aromatic esters.[16][17][18][19]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aldehyde Carbonyl (C=O) | ~191 |
| Ester Carbonyl (C=O) | ~173 |
| Aromatic (C-O) | ~160 |
| Aromatic (C-CHO) | ~135 |
| Aromatic (CH, ortho to -CHO) | ~132 |
| Aromatic (CH, ortho to -OPropionate) | ~122 |
| Aromatic (C-ethoxy) | ~155 |
| Aromatic (CH, meta to -CHO, -OPropionate) | ~115 |
| Ethoxy (-OCH₂) | ~64 |
| Propionate (-COCH₂) | ~28 |
| Ethoxy (-CH₃) | ~15 |
| Propionate (-CH₃) | ~9 |
Experimental Protocol for NMR Spectroscopy
Caption: A streamlined workflow for acquiring ¹H and ¹³C NMR spectra.
For detailed guidance on NMR sample preparation and spectral acquisition, refer to established protocols.[20][21][22][23][24]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. Gas chromatography coupled with mass spectrometry (GC-MS) using electron ionization (EI) is a suitable technique for volatile and thermally stable compounds like this compound.[25][26][27][28][29]
Predicted Mass Spectrum (Electron Ionization)
The molecular weight of this compound is 222.24 g/mol . In an EI mass spectrum, the molecular ion peak (M⁺˙) is expected at m/z 222. Key fragmentation pathways may include:
-
Loss of the propionyloxy group: [M - OCOC₂H₅]⁺ at m/z 149.
-
Loss of the propionyl group: [M - COC₂H₅]⁺ at m/z 165.
-
Loss of the ethoxy group: [M - OC₂H₅]⁺ at m/z 177.
-
Formation of the propionyl cation: [COC₂H₅]⁺ at m/z 57.
-
Formation of the ethyl cation: [C₂H₅]⁺ at m/z 29.
| Proposed Fragment | Predicted m/z | Plausible Origin |
| [C₁₂H₁₄O₄]⁺˙ | 222 | Molecular Ion (M⁺˙) |
| [C₉H₉O₃]⁺ | 177 | M⁺˙ - •OC₂H₅ |
| [C₁₀H₁₁O₂]⁺ | 165 | M⁺˙ - •COC₂H₅ |
| [C₈H₉O₂]⁺ | 149 | M⁺˙ - •OCOC₂H₅ |
| [C₃H₅O]⁺ | 57 | Propionyl cation |
| [C₂H₅]⁺ | 29 | Ethyl cation |
Experimental Protocol for GC-MS
Caption: A typical workflow for GC-MS analysis with electron ionization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common sampling technique for solid powders.[30][31][32][33][34]
Predicted FTIR Absorption Bands
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, aldehyde, ester, and ether functional groups.[35][36][37][38][39]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 2980-2850 | Stretching |
| Aldehyde C-H | 2850-2800 and 2750-2700 | Stretching |
| Ester C=O | ~1760 | Stretching |
| Aldehyde C=O | ~1700 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| C-O (Ester and Ether) | 1300-1000 | Stretching |
Experimental Protocol for ATR-FTIR Spectroscopy
Caption: A standard operating procedure for ATR-FTIR analysis of a powder sample.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity determination and quantitative analysis. A reversed-phase HPLC method is suitable for a moderately polar compound like this compound.[40][41][42][43][44][45][46][47][48]
Typical HPLC Method Parameters
| Parameter | Recommendation |
| Column | C18, e.g., 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with or without a buffer like phosphate or formate) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocol for HPLC Analysis
Caption: A general workflow for purity assessment by HPLC.
Comparison and Interpretation
The data obtained from the analytical characterization of the test sample of this compound should be systematically compared with the data from the reference standard (or the predicted data if a certified standard is unavailable).
-
Identity Confirmation: The ¹H and ¹³C NMR spectra of the sample should match those of the reference standard in terms of chemical shifts, multiplicities, and coupling constants. The mass spectrum should show the correct molecular ion and a fragmentation pattern consistent with the reference. The FTIR spectra should be superimposable. The retention time in the HPLC analysis should be identical.
-
Purity Assessment: The HPLC chromatogram is the primary tool for purity assessment. The peak area of the main component in the sample chromatogram, expressed as a percentage of the total peak area, provides a measure of its purity. Any significant impurity peaks should be investigated.
Conclusion
The multi-technique approach outlined in this guide provides a robust framework for the comprehensive characterization of this compound. By systematically applying NMR, MS, FTIR, and HPLC, and comparing the results to a well-defined reference standard, researchers can confidently establish the identity and purity of their material, ensuring the quality and reliability of their scientific endeavors.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Ethoxy-4-formylphenyl propionate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational plan for the proper disposal of 2-Ethoxy-4-formylphenyl propionate, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds and established chemical waste management protocols to ensure a cautious and compliant disposal process.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a dedicated SDS for this compound (CAS No. 159661-85-5), a thorough hazard assessment based on its functional groups—an aromatic ether, an aldehyde, and a propionate ester—is paramount. Data from the closely related compound, (2-Ethoxy-4-formyl-phenoxy)-acetic acid, and supplier information for 2-ethoxy-4-formylphenyl propanoate, indicate that this chemical should be handled as hazardous.[1]
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
-
Skin Irritation: Expected to cause skin irritation.[1]
-
Eye Irritation: Expected to cause serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated controlled environment.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is crucial to establish a safe working environment. This proactive approach minimizes the risk of exposure to laboratory personnel.
Personal Protective Equipment (PPE) Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against potential splashes and aerosols that could cause serious eye irritation.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation.[3] |
| Protective Clothing | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] | Minimizes the inhalation of any dust or vapors that may cause respiratory tract irritation.[2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[4]
Step 1: Waste Segregation and Containerization
Proper segregation is the foundational step in compliant chemical waste management.
-
Designate as Hazardous Waste: All forms of this compound waste (solid, liquid solutions, and contaminated materials) must be designated as hazardous.[4]
-
Select an Appropriate Container: Use a dedicated, leak-proof, and chemically compatible container for waste collection.[5] High-density polyethylene (HDPE) or other resistant plastic containers are often suitable. The container must be in good condition, free from cracks or leaks.[6]
-
Chemical Incompatibility: Do not mix this compound waste with incompatible chemicals. Based on its functional groups, it should be kept separate from strong oxidizing agents, strong bases, and acids.[1]
Step 2: Labeling the Hazardous Waste Container
Clear and accurate labeling is a regulatory requirement and essential for the safety of all personnel.
-
Affix a Hazardous Waste Label: As soon as the first quantity of waste is added, the container must be labeled with the words "Hazardous Waste."[4]
-
Complete Chemical Name: Clearly write the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Hazard Identification: Indicate the known and suspected hazards (e.g., "Toxic," "Irritant").[4]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel.
-
Container Closure: The waste container must be kept tightly closed at all times, except when adding waste.[6]
-
Secondary Containment: It is best practice to place liquid waste containers in secondary containment to prevent the spread of material in case of a leak.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive authority on hazardous waste disposal.[5][7] Contact them to schedule a pickup of the full or obsolete waste container. They will have established procedures with licensed hazardous waste disposal contractors.
-
Do Not Attempt On-Site Treatment: Unless explicitly approved and guided by your EHS department with a validated procedure, do not attempt to neutralize or treat the chemical waste yourself. Some aldehydes can be neutralized, but this should only be performed by trained personnel following a specific protocol.[8][9][10] Aromatic compounds may require high-temperature incineration, a process handled by specialized waste management facilities.[11]
Step 5: Disposal of Contaminated Materials
-
Solid Waste: Any disposable items that have come into contact with this compound, such as gloves, weighing papers, and pipette tips, must be disposed of as solid hazardous waste in the same designated container or a separate, appropriately labeled solid waste container.[7]
-
Empty Containers: Empty containers that originally held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.[12] After rinsing, the container can be managed as non-hazardous solid waste, though it is best to consult with your EHS for specific institutional policies.
Emergency Procedures: Spill Management
In the event of a spill, the primary objective is to ensure personnel safety and prevent environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[13] For solid spills, carefully sweep the material to avoid generating dust.[7]
-
Collection: Place all contaminated absorbent material or swept solids into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Reporting: Report the incident to your institution's EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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Navigating the Safe Handling of 2-Ethoxy-4-formylphenyl propionate: A Guide to Personal Protective Equipment and Disposal
For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and proficient handling of specialized chemical reagents is a foundational pillar of laboratory excellence. This guide provides an in-depth operational plan for the use of 2-Ethoxy-4-formylphenyl propionate, focusing on the critical aspects of personal protective equipment (PPE) and compliant disposal. Our commitment is to empower your research with the highest standards of safety and logistical preparedness, ensuring that your focus remains on scientific discovery.
Understanding the Hazard Landscape
The primary operational risks during the handling of this compound include:
-
Dermal Contact: Potential for skin irritation or allergic reactions upon direct contact.
-
Ocular Exposure: Risk of serious eye irritation from splashes or aerosolized particles.
-
Inhalation: Possible respiratory tract irritation from dust or vapors, particularly during weighing or transfer operations.
-
Ingestion: Harmful if swallowed.
This hazard profile necessitates a multi-layered PPE strategy to create a robust barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural formality but a critical, risk-mitigation strategy. The following table outlines the recommended PPE for handling this compound, with detailed specifications to guide your selection.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Butyl rubber or Neoprene gloves are the preferred materials for handling esters and aldehydes, offering excellent resistance.[2][3] Nitrile gloves may offer limited, short-term protection but should not be used for prolonged handling or in the event of a spill.[4] Always inspect gloves for signs of degradation or punctures before use. Double-gloving can provide an additional layer of safety. |
| Eyes & Face | Safety goggles and face shield | Snug-fitting, indirectly vented chemical splash goggles are mandatory to protect against splashes and aerosols.[5][6] A full-face shield should be worn over safety goggles during procedures with a high risk of splashing, such as when transferring large volumes or working with heated solutions.[5][6] |
| Body | Chemical-resistant lab coat or apron | A long-sleeved, knee-length lab coat made of a chemically resistant material should be worn at all times. For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[5] |
| Respiratory | NIOSH-approved respirator | In a well-ventilated area or a chemical fume hood, respiratory protection may not be required for handling small quantities.[5] However, if there is a risk of generating dust or aerosols, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5][7] |
| Feet | Closed-toe shoes | Sturdy, closed-toe shoes made of a non-porous material are required to protect against spills. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is essential to minimize the risk of exposure and ensure procedural consistency.
Pre-Handling Checklist:
-
Designated Work Area: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5]
-
Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed.[5]
-
Gather Materials: Before commencing work, assemble all necessary PPE, handling equipment (e.g., spatulas, weighing paper), and spill containment materials.
Donning PPE: A Deliberate Sequence
During Handling:
-
Minimize Aerosol Generation: When weighing or transferring the solid compound, do so carefully to minimize the creation of dust.
-
Maintain Containment: Keep containers of this compound tightly sealed when not in use.
-
Prudent Practices: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]
Post-Handling and Doffing PPE:
The removal of PPE is a critical step to prevent cross-contamination.
Disposal Plan: Responsible Stewardship
The proper disposal of this compound and any associated contaminated materials is a legal and ethical responsibility.
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated weighing paper and spatulas, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Disposal Route:
-
Incineration: The primary recommended disposal method for aromatic aldehydes and esters is incineration by a licensed hazardous waste disposal facility.[9]
-
Deactivation (Aldehydes): In some cases, aldehyde waste can be chemically deactivated to render it non-hazardous before disposal.[10][11][12] However, this should only be performed by trained personnel following a validated and approved institutional protocol. Always consult with your institution's Environmental Health and Safety (EHS) department before attempting any chemical deactivation.
-
Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The first rinsate should be collected as hazardous waste. Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your local EHS office.[13]
Crucially, all disposal activities must be conducted in strict accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance and to arrange for the pickup of hazardous waste.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research endeavors, secure in the knowledge that you are upholding the highest standards of laboratory safety and environmental responsibility.
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Chemtalk. (2008). Ester Disposal. Retrieved January 15, 2026, from [Link]
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Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved January 15, 2026, from [Link]
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NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved January 15, 2026, from [Link]
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Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved January 15, 2026, from [Link]
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Fox Scientific, Inc. (n.d.). CHEMICAL RESISTANT CHART. Retrieved January 15, 2026, from [Link]
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U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved January 15, 2026, from [Link]
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Centers for Disease Control and Prevention. (n.d.). Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. Retrieved January 15, 2026, from [Link]
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VWR. (n.d.). VWR Chemical Resistance Gloves Chart. Scribd. Retrieved January 15, 2026, from [Link]
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved January 15, 2026, from [Link]
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University of Wisconsin–Madison, Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved January 15, 2026, from [Link]
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ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved January 15, 2026, from [Link]
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CPAchem. (2022, August 8). Safety data sheet: 1-Ethoxy-2-Propanol. Retrieved January 15, 2026, from [Link]
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The University of North Carolina at Chapel Hill. (n.d.). Environment, Health and Safety Manual - Chapter 06.03: Clinical Safety - Glutaraldehyde Control. Retrieved January 15, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
